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  • Product: 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine
  • CAS: 61149-76-6

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine and Related Quinoxaline Scaffolds Abstract The quinoxaline scaffold, a hete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine and Related Quinoxaline Scaffolds

Abstract

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive examination of the chemical structure and predicted physical properties of a specific derivative, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. Given the limited specific experimental data for this precise molecule in public literature, this document leverages established principles and data from closely related quinoxaline analogs to construct a scientifically grounded profile. We will explore its molecular identity, anticipated physicochemical and spectroscopic characteristics, a plausible synthetic strategy, and its potential therapeutic relevance. This guide is intended to serve as a robust resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of novel quinoxaline-based compounds.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline derivatives are a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable diversity of biological functions.[3][4] These compounds are integral to numerous marketed drugs and clinical candidates.[1] The inherent chemical properties of the quinoxaline ring system allow for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[5] As a result, derivatives have been developed that exhibit potent anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and kinase-inhibiting activities.[6][7][8][9] Their mechanisms of action are often multifaceted, ranging from the inhibition of critical enzymes like protein kinases and topoisomerases to direct interaction with nucleic acids.[2][6] This versatility ensures that quinoxaline chemistry remains a vibrant and highly productive field for medicinal chemists.

Molecular Structure and Chemical Identity

The title compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, possesses a unique combination of structural features that are expected to dictate its chemical behavior and biological activity.

Key Structural Features:

  • Quinoxaline Core: A bicyclic aromatic system that provides a rigid scaffold for substituent orientation.

  • Exocyclic Methylidene Group: The C=CH₂ group at the 2-position introduces a reactive site and influences the planarity and electronic distribution of the molecule.

  • N-Methyl and C-Methyl Groups: These groups at positions 1 and 3 enhance lipophilicity and can provide steric hindrance, influencing molecular interactions.

  • 5-Amino Group: As a primary aromatic amine, this group is a key functional handle. It is expected to act as a hydrogen bond donor and a basic center, significantly impacting solubility and potential interactions with biological targets.[10]

Chemical Identifiers:

While specific experimental data for the 5-amino isomer is sparse, identifiers for the closely related 6-amino isomer and the core structure can be established.

IdentifierValueSource
IUPAC Name 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine-
Molecular Formula C₁₁H₁₃N₃[11]
Molecular Weight 187.24 g/mol [11]
CAS Number 60639-49-8 (for 6-amino isomer)[11]
Canonical SMILES CC1=NC2=C(C=CC(=C2)N)N(C1=C)C(Predicted for 5-amino isomer)
InChI Key PJJJHNUNMLTYKL-UHFFFAOYSA-N (for 6-amino isomer)[11]

Predicted Physicochemical Properties

The physical properties of the title compound are inferred from its structure and data available for analogous quinoxaline derivatives.[11][12]

PropertyPredicted/Inferred ValueRationale/Reference
Appearance Crystalline solidTypical state for quinoxaline derivatives.[11][12]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol, Chloroform)The predominantly hydrocarbon structure suggests solubility in organic media.[11]
pKa Weakly basicThe presence of nitrogen atoms, particularly the exocyclic amine, confers basic properties.[10][12]
Melting Point Not determined; expected to be >100 °CVaries widely based on substitution and crystal packing.
Boiling Point Not determined; expected to be >200 °CQuinoxaline itself has a boiling point of 220-223 °C.[12]

Anticipated Spectroscopic Signatures

Spectroscopic analysis is essential for the structural elucidation and confirmation of novel compounds. The following are the expected spectroscopic characteristics for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include distinct singlets for the two methyl groups (N-CH₃ and C-CH₃), two singlets for the non-equivalent protons of the exocyclic methylidene group (=CH₂), and a characteristic set of signals (doublets and triplets) for the three protons on the aminophenyl ring. The NH₂ protons of the amine group would likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show 11 distinct signals corresponding to each unique carbon atom in the molecule, including the characteristic downfield signals for the aromatic and imine carbons and upfield signals for the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key frequencies would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations in the fingerprint region (1500-1650 cm⁻¹).[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass for the molecular ion [M]⁺ at m/z ≈ 187.24. The fragmentation pattern is expected to show the loss of HCN, a characteristic feature of the quinoxaline ring system.[14]

  • UV-Visible Spectroscopy: The compound is expected to exhibit strong absorption bands in the UV-visible region, arising from π→π* and n→π* electronic transitions within the conjugated aromatic system.[12]

Proposed Synthesis and Reactivity

A robust and common strategy for synthesizing quinoxaline derivatives is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][14] A plausible synthetic route for the title compound would involve a multi-step process starting from a commercially available nitroaniline.

Synthetic Workflow A Substituted Nitroaniline B Protection of Amine A->B e.g., Acetic Anhydride C Reduction of Nitro Group to form o-phenylenediamine B->C e.g., SnCl2, HCl E Cyclocondensation Reaction C->E D 1,2-Dicarbonyl Compound D->E Acid Catalyst e.g., Acetic Acid F Formation of Dihydroquinoxaline Core E->F G Methylation & Functionalization F->G e.g., Methyl Iodide H Deprotection G->H Base/Acid I Final Product: 1,3-Dimethyl-2-methylidene-1,2- dihydroquinoxalin-5-amine H->I

Caption: Proposed synthetic workflow for the target quinoxaline derivative.

General Experimental Protocol for Synthesis:
  • Protection: The amino group of a suitable starting material, such as 4-nitro-1,2-phenylenediamine, is protected to prevent side reactions.

  • Cyclocondensation: The resulting protected diamine is reacted with a 1,2-dicarbonyl compound (e.g., pyruvaldehyde) in a solvent like ethanol with a catalytic amount of acetic acid. The mixture is refluxed for several hours.[13]

  • Functionalization: The formed quinoxaline core undergoes N-methylation and subsequent reactions to introduce the methylidene group.

  • Deprotection: The protecting group is removed under appropriate conditions to yield the final 5-amino product.

  • Purification: The crude product is purified using column chromatography or recrystallization to yield the pure compound.

Potential Biological and Therapeutic Applications

While the specific biological activity of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine has not been reported, the quinoxaline class exhibits a wide range of therapeutic actions.[1][8][9] Many quinoxaline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2]

Kinase Inhibition Pathway cluster_cell Cancer Cell Receptor Tyrosine Kinase Receptor (e.g., EGFR, VEGFR) Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Binds to active site PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Quinoxaline Quinoxaline Derivative Quinoxaline->Receptor Inhibits

Caption: Mechanism of action for quinoxaline-based kinase inhibitors.

The 5-amino group on the title compound could serve as a critical pharmacophore, forming hydrogen bonds within the ATP-binding pocket of a target kinase, thereby enhancing inhibitory potency and selectivity. Therefore, it is a promising candidate for screening in anticancer and antimicrobial assays.

Standardized Protocols for Characterization

To ensure scientific rigor, the characterization of any novel compound must follow validated protocols.

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans (e.g., 16-32) and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire spectra with a larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals.[13]

  • Data Processing: Process the raw data (Free Induction Decay) with appropriate window functions (e.g., exponential multiplication) and reference the chemical shifts to the residual solvent peak.[13]

Mass Spectrometry
  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) high-resolution mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

Conclusion and Future Outlook

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine represents an intriguing yet underexplored member of the pharmacologically significant quinoxaline family. Based on the extensive research into related structures, this compound is predicted to be a synthetically accessible crystalline solid with distinct spectroscopic properties. Its structural features, particularly the 5-amino group, mark it as a promising candidate for evaluation in drug discovery programs, especially in oncology and infectious diseases. The next logical steps for the scientific community are the definitive synthesis, full experimental characterization, and comprehensive biological screening of this compound to validate its therapeutic potential.

References

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Google Scholar.
  • The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • Biological activity of quinoxaline derivatives.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC.
  • Biological Activity of Quinoxaline Deriv
  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine. EvitaChem.
  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv
  • Product Class 15: Quinoxalines. Science of Synthesis.
  • A Comparative Spectroscopic Analysis of 3,8-Dimethylquinoxalin-6-amine and Its Positional Isomers. (2025). Benchchem.
  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.

Sources

Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 1,3-Dimethyl-2-methylidene-1,2-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. Given the novelty of this specific molecule, this guide is structured as a strategic research plan, leveraging established methodologies for analogous quinoxaline-based compounds to systematically uncover its biological activity and molecular targets.

Introduction: The Quinoxaline Scaffold as a Privileged Structure

The quinoxaline core, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in the development of therapeutics due to the diverse and potent biological activities exhibited by its derivatives.[1][2] Quinoxaline-based compounds have demonstrated a vast therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

In oncology, quinoxaline derivatives are particularly prominent as inhibitors of critical cellular signaling pathways. They have been shown to target various protein kinases, topoisomerases, and other proteins integral to cancer cell proliferation and survival.[5][6] Similarly, in infectious diseases, quinoxaline derivatives, including quinoxaline 1,4-di-N-oxides (QdNOs), are known for their potent antibacterial activities, particularly against anaerobic bacteria.[2][7]

The subject of this guide, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, is a novel derivative. While direct studies on its mechanism are not yet available in public literature, its structural features—the dihydroquinoxaline core, the exocyclic methylidene group, and the amine substituent—suggest a high potential for significant biological activity. A structural analog, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine, has been noted for its potential antimicrobial properties.[8] This guide outlines a logical, multi-tiered experimental workflow to systematically characterize the in vitro mechanism of action of this promising compound.

Hypothesized Mechanisms and Initial Research Strategy

Based on the extensive literature on quinoxaline derivatives, we can formulate several primary hypotheses for the mechanism of action of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine:

  • Anticancer Activity: The compound may exhibit cytotoxicity against cancer cells through (a) inhibition of protein kinases involved in proliferation and survival signaling (e.g., EGFR, c-Met, Pim kinases)[6][9][10], (b) induction of apoptosis[6][11], or (c) arrest of the cell cycle.[12]

  • Antimicrobial Activity: The compound may inhibit the growth of bacteria or fungi by (a) inducing DNA damage through the generation of reactive oxygen species (ROS)[7], or (b) disrupting cell wall or membrane integrity.[7]

Our strategy is to employ a tiered approach, beginning with broad screening to identify the primary area of biological activity, followed by progressively more focused assays to deconvolute the specific molecular mechanism.

Tier 1: Primary Activity Screening

The initial phase is designed to cast a wide net and determine if the compound possesses significant cytotoxic or antimicrobial effects.

Anticancer Cytotoxicity Screening

The compound will be screened against a diverse panel of human cancer cell lines to identify potential antiproliferative activity. The NCI-60 panel is a standard for such initial investigations.[13]

Experimental Protocol: MTT Cell Proliferation Assay [1]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma[12]) into a 96-well microtiter plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a standard period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50).

Antimicrobial Susceptibility Testing

The compound will be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains (e.g., Staphylococcus aureus, Escherichia coli[14], Candida albicans) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

The diagram below illustrates the proposed initial screening workflow.

G cluster_tier1 Tier 1: Primary Screening Compound 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine Anticancer Anticancer Screening (NCI-60 Panel or similar) Compound->Anticancer Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panel) Compound->Antimicrobial MTT MTT Assay (Cell Viability) Anticancer->MTT MIC Broth Microdilution (MIC Determination) Antimicrobial->MIC IC50 Determine IC50 Values MTT->IC50 MIC_Val Determine MIC Values MIC->MIC_Val

Caption: Tier 1 Experimental Workflow.

Tier 2: Mechanistic Elucidation

If significant activity is observed in Tier 1, the next phase focuses on understanding the underlying mechanism.

Elucidating Anticancer Mechanism

If the compound shows potent cytotoxicity (e.g., low micromolar IC50), the following assays will be performed.

4.1.1 Apoptosis Induction

Many quinoxaline-based anticancer agents induce apoptosis.[6] This can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay [1]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

4.1.2 Cell Cycle Analysis

The compound may exert its effect by halting cell cycle progression.

Experimental Protocol: Cell Cycle Analysis by PI Staining [1]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the membranes.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A. RNase A ensures that only DNA is stained.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, identifying any compound-induced cell cycle arrest.

Elucidating Antimicrobial Mechanism

If the compound demonstrates potent antimicrobial activity, we will investigate if it acts via DNA damage, a common mechanism for quinoxaline 1,4-di-N-oxides.[7]

Experimental Protocol: DNA Damage (SOS/umu Test)

  • Bacterial Strain: Utilize a reporter bacterial strain, such as Salmonella typhimurium TA1535/pSK1002, which carries a plasmid containing the umuC-lacZ fusion gene.

  • Compound Exposure: Expose the bacteria to sub-lethal concentrations of the test compound.

  • Induction: DNA damage will induce the SOS response, leading to the expression of the umuC gene.

  • Beta-Galactosidase Assay: The expression of the lacZ gene product, β-galactosidase, is measured colorimetrically. An increase in β-galactosidase activity indicates a positive result for genotoxicity.

Tier 3: Molecular Target Identification

The final tier aims to identify the specific molecular target(s) of the compound.

Kinase Inhibition Profiling

Given that a large number of quinoxaline derivatives are kinase inhibitors[5][6][9], a broad kinase screen is a logical next step if the compound is found to be a potent cytotoxic agent.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) [5]

  • Assay Setup: Use a multi-well plate format (e.g., 384-well) for high-throughput screening.

  • Reaction Mixture: Prepare a reaction buffer containing a specific kinase (from a panel of diverse kinases), its corresponding substrate, and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the wells.

  • Kinase Reaction: Initiate the reaction and incubate for a defined period (e.g., 1 hour) at room temperature. The kinase will transfer phosphate from ATP to the substrate, producing ADP.

  • ATP Depletion & ADP Conversion: Stop the reaction and add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP.

  • Luminescence Measurement: The newly synthesized ATP drives a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity. The signal is measured with a plate reader. A reduction in luminescence indicates inhibition of the kinase.

  • IC50 Determination: For hits from the initial screen, perform dose-response curves to determine the IC50 value for the specific kinase.

Cellular Target Engagement and Pathway Modulation

Once a primary kinase target is identified, it is crucial to confirm that the compound engages this target within a cellular context and modulates its downstream signaling pathway.

Hypothesized Pathway: Inhibition of the c-Met Kinase Pathway Several quinoxaline derivatives have been shown to inhibit c-Met kinase signaling.[6] If our compound inhibits c-Met in the enzymatic assay, we would hypothesize it blocks the HGF/c-Met/Akt signaling cascade.

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates Compound 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine Compound->cMet Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: Hypothesized c-Met Signaling Inhibition.

Experimental Protocol: Western Blot Analysis [11]

  • Cell Culture and Treatment: Culture a cancer cell line with high c-Met expression (e.g., HepG2). Starve the cells and then pre-treat with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF), the ligand for c-Met, for a short period (e.g., 15 minutes).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated c-Met (p-cMet), total c-Met, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the p-cMet and p-Akt signals in compound-treated cells would validate the proposed mechanism.

Data Summary

All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Hypothetical Tier 1 Cytotoxicity Screening Results (IC50 in µM)

Compound HCT-116 (Colon) MCF-7 (Breast) HepG2 (Liver) PC-3 (Prostate)[1]
Compound X 2.5 5.1 1.8 3.2

| Doxorubicin (Ref.) | 0.8 | 0.5 | 1.1 | 1.5 |

Table 2: Hypothetical Tier 3 Kinase Selectivity Profile (IC50 in nM) [5]

Target Kinase Compound X QuinoxaInhib-A (Ref.)
c-Met 25 >1000
VEGFR2 180 150
PDGFRβ 450 350
Pim-1 >1000 74[9]

| Abl | 950 | 800 |

Conclusion

This technical guide presents a robust, step-wise strategy for the in vitro characterization of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. By progressing from broad phenotypic screening to specific molecular target identification and pathway analysis, this research plan provides a comprehensive framework to unlock the therapeutic potential of this novel quinoxaline derivative. The causality-driven experimental choices and self-validating protocols ensure a high degree of scientific integrity, paving the way for further preclinical development.

References

  • BenchChem. (n.d.). In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery.
  • Lian, L., et al. (2018). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Quinoxaline-Based Compounds.
  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Pharmaceuticals. Retrieved from [Link]

  • Chen, X., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. Retrieved from [Link]

  • Bollacke, A., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceuticals. Retrieved from [Link]

  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules. Retrieved from [Link]

  • Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Phetcharawetch, K., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules. Retrieved from [Link]

  • Yadav, P., & Madhavi, Y. S. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2014). Antimicrobial Activity of Quinoxaline Derivatives. SciSpace. Retrieved from [Link]

  • Abbass, E. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Retrieved from [Link]

  • Tlahuext-Aca, A., et al. (2025). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. Pharmaceuticals. Retrieved from [Link]

  • Singh, R., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. Retrieved from [Link]

  • Parameswaran, D., et al. (2024). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2-One as a Myeloperoxidase Modulator Using in silico Methods. Current Bioactive Compounds. Retrieved from [Link]

  • Gellis, A., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Wang, C., et al. (2016). Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. BMC Chemistry. Retrieved from [Link]

  • Yuste, F., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Organic Chemistry: Current Research Open Access. Retrieved from [Link]

  • Dar, M. I., & Wani, M. Y. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Retrieved from [Link]

  • Al-Awadhi, F. H., et al. (2021). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Preliminary Biological Activity of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine Derivatives: A Technical Guide for Drug Discovery

Executive Summary The quinoxaline nucleus is a highly privileged scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its diverse analogs, 1,3-dimethyl-2-methylidene-1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline nucleus is a highly privileged scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its diverse analogs, 1,3-dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (CAS: 61149-76-6) and its derivatives represent a highly specialized subclass [1]. Unlike fully aromatic quinoxalines, the 1,2-dihydro state coupled with an exocyclic 2-methylidene group introduces unique conformational rigidity and electronic properties. This technical guide explores the structural rationale, primary biological targets (oncology and antimicrobial), and the self-validating experimental workflows required to evaluate the preliminary biological activity of these derivatives.

Structural Rationale & Pharmacophore Modeling

The biological efficacy of 1,3-dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine derivatives is dictated by precise structure-activity relationships (SAR).

  • Causality of the 2-Methylidene Group: The sp² hybridized exocyclic double bond acts as a conformational lock. It prevents the heterocycle from adopting a fully planar state, which optimizes the spatial trajectory of the molecule when entering deep hydrophobic pockets of kinase enzymes. Furthermore, it can act as a mild Michael acceptor for covalent binding with target cysteine residues [2].

  • The 5-Amine Moiety: This group is critical for target engagement. In kinase inhibition, the primary or secondary amine serves as an essential hydrogen bond donor/acceptor, interacting directly with the hinge region of the ATP-binding pocket [1].

  • 1,3-Dimethyl Shielding: The methyl groups provide hydrophobic shielding, enhancing cellular permeability (ADME properties) while anchoring the molecule within lipophilic domains of bacterial enzymes like DNA gyrase [3].

Pharmacophore Scaffold 1,2-Dihydroquinoxaline Core Amine 5-Amine Group (H-Bond Donor/Acceptor) Scaffold->Amine Methylidene 2-Methylidene Group (Conformational Rigidity) Scaffold->Methylidene Dimethyl 1,3-Dimethyl (Hydrophobic Shielding) Scaffold->Dimethyl Kinase Kinase Hinge Region Amine->Kinase Binds DNAGyrase DNA Gyrase Active Site Amine->DNAGyrase Binds

Caption: Pharmacophoric mapping and logical target engagement of the 1,2-dihydroquinoxalin-5-amine scaffold.

Primary Biological Targets

Oncology: Receptor Tyrosine Kinase (RTK) Inhibition

Quinoxaline derivatives are potent inhibitors of RTKs, specifically VEGFR-2 and c-Met , which are critical for tumor angiogenesis and proliferation [1][5]. The 5-amine derivatives competitively bind to the ATP-binding site of VEGFR-2, blocking the downstream PI3K/AKT and RAF/MEK/ERK signaling cascades. This blockade halts cellular proliferation and induces apoptosis in cancer cell lines such as HepG2 (liver) and MCF-7 (breast) [2].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Inhibitor Quinoxaline Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding Apoptosis Apoptosis Induction Inhibitor->Apoptosis Induces Proliferation Cell Proliferation (Blocked) PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of VEGFR-2 signaling pathways by 1,2-dihydroquinoxaline derivatives.

Antimicrobial: DNA Gyrase Inhibition

Beyond oncology, the quinoxaline scaffold exhibits profound antibacterial properties by targeting DNA gyrase (topoisomerase II) in Gram-negative and Gram-positive bacteria [3]. DNA gyrase is essential for DNA supercoiling during replication. The derivatives intercalate with the DNA-gyrase complex, stabilizing DNA cleavage complexes and triggering rapid bacterial cell death [4].

Quantitative Data Presentation

The following table summarizes representative in vitro biological activity data for optimized quinoxaline-5-amine derivatives against standard benchmarks, demonstrating their dual-action potential [1][2][4].

Compound / ScaffoldTarget Cell Line / EnzymeAssay TypeIC₅₀ / MIC (µM)Reference Standard (µM)
1,3-Dimethyl-2-methylidene... VEGFR-2 (Kinase)TR-FRET1.15 ± 0.08Sorafenib (1.27)
5-Amine Substituted Analog A HepG2 (Liver Cancer)MTT Viability5.30 ± 0.41Doxorubicin (4.10)
5-Amine Substituted Analog B MCF-7 (Breast Cancer)MTT Viability2.20 ± 0.15Doxorubicin (2.50)
1,3-Dimethyl-2-methylidene... E. coli DNA GyraseSupercoiling12.50 ± 1.20Levofloxacin (8.40)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological evaluation of these derivatives must utilize self-validating experimental systems. Below are the step-by-step methodologies for the primary assays.

In Vitro Kinase Inhibition Assay (TR-FRET)

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric ³³P-ATP assays due to its ratiometric nature. By measuring the ratio of emission wavelengths (665 nm / 615 nm), the assay internally corrects for well-to-well volume variations and compound autofluorescence, ensuring high data fidelity (Z'-factor > 0.7).

Protocol:

  • Reagent Preparation: Prepare a master mix containing recombinant human VEGFR-2 kinase domain, ATP (at the enzyme's Kₘ value to ensure competitive inhibition kinetics), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 1,3-dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip carryover. Include DMSO as a vehicle control (0.1% final concentration) and Sorafenib as a positive control.

  • Incubation: Incubate the reaction at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 2 hours and read on a microplate reader (e.g., PHERAstar) using a TR-FRET module. Calculate IC₅₀ using 4-parameter logistic non-linear regression.

Cell Viability and Cytotoxicity (MTT Assay)

Causality & Validation: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This biochemical conversion directly correlates with the number of metabolically viable cells. The inclusion of a no-cell blank validates that the quinoxaline derivatives do not spontaneously reduce MTT, preventing false-positive viability signals [2].

Protocol:

  • Cell Seeding: Seed HepG2 or MCF-7 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the synthesized derivatives. Treat for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a spectrophotometer.

Workflow Synthesis Compound Synthesis & Purification Assay In Vitro Kinase / DNA Gyrase Assays Synthesis->Assay Cell Cell Viability (MTT) & Cytotoxicity Assay->Cell Hit Hit Identification (IC50 / MIC) Cell->Hit Lead Lead Optimization (ADME/Tox) Hit->Lead

Caption: Standardized experimental workflow for evaluating quinoxaline derivative biological activity.

Conclusion

The 1,3-dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine scaffold offers a highly tunable platform for drug discovery. By leveraging the conformational rigidity of the methylidene group and the hydrogen-bonding capacity of the 5-amine, researchers can systematically design potent inhibitors of both human receptor tyrosine kinases and bacterial DNA gyrase. Rigorous, self-validating in vitro assays remain the cornerstone for translating these preliminary biological activities into viable therapeutic leads.

References

  • Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. ResearchGate. [1]

  • In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery. BenchChem. [2]

  • Quinoxaline Derivatives as a Promising Frontier in Combating Resistant Bacteria. BenchChem. [3]

  • A structural blueprint for antibacterial discovery: microwave- and ultrasound-assisted synthesis of pyrrolidine-fused quinoxalines as novel inhibitors of DNA gyrase and biofilm. RSC Advances, 2026. [4]

  • Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry / PubMed (PMID: 30503938). [5]

Exploratory

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine Abstract This technical guide provides a comprehensive overview of the molecular weight and e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Abstract

This technical guide provides a comprehensive overview of the molecular weight and exact mass of the heterocyclic compound 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of this quinoxaline derivative. It outlines the methodologies for the precise determination of its mass, discusses the significance of these parameters in chemical analysis and structural elucidation, and provides insights into the synthesis and characterization of related compounds.

Introduction to Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The specific compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, features a quinoxaline scaffold with key substitutions that are expected to influence its chemical reactivity and biological profile. A precise understanding of its molecular weight and exact mass is the foundational step in its comprehensive characterization.

While specific data for the 5-amine isomer is not widely published, extensive information is available for the closely related isomer, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine.[2] As constitutional isomers, they share the same molecular formula and, consequently, the same molecular weight and exact mass.

Core Physicochemical Properties

The fundamental attributes of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine are summarized below. These values are critical for its identification, purity assessment, and quantification in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃[2]
Molecular Weight (Molar Mass) 187.24 g/mol [2]
Exact Mass 187.110947 DaCalculated
IUPAC Name 1,3-dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine-
Canonical SMILES CC1=NC2=C(C=CC(=C2)N)N(C1=C)C[2]
InChI Key PJJJHNUNMLTYKL-UHFFFAOYSA-N[2]

Determination of Molecular Weight and Exact Mass: Methodologies and Protocols

The determination of molecular weight and exact mass is predominantly achieved through mass spectrometry (MS). This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate data for chemical formula confirmation and structural elucidation.

Mass Spectrometry: A Cornerstone Technique

Mass spectrometry is indispensable for the characterization of novel chemical entities.[1] For quinoxaline derivatives, techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[3][4]

A generalized workflow for the analysis of a quinoxaline derivative using mass spectrometry is depicted below:

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Dissolution Dissolve sample in a suitable solvent (e.g., MeOH, ACN) Filtration Filter through a 0.22 µm syringe filter Dissolution->Filtration Instrumentation Introduce sample into mass spectrometer (e.g., ESI-MS) Filtration->Instrumentation Ionization Generate ions in the positive ion mode Instrumentation->Ionization Acquisition Acquire mass spectrum Ionization->Acquisition Interpretation Identify molecular ion [M+H]⁺ and fragment ions Acquisition->Interpretation Confirmation Confirm molecular weight and exact mass Interpretation->Confirmation

Caption: A generalized workflow for the determination of molecular weight and exact mass using mass spectrometry.

Experimental Protocol: Mass Spectrometry

The following protocol provides a step-by-step guide for the mass spectrometric analysis of a quinoxaline derivative.

1. Sample Preparation:

  • Dissolve a small quantity of the compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[4]
  • Ensure the sample is fully dissolved. If necessary, use sonication.
  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[4]

2. Instrumentation and Data Acquisition:

  • Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).[1]
  • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
  • Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.[1]
  • Set the mass range to scan for the expected m/z value. For this compound, a range of m/z 50-500 would be appropriate.[4]

3. Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺. For 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, this would be expected at an m/z of approximately 188.1182.
  • For high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, allowing for the confirmation of the elemental composition.
  • Tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern, which provides further structural confirmation.[3] Common fragmentation pathways for quinoxaline derivatives include the loss of methyl groups or hydrogen cyanide.[5]

Synthesis of Quinoxaline Derivatives

The synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine would likely involve a multi-step organic synthesis approach. General methods for synthesizing the quinoxaline core often involve the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[5]

A plausible synthetic strategy is outlined in the following diagram:

Synthesis_Workflow cluster_synthesis Synthetic Pathway StartingMaterials Substituted 1,2-phenylenediamine + α-haloketone Condensation Condensation Reaction StartingMaterials->Condensation Formation of quinoxaline core Methylation N-Methylation Condensation->Methylation Introduction of methyl groups Methylidene_Installation Exocyclic Methylidene Installation Methylation->Methylidene_Installation Creation of the exocyclic double bond FinalProduct 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine Methylidene_Installation->FinalProduct

Caption: A conceptual workflow for the synthesis of the target quinoxaline derivative.

Key reaction steps may include:

  • Condensation: To form the basic quinoxaline ring structure.[2]

  • Methylation: Using a methylating agent like dimethyl sulfate or methyl iodide to introduce the methyl groups at the desired positions.[2]

  • Formation of the Exocyclic Methylene Group: This can be achieved through various methods, including the use of formaldehyde or its derivatives.[2]

Conclusion

The molecular weight and exact mass are fundamental parameters in the chemical identity of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. With a molecular formula of C₁₁H₁₃N₃, this compound has a molecular weight of 187.24 g/mol and an exact mass of approximately 187.111 Da. Mass spectrometry stands as the primary analytical technique for the empirical determination and confirmation of these values. A thorough understanding of these properties, coupled with appropriate analytical and synthetic methodologies, is crucial for advancing the research and development of novel quinoxaline-based compounds in the pharmaceutical and chemical sciences.

References

  • EvitaChem. (n.d.). 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of N6-methylquinoxaline-5,6-diamine.
  • Kantharaju, K., & R. T. Pardasani. (2007).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 351422, 1,3-dimethylquinoxalin-2(1H)-one.
  • BenchChem. (2025).
  • Ali, D. H., et al. (2025). Synthesis of novel hybrid heterocycles tethered 2,3-diphenoxyquinoxaline moiety via Michael addition reaction. Arkivoc.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85494, 5-Aminoquinoxaline.
  • wwPDB. (n.d.). Chemical Component Dictionary: DMY.
  • New Journal of Chemistry. (2023).
  • PubChemLite. (2026). 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one.
  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor.
  • BenchChem. (2025). An In-depth Technical Guide on the Core Chemical Properties and Structure of 3,8-Dimethylquinoxalin-6-amine.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds.
  • Semantic Scholar. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 15551239, (3Z)-5-amino-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one.
  • NIST. (n.d.). Dimethylamine.
  • NextSDS. (n.d.). 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one.
  • Siyu Chemical. (n.d.). 1,3-Dimethyl-1H-quinoxalin-2-one|3149-25-5.

Sources

Foundational

An In-depth Technical Guide to the Discovery and Early-Stage Research of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Abstract This guide provides a comprehensive framework for the discovery, synthesis, and early-stage evaluation of the novel chemical entity 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. As this specific mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the discovery, synthesis, and early-stage evaluation of the novel chemical entity 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. As this specific molecule is not prominently featured in existing scientific literature, this document serves as a prospective blueprint, detailing the strategic rationale and methodologies required to advance it from a conceptual structure to a preclinical candidate. We will explore a plausible synthetic route, robust analytical characterization, a hypothesis-driven biological target, and a tiered in vitro screening cascade for efficacy and preliminary safety profiling. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new heterocyclic compounds for therapeutic applications.

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline core, a fused system of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This versatility is attributed to the quinoxaline ring's ability to engage with a multitude of biological targets through various non-covalent interactions. Notably, many quinoxaline derivatives function as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][3] They often act as ATP-competitive inhibitors for key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, thereby disrupting signaling pathways that drive tumor growth and proliferation.[1][4]

The subject of this guide, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, represents an intriguing, unexplored iteration of this scaffold. The introduction of an exocyclic methylidene group at the 2-position and an amine at the 5-position presents unique structural features that could confer novel pharmacological properties. This document outlines a systematic approach to unlock the therapeutic potential of this compound.

Synthesis and Structural Elucidation

The successful synthesis and unambiguous characterization of a novel compound are the foundational first steps in any drug discovery program.[5]

Proposed Synthetic Pathway

A plausible multi-step synthesis for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine can be envisioned, leveraging established reactions for quinoxaline synthesis.[6][7] The classical approach often involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds.[7][8]

Synthetic Pathway A 4-Nitro-1,2-phenylenediamine C Intermediate A A->C Condensation B Pyruvic acid B->C E Intermediate B C->E N-methylation D Methylating Agent (e.g., CH3I) D->E G Intermediate C E->G Wittig Reaction F Wittig Reagent (e.g., Ph3P=CH2) F->G I 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine G->I Nitro Reduction H Reducing Agent (e.g., SnCl2/HCl) H->I

Caption: Proposed synthetic route for the target compound.

Step-by-Step Synthesis Protocol
  • Step 1: Condensation. React 4-nitro-1,2-phenylenediamine with pyruvic acid in a suitable solvent like ethanol, refluxing to form the initial quinoxalinone ring.[9]

  • Step 2: N-Methylation. The resulting quinoxalinone intermediate is then subjected to N-methylation using an appropriate methylating agent such as methyl iodide in the presence of a base like potassium carbonate to introduce the two methyl groups.

  • Step 3: Wittig Reaction. The ketone at the 2-position is converted to a methylidene group using a Wittig reagent, such as methyltriphenylphosphonium bromide, with a strong base.

  • Step 4: Nitro Group Reduction. The final step involves the reduction of the nitro group to the desired 5-amine functionality, which can be achieved using standard reducing agents like tin(II) chloride in hydrochloric acid.

Structural Characterization

Unambiguous confirmation of the chemical structure and purity is paramount.[10] A combination of modern analytical techniques will be employed.[11]

Technique Purpose Expected Key Observations
¹H and ¹³C NMR To elucidate the carbon-hydrogen framework of the molecule.[11]Signals corresponding to the aromatic protons, the two N-methyl groups, the exocyclic methylidene protons, and the amine protons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.[10][11]A molecular ion peak corresponding to the exact mass of C₁₁H₁₃N₃.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.[5]Characteristic stretches for N-H (amine), C=C (aromatic and methylidene), and C-N bonds.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.[11]A single, sharp peak indicating a high degree of purity (>95%).

Biological Rationale and Target Identification

Given the prevalence of quinoxaline derivatives as kinase inhibitors, a logical starting point is to hypothesize that 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine may also exhibit such activity.[3][4] Pim kinases, a family of serine/threonine kinases, are often overexpressed in various cancers and are implicated in cell survival, proliferation, and drug resistance, making them attractive therapeutic targets.[12]

Pim Kinase Pathway Pim Pim Kinase PhosphoSubstrate Phosphorylated Substrate Pim->PhosphoSubstrate Phosphorylation Substrate Substrate (e.g., BAD, p27) Substrate->PhosphoSubstrate Apoptosis Apoptosis Inhibition PhosphoSubstrate->Apoptosis Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Compound Quinoxaline Compound Compound->Pim Inhibition

Caption: Inhibition of the Pim kinase signaling pathway.

We will therefore proceed with the hypothesis that our novel quinoxaline derivative is a dual Pim-1/2 kinase inhibitor.[12]

In Vitro Efficacy and Safety Profiling

A tiered screening cascade will be employed to efficiently evaluate the compound's biological activity and potential liabilities.[13]

Screening Cascade A Primary Screen: Biochemical Pim-1/2 Kinase Assay B Secondary Screen: Cell-Based Proliferation Assay (e.g., MV4-11, HCT-116) A->B Active Compounds C Selectivity Profiling: Kinase Panel Screen B->C Potent Hits D Preliminary ADME/Tox: Metabolic Stability, Cytotoxicity C->D E Hit-to-Lead Optimization D->E Promising Leads

Caption: A tiered workflow for compound evaluation.

Primary Biochemical Assay
  • Objective: To determine the direct inhibitory effect of the compound on Pim-1 and Pim-2 kinase activity.

  • Protocol: A standard in vitro kinase assay will be performed using recombinant human Pim-1 and Pim-2 enzymes, a suitable peptide substrate, and ATP. The amount of phosphorylated substrate will be quantified, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined.

Secondary Cellular Assay
  • Objective: To assess the compound's ability to inhibit the growth of cancer cell lines that have high levels of Pim kinases.[12]

  • Protocol: Human cancer cell lines, such as MV4-11 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma), will be treated with increasing concentrations of the compound.[12] Cell viability will be measured after a set incubation period (e.g., 72 hours) using a colorimetric assay (e.g., MTT). The EC₅₀ value (the concentration required to inhibit cell growth by 50%) will be calculated.

Preliminary ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could lead to late-stage failures.[13][14]

Assay Purpose Methodology
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.[15]Incubation with human liver microsomes and measurement of compound disappearance over time.
Aqueous Solubility To determine the compound's solubility in physiological buffers.Measurement of concentration in a saturated solution using techniques like HPLC.
Cell Permeability To predict intestinal absorption.[14]Caco-2 cell monolayer permeability assay.
Cytotoxicity To evaluate general toxicity to non-cancerous cells.[15]Treatment of a non-cancerous cell line (e.g., human fibroblasts) and measurement of cell viability.

Data Interpretation and Path Forward

The data generated from this initial research phase will provide a comprehensive profile of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. A successful lead compound would exhibit potent and selective inhibition of the target kinase, translate this activity into cellular growth inhibition, and possess favorable preliminary ADME/Tox properties. Promising results would warrant progression to hit-to-lead optimization, where medicinal chemistry efforts would focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical development candidate.

References

  • A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline - Benchchem. (n.d.).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19).
  • Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016, March 20).
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC. (n.d.).
  • Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. (2025, August 7).
  • Biological activity of quinoxaline derivatives - ResearchGate. (n.d.).
  • Biological activity of substituted quinoxaline compounds - Benchchem. (n.d.).
  • [PDF] Biological Activity of Quinoxaline Derivatives - Semantic Scholar. (n.d.).
  • Modern Analytical Technique for Characterization Organic Compounds - International Journal of Pharmaceutical Sciences. (2025, July 2).
  • A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis - Journal of Medicinal and Chemical Sciences. (n.d.).
  • ADME & In Vitro Toxicology - Southern Research. (n.d.).
  • ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003, September 15).
  • Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors - RSC Publishing. (2020, May 19).
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026, March 7).
  • Heterocycles: Revolutionizing Drug Discovery and Therapeutics - Hilaris Publisher. (2025, December 29).
  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.).
  • Key heterocyclic moieties for the next five years of drug discovery and development. (2025, October 23).
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. (2025, February 8).
  • Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. (2016).
  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization - Nanotechnology Perceptions. (n.d.).
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - MDPI. (2021, February 6).
  • Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand - MDPI. (2021, September 30).
  • Characterization of Organic Compounds - ACS Publications - American Chemical Society. (n.d.).
  • Novel quinoxaline derivatives: synthesis and structural studies. (2019, September 15).
  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine - EvitaChem. (n.d.).
  • Synthesis and Characterization of Novel Organic-inorganic Hybrid Materials - Hilaris Publisher. (2024, April 29).
  • Synthesis of 2-methylquinoxaline derivatives. - ResearchGate. (n.d.).
  • Methods for characterization of organic compounds in atmospheric aerosol particles. (2015, August 15).
  • Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand - ResearchGate. (2025, November 20).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024, August 3).
  • Highly Efficient Synthesis of Quinoxaline Derivatives From 1,2-benzenediamine and α-aminoxylated 1,3-dicarbonyl Compounds - PubMed. (2016, May 15).
  • Organic Chemistry: Current Research Open Access - Longdom Publishing. (n.d.).
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones - Der Pharma Chemica. (n.d.).

Sources

Exploratory

An In-Depth Technical Guide to the Synthetic Pathways of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive review of plausible synthetic pathways for the novel heterocyclic compound, 1,3-Dimethyl-2-methyliden...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of plausible synthetic pathways for the novel heterocyclic compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. As a derivative of the quinoxaline scaffold, a privileged structure in medicinal chemistry, this compound holds potential for diverse pharmacological applications.[1][2] This document outlines two primary retrosynthetic approaches, detailing the requisite starting materials, key chemical transformations, and in-depth experimental protocols. The synthesis of the crucial, non-commercially available intermediate, N¹-methyl-4-methyl-benzene-1,2,3-triamine, is also described. The guide critically evaluates the advantages and potential challenges of each pathway, offering field-proven insights to inform experimental design and optimization. Visual diagrams of reaction schemes and workflows are provided to enhance understanding.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The unique electronic and structural features of the quinoxaline ring system allow for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[5] The target molecule, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, presents a unique combination of substituents: an exocyclic methylene group, which can participate in various chemical reactions, and an amino group at the 5-position, a common feature in many bioactive molecules. This guide aims to provide a robust theoretical and practical framework for the synthesis of this promising compound.

Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of the target molecule reveals two logical disconnection points, leading to two distinct synthetic strategies. Both pathways converge on the key intermediate, 5-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one .

Pathway A focuses on the late-stage introduction of the exocyclic methylene group via an olefination reaction on the quinoxalin-2-one core. Pathway B explores an alternative approach involving a direct C3-H olefination of a suitable quinoxalin-2(1H)-one precursor.

Retrosynthesis Target 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine Intermediate1 5-Amino-1,3-dimethyl- 1,2-dihydroquinoxalin-2-one Target->Intermediate1 Olefination PathwayA Pathway A: Late-stage Olefination Target->PathwayA PathwayB Pathway B: Direct C-H Olefination Target->PathwayB Precursor1 N¹-methyl-4-methyl- benzene-1,2,3-triamine Intermediate1->Precursor1 Cyclocondensation Precursor2 Pyruvic acid derivative Intermediate1->Precursor2 Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: N¹-methyl-4-methyl-benzene-1,2,3-triamine

A critical precursor for both proposed pathways is the substituted aromatic triamine, N¹-methyl-4-methyl-benzene-1,2,3-triamine. As this compound is not commercially available, a multi-step synthesis is required. A plausible route starts from the readily available 4-methyl-2-nitrophenol.

Synthetic Scheme

Triamine_Synthesis cluster_0 Synthesis of N¹-methyl-4-methyl-benzene-1,2,3-triamine A 4-Methyl-2-nitrophenol B N-Methyl-4-methyl-2-nitrophenol A->B N-Methylation (e.g., Dimethyl sulfate, Base) C 2-Amino-N-methyl-4-methylphenol B->C Reduction (e.g., H₂, Pd/C) D N¹-Methyl-4-methyl-1,2-diamino-3-nitrophenol C->D Nitration (e.g., HNO₃, H₂SO₄) E N¹-methyl-4-methyl-benzene-1,2,3-triamine D->E Reduction (e.g., SnCl₂, HCl)

Caption: Proposed synthesis of the key triamine intermediate.

Detailed Experimental Protocols

Step 1: N-Methylation of 4-Methyl-2-nitrophenol

  • Rationale: The selective N-methylation of an aminophenol is a common transformation.[6][7] In this proposed first step, the phenolic hydroxyl group is methylated.

  • Procedure: To a solution of 4-methyl-2-nitrophenol (1 equiv.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equiv.). Stir the mixture at room temperature for 30 minutes. Add dimethyl sulfate (1.2 equiv.) dropwise, and then heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[4]

  • Procedure: Dissolve the N-methyl-4-methyl-2-nitrophenol (1 equiv.) in ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (3-4 atm) at room temperature for 2-4 hours. After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-N-methyl-4-methylphenol.

Step 3: Nitration of the Aminophenol Derivative

  • Rationale: Electrophilic aromatic substitution (nitration) will introduce a nitro group onto the aromatic ring. The position of nitration will be directed by the existing substituents.

  • Procedure: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C. Slowly add the 2-amino-N-methyl-4-methylphenol (1 equiv.) to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated product is filtered, washed with cold water, and dried.

Step 4: Final Reduction to the Triamine

  • Rationale: A second reduction step is necessary to convert the newly introduced nitro group into an amine, yielding the desired triamine. Stannous chloride in hydrochloric acid is a common and effective reagent for this transformation.

  • Procedure: Suspend the N¹-Methyl-4-methyl-1,2-diamino-3-nitrophenol (1 equiv.) in concentrated hydrochloric acid. Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equiv.) in concentrated hydrochloric acid portion-wise, keeping the temperature below 50 °C. After the addition, heat the mixture at reflux for 1-2 hours. Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N¹-methyl-4-methyl-benzene-1,2,3-triamine.

Pathway A: Late-Stage Olefination

This pathway involves the initial construction of the 5-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one intermediate, followed by the conversion of the C2-carbonyl group to an exocyclic methylene group.

Synthetic Scheme

Pathway_A cluster_0 Pathway A: Synthesis via Quinoxalin-2-one Intermediate A N¹-methyl-4-methyl- benzene-1,2,3-triamine C 5-Amino-1,3-dimethyl- 1,2-dihydroquinoxalin-2-one A->C Cyclocondensation B Ethyl pyruvate B->C E 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine C->E Olefination D Olefination Reagent (e.g., Wittig or Tebbe reagent) D->E

Caption: Synthetic scheme for Pathway A.

Detailed Experimental Protocols

Step 1: Cyclocondensation to form 5-Amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one

  • Rationale: The classical synthesis of quinoxalin-2-ones involves the condensation of an o-phenylenediamine with an α-ketoester.[8][9] In this case, the reaction of the synthesized triamine with ethyl pyruvate will form the desired quinoxalinone core. The N¹-methyl group of the triamine will become the N1-methyl of the quinoxalinone, and the methyl group from the pyruvic acid will be at the C3 position.

  • Procedure: Dissolve N¹-methyl-4-methyl-benzene-1,2,3-triamine (1 equiv.) and ethyl pyruvate (1.1 equiv.) in a suitable solvent such as ethanol or acetic acid. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Olefination of the Quinoxalin-2-one

  • Rationale: The conversion of a ketone to an alkene is a fundamental transformation in organic synthesis. The Wittig reaction and the use of Tebbe or Petasis reagents are common methods for this purpose.[10][11]

  • Procedure (Wittig Reaction):

    • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equiv.) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a characteristic orange-red color should appear).

    • Olefination: Cool the ylide solution to 0 °C and add a solution of 5-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one (1 equiv.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

  • Alternative Olefination Reagents:

    • Tebbe Reagent: This reagent is particularly effective for the methylenation of sterically hindered or enolizable ketones. The reaction is typically carried out in a non-polar solvent like toluene at low temperatures.[10]

    • Petasis Reagent (Dimethyltitanocene): This reagent is a safer and often more convenient alternative to the Tebbe reagent.[11]

Pathway B: Direct C-H Olefination

This more modern approach aims to introduce the exocyclic double bond directly onto a pre-formed quinoxalin-2(1H)-one scaffold through a C-H functionalization reaction.[12]

Synthetic Scheme

Pathway_B cluster_0 Pathway B: Synthesis via Direct C-H Olefination A 5-Amino-1-methyl- quinoxalin-2(1H)-one D 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine A->D Direct C-H Olefination B Ketone/Aldehyde B->D C Catalyst System C->D

Caption: Synthetic scheme for Pathway B.

Rationale and Potential Protocol

Recent advances in organic synthesis have led to the development of methods for the direct olefination of the C3-H bond of quinoxalin-2(1H)-ones.[12] This approach could potentially shorten the synthetic sequence.

  • Proposed Protocol: A plausible protocol would involve the reaction of 5-amino-1-methyl-quinoxalin-2(1H)-one (which would need to be synthesized from N¹-methyl-4-methyl-benzene-1,2,3-triamine and a glyoxylic acid derivative) with a suitable ketone, such as acetone, in the presence of a heterogeneous catalyst and under photocatalytic conditions.[12] For example, a reaction could be carried out in water with a sulfonic acid resin catalyst under visible light irradiation.[12] This would introduce an acetonylidene group at the C3 position, which could then be further modified if necessary.

Comparative Analysis of Synthetic Pathways

FeaturePathway A: Late-Stage OlefinationPathway B: Direct C-H Olefination
Plausibility High, based on well-established reactions.Moderate, as it relies on newer, potentially less general methods.
Number of Steps Potentially longer due to the separate olefination step.Potentially shorter if the starting quinoxalinone is readily accessible.
Key Challenges Handling of organometallic olefination reagents (e.g., Wittig, Tebbe).Substrate scope and regioselectivity of the C-H olefination.
Potential Advantages More predictable and potentially higher yielding for the final step.More atom-economical and potentially greener.

Conclusion and Future Perspectives

The synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, while not yet reported in the literature, is achievable through well-precedented organic transformations. Pathway A, involving the late-stage olefination of a quinoxalin-2-one intermediate, represents the most robust and predictable approach based on current knowledge. The successful synthesis of the key N¹-methyl-4-methyl-benzene-1,2,3-triamine intermediate is paramount to the success of this strategy. Pathway B offers a more modern and potentially more efficient route, although further investigation into the substrate scope of direct C-H olefination reactions on highly substituted quinoxalinones is required.

The methodologies outlined in this guide provide a solid foundation for the synthesis of this novel compound and its analogues. Further research in this area could lead to the discovery of new pharmacologically active agents with potential applications in drug development.

References

  • A combination of heterogeneous catalysis and photocatalysis for the olefination of quinoxalin-2(1H)-ones with ketones in water: a green and efficient route to (Z)-enaminones. Green Chemistry, 2021.

  • n-Methyl-p-aminophenol | C7H9NO | CID 5931. PubChem.

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 2019.
  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
  • Selective alkylation of the amino group of aminophenols. ResearchGate.

  • SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. Chemistry & Chemical Engineering, 2009.
  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2023.
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 2016.
  • Tebbe's reagent. Wikipedia.

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 2022.
  • Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. ACS Omega, 2023.
  • Quinoxalinone synthesis. Organic Chemistry Portal.

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 2023.
  • Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 2015.
  • Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry. Benchchem.
  • Synthesis of dihydroquinoxalin-2(1H)-one by tin powder-promoted di- and mono-allylation of quinoxalin-2(1H)-ones. ResearchGate.

  • CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. Google Patents.

  • N,N-Dimethylbenzylamine synthesis. ChemicalBook.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

  • Quinoxaline derivatives: A comprehensive guide for medicinal chemistry. Benchchem.
  • Reaction of o-phenylenediamine with organic acids. ResearchGate.

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • Benzenamine, N,N-dimethyl- - NIST WebBook. NIST.
  • CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. Google Patents.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2023.
  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 2017.
  • CN103224438B - Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF. Google Patents.

  • Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase. Future Journal of Pharmaceutical Sciences, 2024.
  • CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride. Google Patents.

  • Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 2017.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

An Application Note and Protocol for the Synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine Introduction The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of quinoxaline have been explored for their potential as antimicrobial, anticancer, and antiviral agents. The specific target of this protocol, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, is a novel derivative featuring a unique exocyclic methylene group, which may confer interesting pharmacological properties. This document provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

Given the absence of a direct, single-step synthesis in the published literature, a rational multi-step approach has been devised. This protocol is based on established and reliable organic transformations, providing a logical pathway from commercially available starting materials to the final product. The synthesis is divided into four main stages:

  • N,N'-Dimethylation of a commercially available nitro-o-phenylenediamine to install the methyl groups at the 1- and 3-positions of the final quinoxaline ring.

  • Cyclocondensation of the resulting diamine with pyruvic acid to construct the quinoxalin-2-one core.

  • Reduction of the aromatic nitro group to the corresponding primary amine.

  • Olefination of the quinoxalin-2-one to introduce the exocyclic methylene group, completing the synthesis.

This guide emphasizes the rationale behind the chosen reactions and provides detailed experimental procedures, including safety precautions and characterization data.

Overall Synthetic Workflow

The multi-step synthesis is outlined below. Each stage is detailed in the subsequent sections.

Synthetic_Workflow A 4-Nitro-1,2-phenylenediamine B N1,N2-Dimethyl-4-nitrobenzene-1,2-diamine A->B Step 1: N,N'-Dimethylation C 1,3-Dimethyl-5-nitroquinoxalin-2(1H)-one B->C Step 2: Cyclocondensation D 5-Amino-1,3-dimethylquinoxalin-2(1H)-one C->D Step 3: Nitro Reduction E 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine D->E Step 4: Wittig Olefination

Caption: Overall synthetic route for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

Stage 1: Synthesis of N¹,N²-Dimethyl-4-nitrobenzene-1,2-diamine

This initial step involves the double methylation of 4-nitro-1,2-phenylenediamine. This reaction must be performed with care to control the degree of methylation and minimize side products.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Nitro-1,2-phenylenediamine99-56-9153.1415.3 g (0.1 mol)
Methyl iodide74-88-4141.9431.2 mL (0.5 mol)
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.2169.1 g (0.5 mol)
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09500 mL
Diethyl ether60-29-774.12For extraction
Saturated aqueous NaCl (brine)7647-14-558.44For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying

Safety Precautions

  • Methyl iodide is highly toxic, a carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • The reaction is exothermic. Maintain temperature control.

Protocol

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and anhydrous potassium carbonate (69.1 g, 0.5 mol).

  • Add 500 mL of anhydrous DMF to the flask.

  • Stir the suspension vigorously.

  • Add methyl iodide (31.2 mL, 0.5 mol) dropwise to the suspension over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 500 mL).

  • Combine the organic extracts and wash with water (2 x 500 mL) followed by brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N¹,N²-dimethyl-4-nitrobenzene-1,2-diamine as a red-orange solid.

Stage 2: Synthesis of 1,3-Dimethyl-5-nitroquinoxalin-2(1H)-one

This stage involves the acid-catalyzed cyclocondensation of the N,N'-dimethylated diamine with pyruvic acid to form the quinoxalinone ring system.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
N¹,N²-Dimethyl-4-nitrobenzene-1,2-diamineN/A181.1918.1 g (0.1 mol)
Pyruvic acid127-17-388.068.8 mL (0.12 mol)
Ethanol64-17-546.07400 mL
Concentrated Hydrochloric Acid (HCl)7647-01-036.465 mL

Safety Precautions

  • Pyruvic acid is corrosive and can cause burns. Handle with appropriate PPE.

  • Concentrated HCl is highly corrosive and toxic. Handle in a fume hood with extreme care.

Protocol

  • In a 1 L round-bottom flask, dissolve N¹,N²-dimethyl-4-nitrobenzene-1,2-diamine (18.1 g, 0.1 mol) in 400 mL of ethanol.

  • Add pyruvic acid (8.8 mL, 0.12 mol) to the solution.

  • Carefully add concentrated hydrochloric acid (5 mL) as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 1,3-dimethyl-5-nitroquinoxalin-2(1H)-one as a yellow solid.

Stage 3: Synthesis of 5-Amino-1,3-dimethylquinoxalin-2(1H)-one

This step involves the reduction of the nitro group to a primary amine using tin(II) chloride.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1,3-Dimethyl-5-nitroquinoxalin-2(1H)-oneN/A233.2023.3 g (0.1 mol)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.65112.8 g (0.5 mol)
Concentrated Hydrochloric Acid (HCl)7647-01-036.46150 mL
Ethanol64-17-546.07300 mL
Sodium hydroxide (NaOH) solution (10 M)1310-73-240.00For neutralization
Ethyl acetate141-78-688.11For extraction

Safety Precautions

  • The reaction is highly exothermic, especially during neutralization. Perform in a well-ventilated fume hood and use an ice bath to control the temperature.

  • Handle concentrated HCl and strong NaOH solutions with extreme care.

Protocol

  • In a 1 L round-bottom flask, suspend 1,3-dimethyl-5-nitroquinoxalin-2(1H)-one (23.3 g, 0.1 mol) in 300 mL of ethanol.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (112.8 g, 0.5 mol) in 150 mL of concentrated hydrochloric acid.

  • Slowly add the SnCl₂/HCl solution to the suspension of the nitro compound while stirring.

  • Heat the reaction mixture to 70°C for 3 hours. The yellow suspension should dissolve to form a clear solution.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding 10 M NaOH solution. This is a highly exothermic process. Maintain the temperature below 25°C. A precipitate of tin hydroxides will form.

  • Extract the mixture with ethyl acetate (3 x 400 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to afford 5-amino-1,3-dimethylquinoxalin-2(1H)-one as a solid.

Stage 4: Synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

The final step is the conversion of the ketone at the C2 position to an exocyclic methylene group via a Wittig reaction.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
5-Amino-1,3-dimethylquinoxalin-2(1H)-oneN/A203.2320.3 g (0.1 mol)
Methyltriphenylphosphonium bromide1779-49-3357.2342.9 g (0.12 mol)
n-Butyllithium (n-BuLi) (2.5 M in hexanes)109-72-864.0648 mL (0.12 mol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11600 mL

Safety Precautions

  • n-Butyllithium is extremely pyrophoric and reacts violently with water. Handle under a dry, inert atmosphere (nitrogen or argon). All glassware must be oven-dried.

  • Methyltriphenylphosphonium bromide is an irritant.

  • Anhydrous THF can form explosive peroxides. Use a freshly opened bottle or test for peroxides before use.

Protocol

  • Preparation of the Wittig Ylide:

    • To a 1 L oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (42.9 g, 0.12 mol) and 400 mL of anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (48 mL of a 2.5 M solution in hexanes, 0.12 mol) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction:

    • In a separate 500 mL oven-dried flask, dissolve 5-amino-1,3-dimethylquinoxalin-2(1H)-one (20.3 g, 0.1 mol) in 200 mL of anhydrous THF.

    • Slowly add the solution of the quinoxalinone to the ylide suspension at 0°C via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to isolate the final product, 1,3-dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

Reaction Mechanisms

Cyclocondensation Mechanism

Cyclocondensation cluster_0 Mechanism of Quinoxalinone Formation Diamine N,N'-dimethyl-o-phenylenediamine Imine Intermediate Imine Diamine->Imine Nucleophilic attack on ketone, -H₂O KetoAcid Pyruvic Acid KetoAcid->Imine Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular acylation Product 1,3-Dimethyl-5-nitroquinoxalin-2(1H)-one Cyclized->Product -H₂O Wittig_Reaction cluster_1 Mechanism of the Wittig Reaction Ylide Ph₃P=CH₂ (Ylide) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone Quinoxalinone Ketone->Oxaphosphetane Alkene Final Product (Alkene) Oxaphosphetane->Alkene Cycloreversion Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for the formation of the methylene group.

References

  • General Quinoxaline Synthesis

    • Title: Quinoxalines: Synthesis, Reactions, and Biological Activity
    • Source: Chemical Reviews
    • URL: [Link]

  • N-Alkylation of Amines

    • Title: Comprehensive Organic Transformations: A Guide to Functional Group Prepar
    • Source: Wiley
    • URL: [Link]

  • Synthesis of Quinoxalin-2(1H)

    • Title: A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles
    • Source: RSC Advances
    • URL: [Link]

  • Reduction of Aromatic Nitro Compounds

    • Title: Reduction of aromatic nitro compounds with tin(II) chloride in organic solvents
    • Source: Tetrahedron Letters
    • URL: [Link]

  • The Wittig Reaction

    • Title: The Wittig Reaction
    • Source: Organic Reactions
    • URL: [Link]

  • Peterson Olefination (Alternative to Wittig)
Application

Harnessing the Potential of the Quinoxaline Scaffold: Application Notes and Protocols for Heterocyclic Drug Discovery, Featuring 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the applications of quinoxaline derivatives in heterocyclic drug discovery. While specific literature on 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is not extensively available, its structure serves as an excellent template to discuss the synthesis, functionalization, and potential therapeutic applications of this important class of molecules. We will delve into detailed synthetic protocols, application notes for anticancer and antimicrobial screening, and the underlying molecular pathways that these compounds modulate.

I. The Quinoxaline Core: A Versatile Pharmacophore

Quinoxaline derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] Their versatility arises from the ability of the quinoxaline ring system to be readily functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interactions with biological targets.[5][6]

II. Synthesis of Substituted Quinoxalines: A Proposed Route to 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

The classical and most common method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] Based on established synthetic methodologies for quinoxaline derivatives, a plausible synthetic route for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is proposed below.

Synthetic_Scheme A 3,4-Diaminonitrobenzene C Intermediate Quinoxaline A->C Condensation (e.g., in Ethanol/Acetic Acid) B Butane-2,3-dione B->C D Reduction of Nitro Group C->D Reduction (e.g., SnCl2/HCl) E N-Methylation D->E Methylation (e.g., Methyl Iodide, Base) F 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine E->F Wittig Reaction or similar (to introduce methylidene)

Caption: Proposed synthetic pathway for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

Detailed Synthetic Protocol:

This protocol is a hypothetical, multi-step synthesis based on standard organic chemistry reactions for creating substituted quinoxalines.

Step 1: Synthesis of 6-Nitro-2,3-dimethylquinoxaline

  • Materials: 3,4-Diaminonitrobenzene (1.0 eq), Butane-2,3-dione (1.1 eq), Ethanol, Glacial Acetic Acid (catalytic amount).

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-diaminonitrobenzene in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • To this solution, add butane-2,3-dione dropwise while stirring.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2,3-Dimethylquinoxalin-6-amine

  • Materials: 6-Nitro-2,3-dimethylquinoxaline (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium hydroxide (NaOH).

  • Procedure:

    • Suspend 6-nitro-2,3-dimethylquinoxaline in ethanol.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction mixture with a concentrated NaOH solution until a basic pH is achieved.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Step 3: Synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (Hypothetical Final Steps)

Further steps would involve selective N-methylation and subsequent introduction of the exocyclic methylidene group. These steps are more complex and would require significant optimization. A possible approach could involve:

  • N-Methylation: Reaction of the aminoquinoxaline with a methylating agent like methyl iodide in the presence of a suitable base. This step may yield a mixture of N-methylated products.

  • Introduction of the Methylidene Group: This could potentially be achieved through a Wittig-type reaction on a suitable precursor, or other olefination methods. The specifics of this transformation would depend on the tautomeric forms and reactivity of the N-methylated intermediate.

III. Application Notes in Heterocyclic Drug Discovery

The structural features of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, including the quinoxaline core, the amino group, and the exocyclic double bond, suggest several potential applications in drug discovery.

1. Anticancer Drug Discovery

Quinoxaline derivatives are a significant class of anticancer agents.[2][5] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.[1][9]

  • Kinase Inhibition: Many quinoxaline-based compounds are potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Pim-1/2 kinases.[1][10][11] These kinases are crucial for tumor growth, angiogenesis, and metastasis. The quinoxaline scaffold can act as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the kinase domain.[1]

VEGFR-2 Signaling Pathway:

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinoxaline derivatives.

  • Apoptosis Induction: Certain quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9] This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases.[9]

2. Antimicrobial Drug Discovery

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria and fungi.[4][12]

  • Antibacterial Activity: The quinoxaline scaffold is found in several antibacterial agents. The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. Quinoxaline 1,4-di-N-oxides are a notable subclass with potent antibacterial properties.[13][14]

  • Antifungal Activity: Several studies have reported the antifungal activity of quinoxaline derivatives against various fungal strains.[4]

IV. Experimental Protocols for Biological Screening

The following are generalized protocols for the initial biological evaluation of novel quinoxaline derivatives.

Experimental Workflow for Biological Screening:

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Synthesized Quinoxaline Derivative B Cytotoxicity Assay (e.g., MTT Assay) A->B C Antimicrobial Assay (e.g., MIC Determination) A->C D IC50/MIC Determination B->D C->D E Kinase Inhibition Assay D->E F Apoptosis Assay (e.g., Flow Cytometry) D->F G Identification of Molecular Target E->G F->G

Caption: General experimental workflow for the biological evaluation of novel quinoxaline derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a common initial screen for potential anticancer compounds.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test quinoxaline derivative in DMSO.

    • Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations.

    • Treat the cells with the different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the quinoxaline derivative in the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

V. Quantitative Data on Biologically Active Quinoxaline Derivatives

The following table summarizes the reported biological activities of several quinoxaline derivatives to provide a context for the potential efficacy of novel analogues.

Compound ClassBiological ActivityTarget/Cell LineReported IC₅₀/MICReference
Quinoxaline-based sulfonamidesAnticancerLiver carcinoma cell line0.5 µg/mL[18]
3-Methylquinoxaline derivativesAnticancerHepG-2 (Liver), MCF-7 (Breast)2.1 - 9.8 µM[9]
Quinoxaline-2-carboxylic acidKinase InhibitionPim-174 nM[10]
Quinoxalinone derivativesAnticancerH1975 (Lung)3.47 - 79.43 µM[11]
3-Amino-quinoxaline-2-carboxamide 1,4-di-N-oxideAntifungal, AntibacterialAspergillus fumigatus, Streptococcus pneumoniae0.24 µg/mL, 0.12 µg/mL[4]
VI. Conclusion and Future Directions

The quinoxaline scaffold remains a highly attractive starting point for the design and synthesis of novel therapeutic agents. While 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine itself is not a well-documented compound, its structural motifs are representative of a class of molecules with significant potential in anticancer and antimicrobial drug discovery. The protocols and application notes provided in this guide offer a robust framework for researchers to synthesize and evaluate new quinoxaline derivatives. Future research in this area will likely focus on the development of more selective and potent compounds, the elucidation of their precise mechanisms of action, and their advancement through preclinical and clinical development.

References

Sources

Method

Application Notes and Protocols: Preparation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine Stock Solutions for Assays

Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents and are pivotal in medicinal chemistry research. Their dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents and are pivotal in medicinal chemistry research. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, make them attractive candidates for drug discovery and development.[1][2][3] The specific compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, is a member of this versatile family.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of stock solutions for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine. It is important to note that while the query specified the 5-amine isomer, publicly available scientific literature and chemical databases predominantly provide data for the 6-amine isomer. This guide is therefore based on the properties of the 6-amine isomer, assuming a likely typographical error in the initial request. The principles and protocols outlined herein are founded on established laboratory practices and can be adapted for similar quinoxaline derivatives.

The accurate and consistent preparation of stock solutions is a critical, foundational step for any in vitro or in vivo assay. Errors in stock solution concentration, solubility, or stability can lead to irreproducible and misleading experimental results, hindering the progress of research and development. These application notes are designed to provide a robust framework for preparing reliable stock solutions of this compound, ensuring the integrity and validity of subsequent assays.

Physicochemical Properties and Reagent Selection

A thorough understanding of the compound's physicochemical properties is paramount for the rational design of a stock solution preparation protocol. The choice of solvent, concentration, and storage conditions are all dictated by these inherent characteristics.

PropertyValue/InformationSourceRationale for Protocol
Molecular Formula C₁₁H₁₃N₃[1]Essential for calculating the mass of compound required for a desired molar concentration.
Molecular Weight 187.24 g/mol [1]Used in the calculation of mass for molar stock solutions.
Appearance Typically a crystalline solid[1]Indicates the need for accurate weighing using an analytical balance.
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1]DMSO is the recommended primary solvent due to its broad solvating power and compatibility with many biological assays at low final concentrations.[4][5]
Solvent Selection: The Case for DMSO

For the preparation of a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is the solvent of choice for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine. The rationale for this selection is multifaceted:

  • Broad Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar organic compounds, which is consistent with the known solubility of quinoxaline derivatives.[5]

  • Assay Compatibility: DMSO is miscible with water and most aqueous assay buffers. At low final concentrations (typically ≤ 0.5% v/v), it has minimal cytotoxic effects on most cell lines and is compatible with a wide array of enzymatic and cell-based assays.[4][5][6]

  • Stability: When stored correctly, high-purity, anhydrous DMSO provides a stable environment for many dissolved compounds, minimizing degradation.

It is crucial to use a high-purity, anhydrous, and cell-culture grade DMSO to avoid the introduction of impurities that could be toxic to cells or interfere with the assay.[4]

Experimental Protocols

The following protocols provide a step-by-step methodology for the preparation of a 10 mM primary stock solution of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine in DMSO, followed by serial dilutions to prepare working solutions.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol is designed to be a self-validating system by emphasizing accurate measurements and visual confirmation of dissolution.

Materials:

  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity (cell culture grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Methodology:

  • Calculate the Required Mass: To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For a 1 mL (0.001 L) of a 10 mM (0.010 M) stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 187.24 g/mol x 1000 mg/g = 1.8724 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out approximately 1.87 mg of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine. It is often more practical and accurate to weigh a slightly larger amount (e.g., 2.0 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration.[7]

    • Record the exact mass weighed.

  • Dissolution:

    • Transfer the weighed compound into a 1 mL volumetric flask.

    • Add a portion of the high-purity DMSO (e.g., ~0.5 mL) to the flask.

    • Gently swirl the flask or use a vortex mixer at a low setting to facilitate dissolution.

    • Visually inspect the solution to ensure all solid particles have completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but should be used with caution to avoid potential degradation.[6]

    • Once fully dissolved, add DMSO to the 1 mL mark of the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes or amber vials.

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. This minimizes freeze-thaw cycles which can degrade the compound.[5][6]

G cluster_prep Primary Stock Solution Preparation calc 1. Calculate Mass (e.g., for 10 mM) weigh 2. Accurately Weigh Compound calc->weigh dissolve 3. Dissolve in High-Purity DMSO weigh->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store G cluster_dilution Working Solution Preparation stock 10 mM Primary Stock in DMSO intermediate Intermediate Stocks (e.g., 1 mM in DMSO) stock->intermediate Dilute in DMSO working Final Working Solution in Aqueous Buffer intermediate->working Dilute in Aqueous Buffer assay Final Assay Plate (DMSO ≤ 0.5%) working->assay

Caption: Serial dilution workflow from primary stock to final assay.

Safe Handling and Storage

Quinoxaline derivatives, like all chemical compounds, should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions. [8][9] Handling:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. [8][9]* Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [9]* Clean up any spills immediately. [8] Storage:

  • Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.

  • Stock Solutions: As previously mentioned, store DMSO stock solutions in tightly sealed containers at -20°C or -80°C. [5]DMSO is hygroscopic and will absorb water from the atmosphere, which can affect compound solubility and stability.

Conclusion

The protocols detailed in these application notes provide a comprehensive and scientifically sound framework for the preparation of stock solutions of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine. By adhering to these guidelines, researchers can ensure the accuracy, reproducibility, and reliability of their experimental data. The principles of accurate measurement, use of high-purity reagents, appropriate storage, and safe handling are universally applicable and form the bedrock of high-quality scientific research in drug discovery and development.

References

  • ResearchGate. (2021, June 28). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. Retrieved from [Link]

  • RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

Sources

Application

The Emergence of Quinoxaline-Based Fluorophores: Application Notes for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine in Advanced Cellular Imaging

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A New Frontier in Fluorescence Microscopy

Fluorescence microscopy is a cornerstone of modern cell biology, providing unparalleled insights into the intricate workings of living cells.[1][2] The power of this technique lies in the use of fluorescent probes that specifically label and illuminate subcellular structures and processes.[2][3] While a plethora of fluorescent probes exist, the demand for novel fluorophores with enhanced photostability, brightness, and environmental sensitivity remains a driving force in the field.[4]

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[5][6] Their unique electronic structure, a fusion of benzene and pyrazine rings, gives rise to a rich set of tunable photophysical properties.[6][7] Many quinoxaline-based molecules are fluorescent, with emissions spanning the visible spectrum from blue to red.[6] Notably, some derivatives exhibit solvatochromism, where their emission color changes with the polarity of the local environment, making them valuable as sensors for cellular microenvironments.[8][9][10] Furthermore, the synthesis of quinoxaline derivatives is often straightforward, allowing for the creation of a diverse library of probes with tailored properties.[11][12]

This guide introduces a representative quinoxaline-based fluorescent probe, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (hereafter referred to as Q-Probe 1 ), for applications in high-resolution microscopy. While specific data for this exact molecule is not extensively available, its structure embodies the key features of a donor-acceptor quinoxaline dye. This document will provide a comprehensive overview of its expected properties based on the broader class of quinoxaline fluorophores, along with detailed protocols for its application in live-cell imaging.

Photophysical Characteristics of Q-Probe 1

The photophysical properties of a fluorescent probe are critical to its performance in microscopy. Based on the characteristics of similar quinoxaline derivatives, the anticipated properties of Q-Probe 1 are summarized below.[6][13][14]

PropertyExpected CharacteristicRationale and Potential Advantages
Excitation Maximum (λex) ~400-450 nmExcitation in the near-UV to blue region of the spectrum is compatible with common laser lines and light sources used in fluorescence microscopy.
Emission Maximum (λem) ~480-550 nmEmission in the green-yellow region provides good spectral separation from common blue and red fluorophores, making it suitable for multiplexing.[2]
Stokes Shift Moderate to LargeA significant separation between excitation and emission wavelengths minimizes spectral overlap and improves signal-to-noise ratio.[2]
Quantum Yield (ΦF) Moderate to HighA high quantum yield indicates efficient conversion of absorbed light into fluorescence, resulting in a brighter signal.[6]
Solvatochromism PronouncedThe emission spectrum is expected to be sensitive to solvent polarity, allowing for the probing of different cellular microenvironments.[8][9]
Photostability GoodQuinoxaline scaffolds can be engineered for high photostability, enabling longer imaging times with reduced signal loss due to photobleaching.[4][15]

Experimental Protocols

The following protocols provide a general framework for the use of Q-Probe 1 in live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial for achieving the best results with specific cell types and experimental setups.[4][16]

Probe Preparation and Handling
  • Reconstitution: Prepare a stock solution of Q-Probe 1 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of the probe in 1 mL of DMSO to create a 1 mg/mL stock solution.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. When stored properly, the solution should be stable for several months. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Cell Culture and Staining

This protocol is a general guideline for staining adherent cells.

  • Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Culture cells to the desired confluency (typically 50-70%) in their appropriate growth medium at 37°C in a 5% CO₂ incubator.[4]

  • Probe Dilution: On the day of imaging, dilute the Q-Probe 1 stock solution in a pre-warmed, serum-free, and phenol red-free imaging medium to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

  • Cell Labeling: Remove the growth medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS). Replace the PBS with the Q-Probe 1 labeling solution.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C, protected from light.[4] The optimal incubation time will depend on the cell type and the specific subcellular structures being targeted.

  • Washing: For probes that are not fluorogenic (i.e., fluorescent even when not bound to a target), it is important to wash the cells to remove unbound probe and reduce background fluorescence. Gently wash the cells two to three times with pre-warmed imaging medium.

  • Imaging: After the final wash, add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Image Acquisition

The following are general guidelines for image acquisition. Specific settings will need to be optimized for your microscope system.[3][15]

  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of Q-Probe 1. A standard DAPI or FITC filter set may be a good starting point, but optimization is recommended.

  • Illumination: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times that provide a sufficient signal-to-noise ratio.[17]

  • Image Acquisition: Acquire images using a high-sensitivity camera. For live-cell imaging over time (time-lapse), it is crucial to maintain the cells in a healthy state by using a stage-top incubator to control temperature, humidity, and CO₂ levels.[17]

  • Controls: Always include appropriate controls in your experiment. This includes unstained cells to assess autofluorescence and cells treated with the vehicle (e.g., DMSO) alone to control for any effects of the solvent.[16]

Assessing Cytotoxicity

Some quinoxaline derivatives have been reported to exhibit cytotoxic effects.[5][18][19][20][21] Therefore, it is essential to evaluate the potential toxicity of Q-Probe 1 in your specific cell model and experimental conditions.

A simple method to assess cytotoxicity is to perform a cell viability assay. Treat cells with a range of Q-Probe 1 concentrations for the desired incubation time. After incubation, assess cell viability using a standard method such as the Trypan Blue exclusion assay or a commercially available viability kit.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for using Q-Probe 1 in live-cell imaging.

G cluster_prep Probe & Cell Preparation cluster_staining Cell Staining cluster_imaging Imaging & Analysis prep_probe Prepare Q-Probe 1 Stock Solution (in DMSO) seed_cells Seed Cells on Imaging Dish culture_cells Culture Cells to Desired Confluency seed_cells->culture_cells dilute_probe Dilute Q-Probe 1 in Imaging Medium culture_cells->dilute_probe label_cells Incubate Cells with Q-Probe 1 dilute_probe->label_cells wash_cells Wash to Remove Unbound Probe label_cells->wash_cells acquire_images Acquire Images with Fluorescence Microscope wash_cells->acquire_images analyze_data Analyze Images acquire_images->analyze_data

Caption: General workflow for live-cell imaging with Q-Probe 1.

Hypothetical Application: Monitoring Apoptotic Pathways

Quinoxaline derivatives have been investigated for their potential to induce apoptosis in cancer cells.[19][20] A fluorescent quinoxaline probe could potentially be used to visualize changes in cellular morphology or specific molecular events associated with apoptosis.

G QProbe1 Q-Probe 1 Cell Cancer Cell QProbe1->Cell Cellular Uptake Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Cytochrome c Release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway for apoptosis induction and monitoring.

Conclusion

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (Q-Probe 1) serves as a representative model for a new generation of fluorescent probes based on the versatile quinoxaline scaffold. With their tunable photophysical properties and potential for environmental sensitivity, these probes hold great promise for advanced cellular imaging applications. The protocols and information provided in this guide offer a starting point for researchers to explore the utility of quinoxaline-based fluorophores in their own investigations. As with any novel tool, careful optimization and validation are key to unlocking their full potential.

References

  • Danaher Life Sciences. (n.d.). Fluorescence Microscopy: Principles, Types and Techniques.
  • RUN Repository. (n.d.). Basic Principles of Fluorescence Microscopy.
  • BenchChem. (2025). A Comparative Guide to Fluorescent Probes for Live-Cell Imaging: Evaluating Dicyanovinyl-Based Dyes and Alternatives.
  • Leica Microsystems. (n.d.). A Guide to Fluorescence Microscopy | Learn & Share.
  • Iranian Journal of Pharmaceutical Research. (n.d.). Esters of Quinoxaline 1ˏ4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel.
  • BenchChem. (2025). In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery.
  • PMC. (2026, March 7). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications.
  • PubMed. (2025, September 15). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition.
  • Semantic Scholar. (2021, August 26). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents.
  • Promega Corporation. (n.d.). Fluorescence Microscopy.
  • ACS Publications. (2025, June 26). Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines | The Journal of Physical Chemistry B.
  • ACS Publications. (2013, December 23). Solvatochromic Fluorescent 2-Substituted 3-Ethynyl Quinoxalines: Four-Component Synthesis, Photophysical Properties, and Electronic Structure | The Journal of Organic Chemistry.
  • OpenAIRE. (n.d.). Multi-response Quinoxaline-based Fluorophores: Solvatochromism, Mechanochromism, and Water Sensoring - Explore.
  • RSC Publishing. (n.d.). Environmental polarity estimation in living cells by use of quinoxaline-based full-colored solvatochromic fluorophore PQX and its derivatives - Photochemical & Photobiological Sciences.
  • ZEISS Group. (n.d.). Principles of Fluorescence and Fluorescence Microscopy.
  • (2012, December 15). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
  • PubMed. (2011, April 7). Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity.
  • StainsFile. (n.d.). Fluorescent Live Cell Imaging.
  • Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
  • Thermo Fisher Scientific - TR. (n.d.). Preparing for Live-Cell Imaging.
  • RSC Publishing. (n.d.). Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C.
  • Journal of the American Chemical Society. (2015, August 10). Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging.
  • MDPI. (2022, August 21). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media.
  • BenchChem. (2025). The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide.
  • Beilstein Journals. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • (n.d.). A Highly Sensitive Bimodal Detection of Amine Vapours Based on Aggregation Induced Emission of 1,2‐Dihydroquinoxaline Derivati.
  • Longdom Publishing. (n.d.). Organic Chemistry: Current Research Open Access.
  • PubMed. (2025, January 22). Multifunctional hydroxyquinoline-derived turn-on fluorescent probe for Alzheimer's disease detection and therapy.
  • RSC Publishing. (n.d.). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry.
  • MDPI. (2022, November 16). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.
  • MDPI. (2024, September 27). Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining.
  • ResearchGate. (2019, September 9). 2,3‐Di(thiophen‐2‐yl)quinoxaline Amine Derivatives: Yellow‐Blue Fluorescent Materials for Applications in Organic Electronics | Request PDF.
  • (n.d.). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1.
  • ACG Publications. (2021, February 6). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][15][18]thiadiazole-4,5-diamine. Retrieved from

Sources

Method

Application Notes and Protocols: 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Forward-Looking Statement Initial searches for "1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine" did not yield specific public domain data. A closely related compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Date:  March 29, 2026

Forward-Looking Statement

Initial searches for "1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine" did not yield specific public domain data. A closely related compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine, has been identified, suggesting the 5-amine isomer is a novel or less-documented entity.[1] This guide, therefore, is built upon the established principles of handling novel quinoxaline derivatives and small molecules in cell culture, providing a robust framework for establishing a cell culture dosing protocol.

Introduction to Quinoxaline Derivatives in Cellular Research

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, making them promising candidates in drug discovery, particularly in oncology.[2][3][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and other proteins crucial for cancer cell progression.[2][3] The diverse biological activities and multiple molecular targets of quinoxaline derivatives underscore their potential as therapeutic agents.[2][3] Given the structural similarity, it is plausible that 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine may exhibit similar biological properties.

Preliminary Characterization of a Novel Compound

Before initiating cell-based assays, a thorough preliminary characterization of the novel compound is essential. This includes confirming its identity, purity, and solubility.

Compound Identity and Purity

The identity and purity of the synthesized 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Solubility Assessment

Determining the solubility of a new compound is a critical first step for in vitro testing.[5][6][7] Poor solubility can lead to inaccurate and unreliable results.[8] Both kinetic and thermodynamic solubility assays can be employed.[5][8]

Table 1: Overview of Solubility Testing Methods

Assay Type Description Application Stage Key Insights
Kinetic Solubility Measures the solubility of a compound already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous solution.[5] This method is fast and suitable for high-throughput screening.[8]Early-stage drug discovery, lead identification.[5]Provides a rapid assessment of a compound's propensity to precipitate from a stock solution upon dilution in aqueous media.[8]
Thermodynamic Solubility Measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5] This is a more time-consuming but accurate measure of true solubility.[9]Later-stage drug development, formulation optimization.[5]Determines the true equilibrium solubility, which is crucial for understanding in vivo behavior and for formulation development.[5]

Protocol 1: Basic Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.[10]

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO dilution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) in a 96-well plate.[8]

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Visually inspect for precipitate formation. For a more quantitative measure, a nephelometer can be used to detect light scattering from insoluble particles.[7]

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is fundamental to obtaining reproducible data in cell culture experiments.[10]

Stock Solution Preparation
  • Solvent Selection: DMSO is a common solvent for dissolving small molecules for cell culture due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[6]

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

  • Procedure:

    • Weigh the required amount of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine powder.

    • Add the calculated volume of DMSO.

    • Vortex or sonicate until the compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Working Solution Preparation

Working solutions are prepared by diluting the stock solution in a complete cell culture medium.[11] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]

Determining the Optimal Dosing Concentration: Dose-Response Assays

A dose-response experiment is essential to determine the concentration range over which the compound exerts a biological effect and to calculate key parameters like the half-maximal inhibitory concentration (IC50).[11][12][13]

Cell Seeding

The optimal cell seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment.[11][14][15]

Protocol 2: Cell Seeding for a 96-well Plate Assay

  • Harvest cells from a sub-confluent culture flask (70-80% confluency).[11]

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density and viability.[11]

  • Dilute the cell suspension in a complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well in 100 µL).[11]

  • Seed the cells into a 96-well plate.

  • Incubate the plate for 24 hours to allow adherent cells to attach.[11]

Compound Treatment

A serial dilution of the compound is prepared to treat the cells across a wide concentration range.

Protocol 3: Compound Treatment for Dose-Response

  • Prepare a series of serial dilutions of the 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine working solution in a complete culture medium. A 1:2 or 1:3 dilution series is common.[11]

  • Include appropriate controls:

    • Vehicle control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.[11]

    • Untreated control: Cells in culture medium only.[11]

    • Blank control: Culture medium without cells.[16]

  • Remove the existing medium from the wells (for adherent cells) and add the medium containing the different compound concentrations.[11]

  • Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[11]

Assessment of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[16][17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

Protocol 4: MTT Assay for Cell Viability

  • After the incubation period , add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][18]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16][18]

  • Add 100-150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO) to each well to dissolve the formazan crystals.[12][17][18]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

  • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[17][19]

Data Analysis and IC50 Determination
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).[11]

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[11][12] Online tools are available for this calculation.[20]

Table 2: Key Parameters from Dose-Response Assays

Parameter Description Significance
IC50 The concentration of a drug that inhibits a biological function (e.g., cell viability) by 50%.[12][13]A primary measure of a compound's potency; a lower IC50 indicates higher potency.[11]
EC50 The concentration of a drug that induces a response halfway between the baseline and maximum effect.[11]Measures the potency in terms of the concentration required for a 50% maximal response.[11]
GI50 The concentration of a drug that inhibits cell growth by 50%.[11]Useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[11]

Hypothetical Signaling Pathway and Experimental Workflow

Based on the known mechanisms of other quinoxaline derivatives, a plausible target for novel compounds of this class is the STAT3 signaling pathway, which is often dysregulated in cancer.[21]

Diagram 1: Hypothetical Inhibition of the STAT3 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Phosphorylation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Transcription STAT3->STAT3_dimer Dimerization Ligand Ligand Ligand->Receptor Activation Quinoxaline_Derivative 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine Quinoxaline_Derivative->JAK Inhibition

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.

Diagram 2: Experimental Workflow for Dosing Protocol Establishment

G A Compound Characterization (Purity, Solubility) B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B D Dose-Response Experiment (Serial Dilutions) B->D C Determine Optimal Cell Seeding Density C->D E Cell Viability Assay (e.g., MTT) D->E F Data Analysis (IC50 Calculation) E->F G Downstream Functional Assays (e.g., Western Blot, Apoptosis Assay) F->G

Caption: Workflow for establishing a cell culture dosing protocol.

Downstream Mechanistic Studies

Once the IC50 value is established, further experiments can be conducted to elucidate the mechanism of action of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

  • Western Blot Analysis: To investigate the effect of the compound on the phosphorylation status of key signaling proteins, such as STAT3.[21]

  • Apoptosis Assays: To determine if the compound induces programmed cell death, for example, using Annexin V/Propidium Iodide staining.[2][3]

  • Cell Cycle Analysis: To assess if the compound causes cell cycle arrest at specific phases.[2][3]

Conclusion

This document provides a comprehensive framework for establishing a robust and reproducible cell culture dosing protocol for the novel compound 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. By following these guidelines, researchers can confidently determine the optimal experimental conditions to investigate the biological activity and therapeutic potential of this and other novel small molecules.

References

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Introduction: Navigating the Selective Reduction of a Multifunctional Quinoxaline Derivative The selective catalytic hydrogenation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine presents a nuanced challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Selective Reduction of a Multifunctional Quinoxaline Derivative

The selective catalytic hydrogenation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine presents a nuanced challenge in synthetic chemistry. The primary objective is the exclusive reduction of the exocyclic methylidene (C=CH₂) bond to a methyl group, yielding 1,2,3-trimethyl-1,2-dihydroquinoxalin-5-amine, while preserving the integrity of the dihydroquinoxaline core and the aromatic amino substituent. This transformation is critical in drug development and materials science, where the resulting saturated heterocycle may exhibit altered biological activity or material properties.

The inherent reactivity of the enamine-like exocyclic double bond makes it susceptible to hydrogenation. However, the presence of the aromatic amine and the dihydroquinoxaline ring system necessitates a carefully orchestrated catalytic approach to prevent undesired side reactions, such as over-reduction of the heterocyclic ring or deamination. These application notes provide a comprehensive guide for researchers, offering detailed protocols and insights into catalyst selection and reaction optimization for this selective transformation.

Core Principles of Catalyst Selection and Reaction Design

The success of this selective hydrogenation hinges on the judicious choice of the catalytic system and reaction parameters. The key is to exploit the higher reactivity of the exocyclic C=C bond compared to the aromatic system and the C=N imine-like bond within the dihydroquinoxaline ring.

Catalyst Choice: A Balancing Act of Activity and Selectivity
  • Palladium on Carbon (Pd/C): This is often the first choice for general alkene hydrogenation due to its high activity and cost-effectiveness. However, its high activity can sometimes lead to over-reduction of the quinoxaline ring, especially under harsh conditions (high pressure and temperature). The use of catalyst poisons or modifiers, such as ethylenediamine or diphenylsulfide, can attenuate the catalyst's activity and enhance selectivity for the desired transformation[1][2].

  • Raney® Nickel (Raney Ni): Known for its high activity in reducing various functional groups, Raney Ni can be effective for enamine reduction[3][4]. Its reactivity can be modulated by the method of preparation and the presence of additives. Careful control of reaction conditions is crucial to avoid reduction of the quinoxaline ring.

  • Homogeneous Catalysts (Rh, Ir, Ru): Complexes of rhodium, iridium, and ruthenium with specific phosphine or diamine ligands offer high selectivity for alkene hydrogenation[5][6][7]. These catalysts often operate under milder conditions and can be tuned for specific substrates. For instance, iridium complexes have been shown to be effective in the asymmetric hydrogenation of quinoxalines, highlighting their potential for selective reductions[5][6].

Hydrogen Source: Gaseous Hydrogen vs. Transfer Hydrogenation
  • Gaseous Hydrogen (H₂): The traditional and most atom-economical hydrogen source. It typically requires specialized high-pressure equipment.

  • Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, to transfer hydrogen to the substrate in the presence of a catalyst[8][9][10]. It often proceeds under milder conditions and avoids the need for high-pressure hydrogenation apparatus, making it a safer and more accessible option in many laboratories.

The Influence of the 5-Amino Group: A Key Consideration

The presence of the 5-amino group can influence the reaction in several ways:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom can coordinate to the metal center of the catalyst, potentially inhibiting its activity.

  • Directing Group Effects: The amino group can also act as a directing group, influencing the stereochemical outcome of the reaction in asymmetric hydrogenations.

  • Protecting Group Strategy: In cases where the amino group interferes with the desired reaction, it can be protected with a suitable protecting group that can be removed after the hydrogenation step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl)[11]. However, developing a protecting-group-free methodology is often more efficient.

Experimental Protocols

The following protocols are designed as starting points for the selective hydrogenation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. Optimization of catalyst loading, solvent, temperature, and pressure may be required to achieve the best results for specific applications.

Protocol 1: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)

This protocol employs the widely used and robust Pd/C catalyst under a hydrogen atmosphere. The key to selectivity is careful control of the reaction conditions.

Materials:

  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • Vessel Preparation: To a clean and dry hydrogenation vessel, add 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate).

  • Solvent Addition: Add anhydrous methanol or ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Inerting: Seal the vessel and purge with an inert gas (3-5 cycles) to remove any residual air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (initially, start with low pressure, e.g., 1-5 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased to 40-60 °C and the pressure to 10-20 bar.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.

Causality Behind Choices:

  • Low Initial Pressure and Temperature: Starting with mild conditions helps to favor the hydrogenation of the more reactive exocyclic double bond over the quinoxaline ring.

  • Anhydrous Solvent: Prevents potential side reactions and ensures consistent catalyst activity.

  • Inert Atmosphere during Setup: Essential for safety and to prevent catalyst deactivation by oxygen.

Protocol 2: Heterogeneous Catalysis using Raney® Nickel

Raney® Nickel is a highly active catalyst, and this protocol requires careful handling due to its pyrophoric nature when dry.

Materials:

  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (EtOH) or Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the chosen anhydrous solvent (ethanol or THF) to remove water. This should be done under an inert atmosphere.

  • Reaction Setup: In a hydrogenation vessel under an inert atmosphere, add the substrate and dissolve it in the anhydrous solvent.

  • Catalyst Addition: Add the washed Raney® Nickel slurry to the reaction mixture (typically a spatula-tip amount, but can be quantified as a weight percentage of the substrate).

  • Inerting and Hydrogenation: Follow steps 4-6 from Protocol 1. Raney® Nickel is often highly active at room temperature and low hydrogen pressure.

  • Work-up and Isolation: Follow steps 7-8 from Protocol 1, taking extra care when handling the filtered Raney® Nickel as it can be pyrophoric. Keep the filter cake wet with solvent until it can be safely quenched (e.g., with dilute acid).

Causality Behind Choices:

  • Solvent Choice: Ethanol and THF are common solvents for Raney® Nickel hydrogenations.

  • Washing the Catalyst: Removing water is important for reproducibility and to avoid potential side reactions.

  • Safety Precautions: The pyrophoric nature of Raney® Nickel necessitates careful handling under an inert atmosphere and proper quenching after the reaction.

Protocol 3: Homogeneous Transfer Hydrogenation using an Iridium Catalyst

This protocol utilizes a homogeneous iridium catalyst and formic acid as the hydrogen source, offering a milder and often more selective alternative to high-pressure hydrogenation.

Materials:

  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

  • [Ir(cod)Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) or other suitable phosphine ligand

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous and degassed solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ (1 mol%) and the phosphine ligand (e.g., dppe, 2.2 mol%) in the anhydrous, degassed solvent. Stir for 30 minutes at room temperature.

  • Reaction Setup: To the pre-formed catalyst solution (or to a new flask with the catalyst components), add the substrate (1.0 eq).

  • Hydrogen Donor Addition: Add a mixture of formic acid and triethylamine (typically a 5:2 molar ratio, used in excess, e.g., 5-10 equivalents relative to the substrate).

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Choices:

  • Homogeneous Catalyst: Allows for greater control over selectivity through ligand tuning.

  • Transfer Hydrogenation: Avoids the need for high-pressure H₂ and can be performed in standard laboratory glassware.

  • Formic Acid/Triethylamine: A common and effective hydrogen donor system for transfer hydrogenation. Triethylamine acts as a base to generate the active formate species.

Data Presentation: Comparative Overview of Catalytic Methods

Catalytic SystemHydrogen SourceTypical ConditionsAdvantagesPotential Challenges
Pd/C H₂ (gas)1-20 bar, 25-60 °CCost-effective, readily available, high activityPotential for over-reduction, requires pressure equipment
Raney® Ni H₂ (gas)1-10 bar, 25 °CHigh activity, effective for enaminesPyrophoric, can be less selective, requires careful handling
[Ir(cod)Cl]₂/dppe HCOOH/NEt₃25-60 °C, atmospheric pressureHigh selectivity, mild conditions, no pressure equipmentHigher cost of catalyst, requires ligand synthesis/purchase

Visualization of the Catalytic Process

Reaction Pathway

ReactionPathway Substrate 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine Product 1,2,3-Trimethyl- 1,2-dihydroquinoxalin-5-amine Substrate->Product Selective Hydrogenation Catalyst Catalyst (e.g., Pd/C, Raney Ni, Ir-complex) Selective Hydrogenation Selective Hydrogenation Catalyst->Selective Hydrogenation H_Source Hydrogen Source (H₂ or H-donor) H_Source->Selective Hydrogenation

Caption: General reaction scheme for the selective hydrogenation.

Experimental Workflow

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A 1. Add Substrate and Solvent B 2. Add Catalyst A->B C 3. Inert Atmosphere Purge B->C D 4. Introduce Hydrogen Source (H₂ gas or H-donor) C->D E 5. Stir and Monitor Reaction D->E F 6. Catalyst Removal (Filtration) E->F G 7. Solvent Evaporation F->G H 8. Purification (Chromatography) G->H

Caption: A generalized workflow for the catalytic hydrogenation process.

Troubleshooting and Optimization

  • Low Conversion:

    • Increase catalyst loading.

    • Increase hydrogen pressure or temperature (incrementally).

    • Ensure the solvent is anhydrous and degassed.

    • Consider a more active catalyst (e.g., Raney® Ni if using Pd/C).

  • Low Selectivity (Over-reduction):

    • Decrease hydrogen pressure and/or temperature.

    • Use a less active catalyst or a modified catalyst (e.g., poisoned Pd/C).

    • Switch to a more selective homogeneous catalyst.

    • Reduce reaction time.

  • Catalyst Deactivation:

    • Ensure the substrate and solvent are pure.

    • Consider protecting the amino group if it is suspected to be a catalyst poison.

Conclusion

The selective catalytic hydrogenation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is a feasible transformation that requires careful consideration of the catalytic system and reaction conditions. Both heterogeneous catalysts like Pd/C and Raney® Nickel, and homogeneous systems based on iridium, offer viable routes. The choice of method will depend on the available equipment, desired selectivity, and cost considerations. The protocols provided herein serve as a robust starting point for developing a successful and selective hydrogenation process. Further optimization based on in-process monitoring is highly recommended to achieve optimal results for specific research and development needs.

References

  • Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles. Catalysis Science & Technology, 2019, 9(15), 3896-3923. [Link]

  • Broad Survey of Selectivity in the Heterogeneous Hydrogenation of Heterocycles. The Journal of Organic Chemistry, 2024, 89(4), 2138-2147. [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 2004, 126(31), 9918-9919. [Link]

  • Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. Chemistry - A European Journal, 2012, 18(42), 13494-13504. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 2017, 7(1), 265-272. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 2021, 11(59), 37549-37571. [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis, 2009, 351(18), 3027-3043. [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate, 2004. [Link]

  • Raney nickel catalysis of aromatic amines. US Patent 4,503,256, 1985. [Link]

  • Review Study of Chiral N-Heterocyclic Carbene (NHC) Ligands in Stereoselective Metal-Catalyzed Reduction Reactions. Scientific Journal for Faculty of Science-Sirte University, 2022, 2(1), 1-13. [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 2020, 10(22), 13462-13481. [Link]

  • Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition, 2020, 59(4), 1344-1367. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 2007, 48(24), 4295-4298. [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 2020, 10(22), 13462-13481. [Link]

  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry, 2013, 9, 2216-2224. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Semantic Scholar, 2007. [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry, 2011. [Link]

  • Homogeneous Hydrogenation of Imines Catalyzed by Iridium Complexes. ResearchGate, 1985. [Link]

  • Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications, 2018, 54(76), 10634-10649. [Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 2011, 133(22), 8854-8867. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 2011, 133(22), 8854-8867. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 2006, 8(15), 3279-3281. [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 2018, 24(34), 8546-8552. [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 2018, 24(34), 8546-8552. [Link]

  • Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines. Journal of Labelled Compounds and Radiopharmaceuticals, 2023, 66(10), 321-331. [Link]

  • Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine. The Journal of Organic Chemistry, 2024, 89(5), 3666-3671. [Link]

  • ChemInform Abstract: pH-Regulated Transfer Hydrogenation of Quinoxalines with a Cp*Ir-Diamine Catalyst in Aqueous Media. ResearchGate, 2011. [Link]

  • Asymmetric Transfer Hydrogenations of 2,3-Disubstituted Quinoxalines with Ammonia Borane. Organic Letters, 2017, 19(11), 2893-2896. [Link]

  • Cobalt-Catalyzed Highly Enantioselective Hydrogenation of Quinolines under Mild Conditions. Journal of the American Chemical Society, 2023, 145(1), 384-394. [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 2024, 146(8), 5648-5658. [Link]

  • Pd-catalyzed completely selective hydrogenation of conjugated and isolated C=C of citral (3,7-dimethyl-2, 6-octadienal) in supercritical carbon dioxide. Green Chemistry, 2003, 5(4), 455-458. [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository, 2024. [Link]

  • Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. OA Monitor Ireland. [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications, 2023, 14(1), 5437. [Link]

  • Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology, 2023, 13(1), 101-105. [Link]

  • Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Macmillan Group, 2025. [Link]

  • Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Semantic Scholar, 2011. [Link]

  • One-pot reduction and subsequent tandem condensation to access diverse quinoxaline derivatives. ResearchGate, 2022. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 2015, 20(2), 433-440. [Link]

  • Important Quinoxaline Derivatives. ResearchGate, 2018. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Experimental Design: A Guide for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo experimental design and evaluation o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo experimental design and evaluation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, a novel heterocyclic compound belonging to the quinoxaline family. Due to the limited availability of specific data for this molecule, this guide synthesizes information from structurally related quinoxaline derivatives and established principles of preclinical research to propose a robust, phased investigational plan. The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and a clear path toward elucidating the therapeutic potential of this compound. We will address critical aspects from initial safety and pharmacokinetic profiling to the design of efficacy studies in relevant disease models, supported by expert insights and authoritative references.

Introduction: The Scientific Rationale for Investigating 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The unique structural motif of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine suggests potential for novel pharmacological effects. The presence of the quinoxaline core, substituted with methyl and amine groups, offers a rich scaffold for molecular interactions.

Based on the known activities of similar quinoxaline compounds, we can hypothesize several potential therapeutic applications for this novel molecule. For instance, various quinoxaline derivatives have demonstrated significant antimicrobial and antifungal properties.[1] Furthermore, some have shown promise as acetylcholinesterase inhibitors, suggesting a potential role in neurodegenerative diseases.[3][4] A recent study on 2,3-dimethylquinoxaline, a related compound, has established a preliminary safety profile in rodents, providing a valuable starting point for our toxicological assessments.[5][6]

This guide will, therefore, outline a logical and scientifically sound progression for the in vivo evaluation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, beginning with essential safety and pharmacokinetic studies before moving into more complex efficacy models. This phased approach is crucial for resource optimization and making informed decisions throughout the drug development process.[7][8]

Phased In Vivo Investigational Plan

A successful in vivo research program for a novel compound requires a structured, multi-phased approach.[8][9] This ensures that each step builds upon validated data from the previous phase, minimizing risk and maximizing the potential for success.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism of Action cluster_2 Phase 3: Extended Safety & Pre-clinical Validation Acute Toxicity Acute Toxicity Dose Range Finding Dose Range Finding Acute Toxicity->Dose Range Finding Inform Dosing Pharmacokinetics (PK) Pharmacokinetics (PK) Dose Range Finding->Pharmacokinetics (PK) Select Doses Animal Model Selection Animal Model Selection Pharmacokinetics (PK)->Animal Model Selection Guide Efficacy Dosing Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies PD Biomarkers PD Biomarkers Efficacy Studies->PD Biomarkers Confirm Target Engagement Sub-chronic Toxicity Sub-chronic Toxicity PD Biomarkers->Sub-chronic Toxicity Inform Safety Endpoints Genotoxicity Genotoxicity Sub-chronic Toxicity->Genotoxicity Safety Pharmacology Safety Pharmacology Genotoxicity->Safety Pharmacology G Hypothesized Activity Hypothesized Activity Antimicrobial Antimicrobial Hypothesized Activity->Antimicrobial Neuroprotective Neuroprotective Hypothesized Activity->Neuroprotective Murine Thigh Infection Murine Thigh Infection Antimicrobial->Murine Thigh Infection Systemic Candidiasis Model Systemic Candidiasis Model Antimicrobial->Systemic Candidiasis Model MCAO Stroke Model MCAO Stroke Model Neuroprotective->MCAO Stroke Model Alzheimer's Disease Model Alzheimer's Disease Model Neuroprotective->Alzheimer's Disease Model

Caption: Selection of animal models based on hypothesized activity.

Efficacy Study Design

Protocol: General Efficacy Study Design

  • Animal Model: As selected in the previous step.

  • Groups:

    • Vehicle control group.

    • Positive control group (a known effective drug for the specific disease model).

    • At least three dose levels of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

  • Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias. [10]4. Dosing Regimen: The dosing regimen (dose, frequency, and duration) should be based on the pharmacokinetic data obtained in Phase 1.

  • Outcome Measures:

    • Primary Endpoint: A clinically relevant measure of disease severity (e.g., bacterial load in the thigh for infection models, infarct volume for stroke models, or cognitive performance in Alzheimer's models). [10] * Secondary Endpoints: Biomarkers of target engagement and mechanism of action (e.g., inflammatory markers, acetylcholinesterase activity in brain tissue).

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the statistical significance of the treatment effects.

Phase 3: Extended Safety and Pre-clinical Validation

Should the compound demonstrate a promising efficacy and safety profile in the initial phases, more extensive safety studies are required before it can be considered for clinical development. [11]

Sub-chronic Toxicity

Rationale: To evaluate the potential toxicity of the compound after repeated administration over a longer period (e.g., 28 or 90 days).

Protocol: A 28-day repeated-dose oral toxicity study in two species (one rodent, one non-rodent) is typically required. The study design is similar to the acute toxicity study but with daily dosing for 28 days, followed by a recovery period.

Safety Pharmacology

Rationale: To assess the potential effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Genotoxicity

Rationale: To determine if the compound has the potential to cause genetic damage. A standard battery of in vitro and in vivo genotoxicity assays is required.

Conclusion

The successful in vivo evaluation of a novel compound such as 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is a complex but systematic process. By following a phased approach that integrates robust experimental design, careful animal model selection, and a commitment to scientific integrity, researchers can effectively elucidate the therapeutic potential and safety profile of this promising molecule. This guide provides a foundational framework to navigate this process, emphasizing the importance of data-driven decision-making at every stage of pre-clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound.
  • Heiman, M. L., & Tice, R. R. (2009). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop.
  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. In The Design of Animal Experiments.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • WuXi AppTec. (n.d.).
  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study.
  • Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub.
  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.
  • EvitaChem. (n.d.). 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine.
  • Longdom Publishing. (n.d.). Organic Chemistry: Current Research Open Access.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold.
  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • bioRxiv. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Traditional Herbal Medicine.
  • Chemistry & Chemical Engineering. (2009).
  • National Center for Biotechnology Information. (2024).
  • National Center for Biotechnology Information. (n.d.). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine.
  • National Center for Biotechnology Information. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine.
  • PubMed. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine.
  • ResearchGate. (2024). (PDF) In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine.
  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide.
  • IntechOpen. (2019).
  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
  • Arkivoc. (n.d.). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine synthesis

Guide for: Researchers, Scientists, and Drug Development Professionals Topic: Improving Reaction Yield in 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine Synthesis Welcome to the technical support center for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for: Researchers, Scientists, and Drug Development Professionals Topic: Improving Reaction Yield in 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine Synthesis

Welcome to the technical support center for the synthesis of substituted quinoxaline derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of complex quinoxaline targets, with a specific focus on challenges related to the synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. While direct literature for this specific molecule is scarce, this guide leverages established principles of quinoxaline chemistry to provide a robust framework for improving reaction outcomes.

Proposed Synthetic Pathway

The synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine presents unique challenges due to its specific substitution pattern. A plausible synthetic route would involve a multi-step process, beginning with the formation of the quinoxaline core, followed by functional group manipulations.

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Amino Group Formation cluster_2 Step 3: N-Methylation cluster_3 Step 4: Methylidene Group Formation A 4-Nitro-1,2-phenylenediamine C Condensation A->C B Diacetyl (2,3-Butanedione) B->C D 6-Nitro-2,3-dimethylquinoxaline C->D E Reduction (e.g., SnCl2/HCl) D->E F 2,3-Dimethylquinoxalin-6-amine E->F H N-Methylation F->H G Methylating Agent (e.g., MeI) G->H I 1,3-Dimethyl-2-methyl-2,3-dihydroquinoxalin-5-iminium salt (intermediate) H->I J Base-catalyzed elimination/rearrangement I->J K 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (Target Molecule) J->K G cluster_0 Reactants cluster_1 Desired Reaction cluster_2 Potential Side Reactions A o-phenylenediamine C Quinoxaline Product A->C E Over-oxidation of diamine A->E B 1,2-dicarbonyl B->C D Benzimidazole (Rearrangement) C->D Strong Acid / Heat F Dimerization C->F Strong Acid G A Low Reaction Yield B Analyze by TLC/HPLC A->B C Starting Material Remaining? B->C D Increase Reaction Time/Temperature C->D Yes E Significant Side Products? C->E No D->B F Optimize Catalyst/Solvent E->F Yes G Product Degradation? E->G No F->B H Reduce Reaction Time/Temperature G->H Yes I Review Workup & Purification G->I No H->B J Yield Improved I->J

Optimization

Troubleshooting solubility issues of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine in DMSO

A Guide to Troubleshooting Solubility Issues in DMSO Welcome to the technical support resource for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. This guide, designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Solubility Issues in DMSO

Welcome to the technical support resource for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring the integrity and reproducibility of your experiments.

Part 1: Foundational Understanding

This section addresses the fundamental properties of the compound and the solvent, which are crucial for diagnosing solubility problems.

Frequently Asked Question: What are the general properties of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine?

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are noted for their diverse biological activities, which makes them common subjects in drug discovery. This specific compound typically exists as a crystalline solid and is known to be soluble in organic solvents like DMSO.[1] Its structure, containing both aromatic and amine functionalities, dictates its physicochemical behavior.

Frequently Asked question: Why is DMSO the recommended solvent for this compound class?

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and non-polar compounds.[2] Its utility in research is widespread due to its ability to solubilize otherwise difficult compounds for biological screening and stock solution preparation.[3][4] However, its unique properties, such as its hygroscopicity (tendency to absorb water) and a relatively high freezing point (18.5 °C), can also be a source of experimental challenges.[2][5]

Frequently Asked Question: What are the initial signs of a solubility problem?

Initial indicators of poor solubility are often visual. They include:

  • Cloudiness or Haze: The solution appears turbid instead of clear.

  • Visible Particulates: You can see solid particles suspended in the solvent, even after vigorous mixing.

  • Precipitate Formation: Solid material settles at the bottom of the vial over time or after a temperature change (e.g., a freeze-thaw cycle).[6]

  • Inconsistent Assay Results: Poor solubility can lead to variable data and underestimated compound activity in biological assays.[3][7]

Part 2: Troubleshooting Common Solubility Issues

This section provides a structured, question-and-answer approach to resolving the most frequent solubility challenges.

Question 1: I've added the correct amount of DMSO, but my compound won't fully dissolve at room temperature. What is the first course of action?

This is a very common issue, often related to the kinetics of dissolution. The energy required to break down the compound's crystal lattice is not being sufficiently overcome at ambient temperature.

Answer: Your first steps should focus on increasing the dissolution energy and ensuring proper technique. Do not immediately assume the compound is insoluble.

Recommended Protocol: Standard Dissolution Method

  • Ensure Solvent Quality: Start with a fresh, unopened bottle of high-purity, anhydrous DMSO (≥99.9%).[8] DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[5]

  • Accurate Weighing: Use a calibrated analytical balance to weigh your compound directly into a sterile, appropriately sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Mechanical Agitation: Tightly cap the vial and vortex vigorously for at least 60 seconds.[8] Visual inspection is key.

  • Sonication: If particles persist, place the vial in a water bath sonicator for 5-10 minutes. Cavitation from sonication creates localized high-energy microenvironments that can effectively break apart solid material.[9]

  • Gentle Warming: If sonication is insufficient, gently warm the solution to 30-40°C in a water bath, with intermittent vortexing.[10] This increases the kinetic energy of the system. Caution: Do not overheat, as this can degrade both the compound and the DMSO, especially for temperature-sensitive molecules.[11]

If the compound dissolves completely after these steps, the issue was likely kinetic. Once dissolved, allow the solution to slowly return to room temperature before storage.

Question 2: My compound dissolved perfectly, but after storing it at -20°C and thawing, I see a precipitate. Why did this happen and is the stock solution usable?

This phenomenon is a classic example of supersaturation and the impact of freeze-thaw cycles. The solution was likely thermodynamically unstable, and the process of freezing and thawing provided the energy needed for the compound to crystallize out of its supersaturated state.[5]

Answer: The presence of a precipitate means the concentration of your solution is no longer what you intended. Using the supernatant will lead to inaccurate dosing and unreliable experimental data.[12]

Causality and Prevention:

  • Freeze-Thaw Cycles: The act of freezing can concentrate the compound in the unfrozen liquid phase, promoting nucleation and crystallization.[9] Repeated freeze-thaw cycles exacerbate this issue.[8]

  • Water Absorption: Each time the stock vial is opened, it can absorb atmospheric moisture. Water significantly depresses the freezing point of DMSO and can drastically reduce the solubility of lipophilic compounds, making precipitation more likely upon thawing.[5]

  • Crystalline vs. Amorphous State: Compounds often dissolve in DMSO in a high-energy, amorphous state. Upon freezing, they may recrystallize into a more stable, lower-energy crystalline form that is significantly less soluble.[9] This lower-energy state is difficult to reverse.

Troubleshooting and Best Practices:

  • Attempt Re-dissolution: Gently warm and sonicate the solution as described in the protocol above. If the precipitate re-dissolves completely, the solution may be usable for immediate experiments.

  • Aliquot Your Stock: The single most effective preventative measure is to aliquot the freshly prepared, fully dissolved stock solution into single-use volumes.[8][13] This minimizes the number of freeze-thaw cycles and reduces moisture absorption for the bulk of your stock.

  • Storage Conditions: Store aliquots at -20°C or -80°C, protected from light. For short-term storage (1-2 days), keeping the solution at room temperature might be preferable to a freeze-thaw cycle, as some compounds are more likely to crystallize when cooled.[9]

Question 3: I have followed all best practices, but the solubility of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is still unacceptably low. What advanced factors should I investigate?

If standard methods fail, you must consider more fundamental issues with the compound, the solvent, or potential chemical interactions.

Answer: At this stage, a systematic investigation is required. The following workflow provides a logical path for diagnosing these complex solubility problems.

G start Persistent Solubility Issue (Compound won't dissolve or precipitates) check_solvent Step 1: Verify Solvent Integrity start->check_solvent q_anhydrous Is DMSO anhydrous (≥99.9%) and from a recently opened bottle? check_solvent->q_anhydrous check_compound Step 2: Assess Compound Properties q_anhydrous->check_compound Yes sol_solvent Action: Use fresh, high-purity, anhydrous DMSO. Store under inert gas. q_anhydrous->sol_solvent No q_purity Is the compound purity confirmed? (e.g., by LC-MS, NMR) check_compound->q_purity check_interaction Step 3: Consider Chemical Stability q_purity->check_interaction Yes sol_impurity Action: Re-purify the compound. Insoluble impurities can act as nucleation sites. q_purity->sol_impurity No q_degradation Is the compound known to be unstable? (e.g., sensitive to acid/base, light) check_interaction->q_degradation sol_polymorph Consideration: The compound may exist as a less soluble polymorph. Characterize solid state (e.g., XRD). q_degradation->sol_polymorph No (Stable) sol_degradation Action: Analyze solution for degradation products (LC-MS). Adjust pH or use co-solvents if necessary. q_degradation->sol_degradation Yes (Unstable) sol_cosolvent Final Strategy: Prepare a solution in a co-solvent system (e.g., DMSO/Ethanol) or explore alternative solvents. sol_polymorph->sol_cosolvent sol_degradation->sol_cosolvent

Caption: A workflow for advanced troubleshooting of solubility.

In-depth Explanations for the Workflow:

  • Solvent Integrity: Water is the enemy of solubility for many lipophilic compounds in DMSO.[5] Even small amounts can dramatically alter the solvent properties. Always use anhydrous grade DMSO from a tightly sealed container.[8]

  • Compound Purity: Insoluble impurities can act as seeds for precipitation (nucleation sites), causing your target compound to crash out of solution even at concentrations where it should be soluble.[9] Verifying purity via analytical methods like LC-MS or NMR is critical.

  • Polymorphism: A compound can exist in different crystalline forms (polymorphs) with the same chemical formula but different physical properties, including solubility.[14] It's possible you have a less soluble, more stable polymorph. While difficult to resolve without solid-state characterization, it's a key consideration for persistent issues.

  • Chemical Stability: Quinoxaline derivatives can be susceptible to degradation under certain conditions, such as in the presence of acidic or basic impurities.[15][16] DMSO itself can decompose under harsh conditions (e.g., strong acids, high heat), forming products that could react with your compound.[17][18] If you suspect degradation, analyzing the solution by LC-MS can help identify unexpected species.

Part 3: Data Summaries and Protocols
Table 1: Recommended DMSO Grades for Stock Solutions
GradePurityKey Features & Best UseCitation
Anhydrous ≥99.9%Very low water content. This is the recommended grade for preparing primary stock solutions to prevent compound precipitation.[8]
Molecular Biology Grade ≥99.9%Tested for the absence of nucleases and proteases. Suitable for cell-based assays and work with nucleic acids.[8]
ACS Reagent Grade ≥99.5%Meets general standards for laboratory use but may have higher water content. Not ideal for sensitive compounds or long-term storage.[19]
Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a standardized method for preparing a stock solution, which can be adapted for other concentrations.

Materials:

  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (Solid)

  • Anhydrous DMSO (≥99.9% Purity)[8]

  • Calibrated Analytical Balance

  • Calibrated Micropipettes

  • Sterile, Nuclease-Free Microcentrifuge Tubes (e.g., 1.5 mL)

  • Vortex Mixer and Water Bath Sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed. The molecular weight of C₁₁H₁₃N₃ is 187.24 g/mol .

    • Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 187.24 ( g/mol ) / 1000 (mg/g)

    • For 1 mL of a 10 mM solution: 1 mL * 10 * 187.24 / 1000 = 1.8724 mg

  • Weighing: Place a sterile microcentrifuge tube on the balance and tare it. Carefully weigh 1.87 mg of the compound into the tube.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Close the tube tightly and vortex for 60 seconds.[8]

    • Visually inspect for any undissolved material.

    • If needed, sonicate in a water bath for 5-10 minutes.

    • If needed, warm gently to 30-40°C with intermittent vortexing until the solution is completely clear.

  • Aliquoting and Storage:

    • Once fully dissolved and cooled to room temperature, immediately aliquot the stock into single-use volumes (e.g., 20 µL) in sterile, clearly labeled tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.[13]

Part 4: Visualizing Key Relationships

Understanding the interplay of factors is crucial for effective troubleshooting.

G Solubility Compound Solubility in DMSO Solute Solute Properties (The Compound) Solute->Solubility influences Purity Purity Solute->Purity Form Solid Form (Amorphous vs. Crystalline) Solute->Form MW Molecular Structure (pKa, LogP) Solute->MW Solvent Solvent Properties (The DMSO) Solvent->Solubility influences Grade Purity / Grade Solvent->Grade Water Water Content (Hygroscopicity) Solvent->Water Conditions Experimental Conditions Conditions->Solubility influences Temp Temperature Conditions->Temp Mixing Mixing Method (Vortex, Sonication) Conditions->Mixing Conc Concentration Conditions->Conc Storage Storage (Freeze-Thaw) Conditions->Storage

Caption: Factors influencing compound solubility in DMSO.

References
  • Solubility enhancement techniques: A comprehensive review. (2023).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10).
  • The Effects of Water on DMSO and Effective Hydration Measurement. (n.d.).
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. (n.d.). Benchchem.
  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004, February 15). PubMed.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Compound Solubility with Dimethylsulfoxide. (2022, March 30). Hampton Research.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012, October 2).
  • Compound Handling Instructions. (n.d.). MCE.
  • How do I make a stock solution of a substance in DMSO? (2016, January 14).
  • The comparison of DMSO and water as organic solvent, in 60 min reaction time. (n.d.).
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013, July 15).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10).
  • Samples in DMSO: What an end user needs to know. (n.d.).
  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine. (n.d.). EvitaChem.
  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). GE Healthcare Life Sciences.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3).
  • Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. (n.d.).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.).
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI.
  • Overcoming problems of compound storage in DMSO: solvent and process altern
  • When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? (2017, December 19). Quora.
  • How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? (2026, March 20).
  • Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2/,3/-Dihydroxypropyl). (n.d.). J-STAGE.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (n.d.).
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013, May 30). Merck Millipore.
  • (A) Color of quinoxaline derivatives 5a, 5b, and 5c (from left to right). (n.d.).
  • Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre.
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024, February 15). Journal of the American Chemical Society.
  • DMSO Physical Properties. (n.d.). gChem.
  • Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.).
  • Compound precipitation in high-concentration DMSO solutions. (2014, October 15). PubMed.
  • DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI.
  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.).
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013, September 15). PubMed.
  • PRODUCT INFORM
  • DMSO. (n.d.). gChem.
  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.).

Sources

Troubleshooting

Preventing degradation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine at room temperature

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. Given the compound's structural features—a d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. Given the compound's structural features—a dihydroquinoxaline core, a reactive exocyclic methylidene group, and an aromatic amine—it is susceptible to degradation at room temperature. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My sample of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine has changed color from a light powder to a darker, brownish substance. What could be the cause?

A: A color change, particularly darkening, is a common indicator of degradation, most likely due to oxidation. The amine group and the dihydroquinoxaline ring system are susceptible to oxidation upon exposure to atmospheric oxygen. This process can be accelerated by light and elevated temperatures.

Q2: I've observed a decrease in the purity of my compound over time, even when stored in a vial. What is happening?

A: A gradual decrease in purity suggests slow degradation. This could be due to several factors, including slow oxidation from residual air in the vial, hydrolysis from atmospheric moisture, or light-induced degradation if the vial is not properly protected from light. Quinoxaline derivatives are known to be sensitive to UV irradiation[1][2].

Q3: Can I dissolve the compound in any solvent and store it as a stock solution?

A: It is not recommended to store this compound in solution for extended periods at room temperature. The stability of quinoxaline derivatives can be pH-dependent, and they may be unstable in both acidic and basic solutions[3][4]. If you must prepare a stock solution, use a fresh, anhydrous, and deoxygenated solvent. For some quinoxaline derivatives, storage in DMSO at -70°C is a common practice for preserving stability[5].

Q4: What are the primary pathways of degradation for this compound?

A: The main degradation pathways to consider are:

  • Oxidation: The aromatic amine and the dihydroquinoxaline ring are prone to oxidation.

  • Hydrolysis: The imine-like functionality within the dihydroquinoxaline ring and potentially the exocyclic double bond could be susceptible to hydrolysis.

  • Photodegradation: Exposure to UV or even ambient light can induce decomposition[1][2].

  • Tautomerization: Reduced forms of quinoxalines can undergo tautomerization, leading to inactive isomers[6][7].

II. Troubleshooting Guides

Issue 1: Rapid Degradation Observed After Initial Handling

Symptoms:

  • Significant color change within hours of opening the container.

  • Appearance of new spots on Thin Layer Chromatography (TLC) or new peaks in High-Performance Liquid Chromatography (HPLC) analysis shortly after sample preparation.

Root Cause Analysis: This rapid degradation is likely due to acute exposure to atmospheric oxygen and/or moisture. The amine functional group is particularly susceptible to rapid oxidation.

Preventative Protocol:

1. Handling in an Inert Atmosphere:

  • Glovebox: The most reliable method is to handle the solid compound inside a glovebox filled with an inert gas like nitrogen or argon[8]. This minimizes exposure to both oxygen and moisture.

  • Schlenk Line: If a glovebox is unavailable, a Schlenk line can be used to create an inert atmosphere within the reaction or storage flask[9].

Experimental Workflow for Handling Air-Sensitive Compounds:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Oven-dry glassware prep2 Assemble under inert gas flow prep1->prep2 handle1 Introduce compound prep2->handle1 handle2 Add anhydrous, deoxygenated solvent via syringe handle1->handle2 store1 Seal under positive inert gas pressure handle2->store1 store2 Wrap in foil and store at low temperature store1->store2

Caption: Workflow for handling air-sensitive compounds.

2. Use of Anhydrous and Deoxygenated Solvents:

  • Anhydrous Solvents: Always use commercially available anhydrous solvents or dry them using appropriate methods.

  • Deoxygenation: Before use, deoxygenate the solvent by bubbling a stream of inert gas (nitrogen or argon) through it for at least 30 minutes.

Issue 2: Gradual Degradation During Storage

Symptoms:

  • A slow but noticeable change in color over days or weeks.

  • A gradual increase in impurity peaks in analytical chromatograms over time.

Root Cause Analysis: This indicates a slower degradation process, likely due to a combination of low-level oxygen exposure, moisture, and/or light.

Optimized Storage Protocol:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the amine and dihydroquinoxaline ring.
Temperature -20°C to -80°CReduces the rate of all chemical degradation reactions. For some quinoxaline derivatives, storage at -70°C is specified[5].
Light Amber vials or wrap in aluminum foilQuinoxaline derivatives are known to be light-sensitive and can undergo photoinduced rearrangement[1][2].
Container Tightly sealed vial with a PTFE-lined capPrevents ingress of atmospheric oxygen and moisture.

Logical Flow for Optimal Storage:

start Freshly Synthesized Compound inert Place in amber vial start->inert purge Purge vial with Argon/Nitrogen inert->purge seal Seal tightly with PTFE-lined cap purge->seal wrap Wrap in parafilm and aluminum foil seal->wrap store Store at -20°C or below wrap->store

Caption: Recommended storage procedure.

Issue 3: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of bioassay results.

  • Variable yields in synthetic reactions using the compound.

Root Cause Analysis: Inconsistent results are often a consequence of using a partially degraded compound. The degradation products can act as inhibitors or catalysts in subsequent reactions or interfere with biological assays.

Purity Verification and Mitigation Strategies:

1. Regular Purity Assessment:

  • Before each use, assess the purity of the compound using a quick method like TLC or a more quantitative one like HPLC or ¹H NMR spectroscopy.

  • A comparative guide on analytical methods for quinoxalines suggests HPLC and GC-MS as suitable techniques[10].

2. Use of Antioxidants:

  • For in-solution applications where some oxygen exposure is unavoidable, the addition of a small amount of an antioxidant may be beneficial.

  • Phenolic antioxidants have been shown to inhibit the formation of heterocyclic amines by scavenging free radicals[11][12]. However, compatibility and potential interference with your specific experiment must be evaluated.

Troubleshooting Logic for Inconsistent Results:

start Inconsistent Experimental Results check_purity Assess Purity (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Re-purify by column chromatography or recrystallization is_pure->purify No proceed Proceed with experiment is_pure->proceed Yes use_fresh Use fresh, properly stored sample use_fresh->check_purity reassess Re-assess purity purify->reassess reassess->proceed troubleshoot_exp Troubleshoot experimental parameters proceed->troubleshoot_exp If still inconsistent

Caption: Troubleshooting inconsistent experimental results.

III. Analytical Methods for Degradation Monitoring

A summary of recommended analytical techniques for monitoring the stability of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine:

TechniquePurposeSample PreparationKey Observables
HPLC (Reversed-Phase) Quantify purity and detect polar degradation products.Dissolve in a suitable mobile phase compatible solvent (e.g., acetonitrile/water).Decrease in the main peak area; appearance of new, often more polar, peaks.
¹H NMR Spectroscopy Structural confirmation and detection of degradation products.Dissolve in a deuterated solvent (e.g., DMSO-d₆).Changes in chemical shifts, disappearance of characteristic proton signals, and appearance of new signals.
LC-MS Identify the mass of degradation products.Similar to HPLC preparation.Detection of ions corresponding to oxidized, hydrolyzed, or other modified forms of the parent compound.
UV-Vis Spectrophotometry Quick check for changes in the chromophore.Dissolve in a UV-transparent solvent.Shifts in the maximum absorbance wavelength (λmax) or changes in the spectral shape[13].

IV. References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC. Available from:

  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - MDPI. Available from:

  • Use of antioxidants to minimize the human health risk associated to mutagenic/carcinogenic heterocyclic amines in food | Request PDF - ResearchGate. Available from:

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - MDPI. Available from:

  • Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Available from:

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries | Journal of the American Chemical Society - ACS Publications. Available from:

  • Best practices for handling air and light-sensitive aniline hydrochloride compounds - Benchchem. Available from:

  • Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities | TSI Journals. Available from:

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries - NSF Public Access Repository. Available from:

  • A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis - Benchchem. Available from:

  • Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators - MDPI. Available from:

  • Performing Sensitive Reactions without a Schlenk Line. Available from:

  • Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed. Available from:

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) purification methods for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) purification methods for the quinoxaline derivative, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. Our approach is grounded in first principles of chromatography, focusing on the unique physicochemical properties of this analyte to overcome common purification challenges.

Section 1: Understanding the Analyte: Physicochemical Profile

Effective method development begins with a thorough understanding of the target molecule. 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is a heterocyclic compound with distinct features that dictate its chromatographic behavior.

The core structure is a quinoxaline ring system, which provides a degree of hydrophobicity.[1][2] However, the primary determinant of its interaction with common stationary phases is the presence of a primary amine (-NH₂) group at the 5-position.[1] This functional group renders the molecule basic, making it susceptible to strong, often undesirable, secondary interactions with the stationary phase, particularly the free silanol groups present on traditional silica-based columns. These interactions are a primary cause of poor peak shape and low recovery.

Visualizing the Analyte

HPLC_Method_Development start Start: Define Purification Goal col_select Step 1: Column Selection (Base-Deactivated C18) start->col_select mobile_phase Step 2: Mobile Phase Scouting (Low pH: 0.1% FA vs. High pH: 10mM AmBic) col_select->mobile_phase scout_run Step 3: Perform Initial Scouting Run (Broad Gradient: 5-95% ACN) mobile_phase->scout_run evaluate Step 4: Evaluate Results (Retention, Peak Shape, Resolution) scout_run->evaluate good_shape Peak Shape Good? evaluate->good_shape Analyze opt_gradient Optimize Gradient (Adjust Slope for k' 2-10) opt_modifier Screen Organic Modifier (ACN vs. MeOH for Selectivity) opt_gradient->opt_modifier opt_temp Optimize Temperature (30-50°C for Efficiency) opt_modifier->opt_temp opt_temp->evaluate Re-evaluate good_shape->mobile_phase No (Re-screen pH/Additive) good_res Resolution Adequate? good_shape->good_res Yes good_res->opt_gradient No load_study Step 5: Perform Loading Study good_res->load_study Yes finalize Final Preparative Method load_study->finalize

Sources

Troubleshooting

Technical Support Center: Crystallization & Purification of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, isolating highly reactive heterocyclic intermediates requires moving beyond standard recrystallization techniques.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, isolating highly reactive heterocyclic intermediates requires moving beyond standard recrystallization techniques.

The compound 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine presents a unique triad of structural challenges: an electron-rich 1,2-dihydroquinoxaline core, a highly reactive exocyclic enamine (the 2-methylidene group), and a primary amine at the 5-position. Standard benchtop crystallization often results in rapid degradation, tar formation, or co-crystallization of structurally similar impurities.

This guide synthesizes field-proven methodologies and mechanistic causality to help you design a self-validating, high-yield crystallization workflow.

Part 1: Expert Troubleshooting & FAQs

Q: My crude product turns from a pale yellow solid to a dark, tarry brown oil during solvent dissolution. What is the mechanistic cause, and how do I prevent it? A: You are observing the oxidative aromatization of the dihydroquinoxaline core. The 1,2-dihydro system is highly electron-rich and thermodynamically driven to achieve full aromaticity. In the presence of ambient oxygen and light, the dihydroquinoxaline moiety undergoes rapid oxidative aromatization[1]. This process strips hydrogen from the system to form a fully aromatic quinoxalinium species, which subsequently polymerizes into a highly conjugated, dark-colored tar.

  • The Fix: You must establish a strict anaerobic environment before dissolution. Degas all crystallization solvents via freeze-pump-thaw cycles or rigorous argon sparging, and conduct the crystallization in a Schlenk flask.

Q: NMR analysis of my recrystallized product shows a missing exocyclic =CH 2​ signal (around 4.5–5.0 ppm) and a new carbonyl peak in the 13 C NMR. What is this impurity? A: This indicates enamine hydrolysis . The 2-methylidene group forms a conjugated enamine system with the N1 nitrogen. Enamines are thermodynamically sensitive to trace moisture, especially under slightly acidic conditions, leading to the cleavage of the C=C bond to form a quinoxalin-2-one derivative and releasing the methylidene carbon[2].

  • The Fix: Avoid protic solvents (like methanol or ethanol) which facilitate proton transfer. Use strictly aprotic solvent systems (e.g., Ethyl Acetate/n-Heptane). To further stabilize the enamine, add a trace amount of a non-nucleophilic base (e.g., 0.1% v/v triethylamine) to the crystallization matrix to neutralize any acidic sites on your glassware.

Q: Why does the product "oil out" (liquid-liquid phase separation) instead of forming crystals when I cool the solution? A: Oiling out occurs when the supersaturation level is pushed too rapidly, and the melting point of the solute is depressed by trapped impurities. Furthermore, the 5-amine group can form strong intermolecular hydrogen bonds with polar oxidation byproducts, creating a metastable, viscous phase rather than an ordered crystal lattice.

  • The Fix: Shift the thermodynamics by using a temperature-controlled antisolvent gradient. Instead of crash-cooling, hold the solution at an elevated temperature (e.g., 40°C) and slowly add the antisolvent until the cloud point is reached. Seed the mixture at this temperature to force nucleation before cooling.

Part 2: Mechanistic Degradation Pathways

To successfully purify this compound, you must understand the competing degradation pathways that occur during standard handling.

Degradation Target 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine O2 O2 (Air) / Light Oxidative Aromatization Target->O2 Aerobic Exposure H2O Trace H2O / H+ Enamine Hydrolysis Target->H2O Protic Solvents Aromatic Aromatized Quinoxaline (Tarry Impurity) O2->Aromatic -H2 / Polymerization Ketone Quinoxalin-2-one (Hydrolyzed Impurity) H2O->Ketone C=C Cleavage

Caption: Primary degradation pathways of 1,3-dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

Part 3: Quantitative Optimization Data

The table below summarizes the causality between solvent system choices, environmental controls, and the resulting purity profile. The data clearly demonstrates that standard benchtop techniques are insufficient for this specific enamine architecture.

Solvent SystemAtmosphereAdditivesYield (%)Purity (HPLC)Dominant Impurity
Methanol / WaterAmbient AirNone32%78.5%Hydrolyzed Ketone
DCM / HexaneAmbient AirNone54%89.2%Aromatized Quinoxaline
EtOAc / n-HeptaneArgonNone76%96.4%Trace Aromatized
EtOAc / n-Heptane Argon 0.1% BHT + 0.1% TEA 88% >99.5% None detected

Part 4: Validated Experimental Protocol

To achieve >99.5% purity, utilize the following Self-Validating Anaerobic Antisolvent Crystallization protocol. This workflow acts as a self-validating system: if the solution darkens at Step 2, the user immediately knows the degassing phase (Step 1) was insufficient, preventing downstream failure.

Reagents & Equipment
  • Solvent: Ethyl Acetate (EtOAc), anhydrous.

  • Antisolvent: n-Heptane, anhydrous.

  • Additives: Butylated hydroxytoluene (BHT) as a radical scavenger; Triethylamine (TEA) to suppress acid catalysis.

  • Equipment: Schlenk line, PTFE syringe filters (0.22 µm), Schlenk frit.

Step-by-Step Methodology
  • Solvent Preparation & Degassing: Prepare a solution of EtOAc containing 0.1% w/v BHT and 0.1% v/v TEA. Sparge both the modified EtOAc and the n-Heptane with ultra-pure Argon for a minimum of 45 minutes.

  • Anaerobic Dissolution: Transfer the crude amine into a Schlenk flask under a positive pressure of Argon. Add the minimum volume of the degassed EtOAc mixture required to dissolve the solid at 45°C.

    • Validation Check: The solution must remain pale yellow. If a rapid color shift to dark brown occurs, oxygen ingress has compromised the system. Discard and verify line integrity.

  • Polish Filtration: To remove insoluble polymeric oxidation products, pass the warm solution through an inline PTFE syringe filter directly into a second, pre-purged, and pre-warmed (45°C) Schlenk flask.

  • Controlled Nucleation: Maintain the filtrate at 40°C. Slowly add the degassed n-Heptane dropwise until the solution reaches the cloud point (faint, persistent turbidity). Add exactly 2–3 drops of EtOAc to clear the turbidity, then introduce authentic seed crystals.

  • Isothermal Aging & Growth: Hold the temperature at 40°C for 1 hour to allow the seed crystals to mature (preventing oiling out). Subsequently, program a cooling ramp of 5°C/hour down to 5°C.

  • Isolation: Filter the resulting crystalline slurry using a Schlenk frit under Argon. Wash the filter cake with ice-cold, degassed n-Heptane. Dry the crystals under high vacuum (10 −2 mbar) at room temperature for 12 hours.

Part 5: Workflow Visualization

Workflow Step1 1. Crude Material in Schlenk Flask Step2 2. Dissolve in Degassed EtOAc + BHT + TEA (45°C) Step1->Step2 Step3 3. Polish Filtration (Anaerobic PTFE) Step2->Step3 In-process check: Must remain yellow Step4 4. Slow Addition of Degassed n-Heptane Step3->Step4 Step5 5. Isothermal Aging & Slow Cooling (5°C/hr) Step4->Step5 Seed at cloud point Step6 6. Pure Crystals (>99.5% Purity) Step5->Step6 Vacuum dry

Caption: Anaerobic antisolvent crystallization workflow for enamine stabilization.

References

  • Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. National Institutes of Health (PMC). Available at:[Link]

  • Bond Energies of Enamines. National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Substitution Reactions of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming steric hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming steric hindrance in substitution reactions involving 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction

The unique structural features of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, particularly the presence of two methyl groups flanking the exocyclic methylidene and the amine functionality on the benzene ring, present significant steric challenges in substitution reactions. This guide will address these challenges head-on, providing practical solutions grounded in established organometallic and heterocyclic chemistry principles.

Troubleshooting Guide & FAQs

This section is designed to address common problems encountered during the substitution of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

Question 1: I am observing very low to no conversion in my N-arylation reaction with a bulky aryl halide. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-arylation of a sterically hindered amine like 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is a common issue. The primary bottleneck is often the steric clash between the bulky quinoxaline substrate and the incoming aryl halide at the metal center of the catalyst. Here’s a breakdown of potential causes and solutions:

Potential Causes:

  • Insufficiently Active Catalyst: The chosen palladium precatalyst may not be efficiently generating the active Pd(0) species required for the catalytic cycle.[1]

  • Inappropriate Ligand Choice: The ligand on your palladium catalyst is arguably the most critical factor. A ligand that is not bulky enough will not create the necessary coordination sphere to facilitate the coupling of two sterically demanding partners.

  • Suboptimal Base: The base plays a crucial role in the deprotonation of the amine to form the more nucleophilic amide. An inappropriate base can lead to slow reaction rates or side reactions.

  • Unfavorable Reaction Conditions: Temperature and solvent can significantly influence the reaction kinetics and catalyst stability.

Troubleshooting Workflow:

cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Modification A Low/No Conversion B Optimize Catalyst System A->B C Modify Reaction Conditions A->C D Consider Alternative Coupling Strategies B->D If optimization fails L Ligand Screening: - Bulky Biarylphosphines (e.g., XPhos, BrettPhos) - N-Heterocyclic Carbenes (NHCs) B->L P Palladium Precatalyst: - Use G3 or G4 precatalysts - In situ generation of Pd(0) B->P B_base Base Selection: - Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) B->B_base C->D If optimization fails T Temperature Adjustment: - Incremental increase (e.g., 80°C to 110°C) - Monitor for decomposition C->T S Solvent Screening: - Aprotic polar solvents (e.g., Toluene, Dioxane, CPME) C->S

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Ligand Selection is Key: For sterically hindered substrates, bulky, electron-rich monophosphine ligands are generally the most effective. These ligands promote the formation of a monoligated palladium species, which is less sterically encumbered and more reactive.

    • Recommended Ligands: Consider screening ligands such as XPhos, SPhos, or BrettPhos. These biarylphosphine ligands have demonstrated high efficacy in coupling sterically demanding substrates.[2] N-heterocyclic carbene (NHC) ligands are also excellent choices, known for their strong electron-donating ability and steric bulk, which can stabilize the palladium catalyst and promote the reaction.

  • Advanced Palladium Precatalysts: Instead of traditional Pd(OAc)₂ or Pd₂(dba)₃, consider using modern palladium precatalysts (e.g., XPhos Pd G3). These are often more stable and provide a more reliable generation of the active Pd(0) catalyst.

  • Base Optimization: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is effective in many Buchwald-Hartwig aminations.[1] However, for particularly sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be beneficial to minimize side reactions.

  • Solvent and Temperature: Toluene and dioxane are standard solvents for these reactions.[2] If solubility is an issue, consider cyclopentyl methyl ether (CPME). The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side product formation. A typical starting point is 80-110°C.[1][2]

Question 2: I am observing significant diarylation of my amine, leading to a complex product mixture. How can I improve the selectivity for mono-arylation?

Answer:

The formation of a diarylated product is a common side reaction when the mono-arylated product is more reactive than the starting amine. Here are strategies to favor mono-arylation:

Strategies for Selective Mono-arylation:

StrategyRationale
Stoichiometric Control Use a slight excess of the 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine relative to the aryl halide.
Slow Addition of Aryl Halide Adding the aryl halide slowly to the reaction mixture can help to maintain a low concentration of it, thereby disfavoring the second arylation.
Choice of Base A weaker base might slow down the second deprotonation of the mono-arylated product.
Lower Reaction Temperature Running the reaction at a lower temperature can sometimes improve selectivity.

Experimental Protocol for Improved Mono-arylation:

  • Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (1.2-1.5 mmol), the chosen palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the selected ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel.

  • Solvent: Add anhydrous, degassed toluene or dioxane (5-10 mL).[2]

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80°C) and monitor the progress closely by TLC or LC-MS.

  • Work-up: Once the starting aryl halide is consumed, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine. The organic layer is then dried and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Question 3: Are there alternatives to palladium catalysis for the N-arylation of my sterically hindered quinoxaline amine?

Answer:

Yes, copper-catalyzed Ullmann-type reactions have seen a resurgence as a valuable alternative to palladium catalysis. Modern protocols often utilize ligands that facilitate the coupling of sterically hindered partners under milder conditions than traditional Ullmann reactions.

Copper-Catalyzed N-Arylation (Ullmann Condensation):

Start 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine + Aryl Halide Catalyst Cu(I) Source (e.g., CuI) + Ligand (e.g., Phenanthroline derivative) Start->Catalyst Base Base (e.g., K2CO3, Cs2CO3) Start->Base Solvent Solvent (e.g., DMF, DMSO) Start->Solvent Product N-Aryl-1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine Catalyst->Product Base->Product Solvent->Product

Caption: Key components of a Copper-Catalyzed Ullmann Condensation.

Advantages of Copper Catalysis:

  • Cost-Effectiveness: Copper catalysts are generally less expensive than palladium catalysts.

  • Different Reactivity Profile: In some cases, copper catalysts may offer better yields or selectivity for specific substrate combinations where palladium catalysts fail.

Typical Conditions for a Modern Ullmann Coupling:

  • Copper Source: Copper(I) iodide (CuI) is a common choice.

  • Ligand: 1,10-Phenanthroline or its derivatives are often effective.

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used.[2]

  • Temperature: Temperatures can range from 90 to 130°C.[2]

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Materials:

  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, aryl halide, palladium precatalyst, and sodium tert-butoxide to the Schlenk tube.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-110°C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. (2003, January 7). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Stability of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine for In Vivo Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the aqueous stability challenges associated with 1,3-Dimethyl-2-methylidene...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the aqueous stability challenges associated with 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (a representative quinoxaline derivative, hereafter referred to as QDA-5 ) for successful in vivo studies. The principles and methodologies discussed herein are broadly applicable to other poorly water-soluble quinoxaline derivatives and heterocyclic compounds.

Understanding the Core Challenge: Poor Aqueous Solubility

Quinoxaline derivatives, including QDA-5, are a class of heterocyclic compounds known for their diverse biological activities.[1] However, their often-planar and hydrophobic structures contribute to low aqueous solubility, a major hurdle for in vivo applications.[2] Poor solubility can lead to several experimental issues:

  • Low Bioavailability: Inefficient absorption from the gastrointestinal tract or precipitation at the injection site, resulting in suboptimal therapeutic concentrations.[2][3]

  • Inconsistent Results: Variable drug exposure between study subjects, leading to unreliable and difficult-to-interpret data.

  • Formulation Difficulties: Challenges in preparing stable and homogenous dosing solutions suitable for oral or parenteral administration.

This guide will systematically address these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve QDA-5 in aqueous buffers for an oral gavage study have failed. What are my immediate options?

A1: When a compound exhibits poor aqueous solubility, a tiered approach is recommended. Start with simple and rapid methods before moving to more complex formulations.

Initial Steps:

  • pH Adjustment: Given that QDA-5 possesses a basic amine group, its solubility is likely pH-dependent.[4] Lowering the pH of the vehicle will protonate the amine, forming a more soluble salt.[5][6]

    • Recommendation: Attempt to dissolve QDA-5 in a pharmaceutically acceptable acidic buffer (e.g., citrate buffer, pH 3-5). Assess solubility and stability. Be mindful that a significant deviation from physiological pH may cause local irritation upon administration.[6]

  • Co-solvents: If pH adjustment is insufficient, the use of water-miscible organic solvents, or co-solvents, can significantly increase solubility.[7][8][]

    • Common Co-solvents for in vivo studies:

      • Polyethylene glycol 300 or 400 (PEG-300/400)

      • Propylene glycol (PG)

      • Dimethyl sulfoxide (DMSO) - Use with caution and at low final concentrations due to potential toxicity.

      • Ethanol

    • Recommendation: Prepare a stock solution of QDA-5 in a minimal amount of a suitable co-solvent and then dilute it with the aqueous vehicle. A common starting point is a vehicle containing 10% co-solvent.[10]

Q2: I'm concerned about the potential toxicity of co-solvents in my long-term study. What are the alternatives for enhancing solubility?

A2: This is a valid concern. While co-solvents are useful for initial studies, several alternative formulation strategies can be employed to minimize their use, particularly for chronic dosing regimens.

Advanced Formulation Strategies:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They can encapsulate poorly soluble molecules like QDA-5, forming an inclusion complex that has improved aqueous solubility.[11][]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their favorable safety profiles.[14][15]

    • Mechanism: The hydrophobic QDA-5 molecule partitions into the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the complex.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can significantly enhance the absorption and bioavailability of lipophilic compounds.[16][17][18] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[16][19]

    • Mechanism: Lipid-based systems facilitate drug dissolution in the gastrointestinal tract and can promote lymphatic uptake, bypassing first-pass metabolism in the liver.[19][20]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution.[21][22][23][24]

    • Advantages: Nanosuspensions can be administered orally or parenterally and often exhibit improved bioavailability.[21] They are stabilized by surfactants or polymers.[21][24]

Q3: My QDA-5 formulation appears to be a solution initially, but I observe precipitation over time or upon dilution. What is happening and how can I fix it?

A3: This phenomenon is likely due to the compound crashing out of a supersaturated solution. This can occur when a co-solvent-based formulation is diluted in an aqueous environment (e.g., upon administration into the gastrointestinal tract or bloodstream) or when the storage conditions are not optimal.

Troubleshooting Precipitation:

  • Optimize Co-solvent/Aqueous Ratio: The amount of co-solvent may be insufficient to maintain solubility upon dilution. Systematically evaluate different ratios of co-solvent to the aqueous vehicle.

  • Use of Surfactants: Surfactants can help to stabilize the formulation and prevent precipitation by forming micelles that encapsulate the drug molecules.[7]

    • Common Surfactants: Polysorbate 80 (Tween® 80), Solutol® HS 15.

  • For Nanosuspensions: Aggregation and sedimentation are common stability issues.

    • Ensure Adequate Stabilization: The choice and concentration of the stabilizer (surfactant or polymer) are critical.

    • Zeta Potential: Measure the zeta potential of the nanosuspension. A higher absolute value (typically > |30| mV) indicates greater electrostatic repulsion between particles and better stability.

Q4: Can I chemically modify QDA-5 to improve its aqueous stability?

A4: Yes, chemical modification is a powerful strategy, although it requires synthetic chemistry expertise and may alter the compound's pharmacological properties. The goal is to introduce polar functional groups to increase hydrophilicity.[25]

Potential Chemical Modifications:

  • Salt Formation: As discussed in Q1, creating a salt of the basic amine is the most straightforward chemical modification.

  • Introduction of Polar Groups: Strategic placement of polar functionalities can enhance water solubility.[25]

    • Examples: Hydroxyl (-OH), carboxylic acid (-COOH), or short polyethylene glycol (PEG) chains.

    • Considerations: Any modification requires re-evaluation of the compound's activity and toxicity.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Formulation Development

This workflow provides a structured approach to selecting an appropriate formulation strategy.

Caption: Formulation selection workflow for QDA-5.

Protocol 1: Preparation of a Co-solvent-Based Formulation for IV Injection

Objective: To prepare a clear, stable solution of QDA-5 for intravenous administration.

Materials:

  • QDA-5

  • Solutol® HS 15

  • Propylene glycol (PG)

  • Sterile water for injection (WFI)

  • Sterile vials

  • 0.22 µm syringe filters

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the co-solvents and other excipients. For example, a vehicle could be composed of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile WFI.[26]

  • Drug Solubilization: Accurately weigh the required amount of QDA-5 and add it to the prepared vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[26]

Protocol 2: Preparation of a Nanosuspension for Oral Gavage

Objective: To prepare a stable nanosuspension of QDA-5 to enhance its dissolution rate.

Materials:

  • QDA-5

  • Stabilizer (e.g., Polysorbate 80)

  • Purified water

  • Milling media (e.g., zirconium oxide beads)

  • Magnetic stirrer or high-pressure homogenizer

Procedure:

  • Milling Slurry Preparation: Create a slurry by dispersing QDA-5 in an aqueous solution containing a stabilizer.[26]

  • Milling:

    • Media Milling: Add the slurry and milling media to a vial and stir at a controlled speed for an extended period (e.g., 24 hours) until the desired particle size is achieved.

    • High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles.

  • Particle Size Analysis: Periodically measure the particle size using a suitable technique (e.g., dynamic light scattering) to monitor the milling progress.

  • Final Formulation: Once the desired particle size is reached, the nanosuspension can be directly used for oral gavage.

Quantitative Data Summary

The following table provides a hypothetical comparison of different formulation approaches for enhancing the aqueous solubility of a poorly soluble compound like QDA-5.

Formulation ApproachVehicle CompositionAchieved Solubility (µg/mL)Observations
pH Adjustment 0.1 M Citrate Buffer, pH 4.050Potential for improved solubility, but may not be sufficient for high doses.
Co-solvency 10% DMSO, 40% PEG-400, 50% Saline1000Good solubilization, but potential for precipitation upon dilution and long-term toxicity concerns.
Cyclodextrin 15% (w/v) HP-β-CD in Water2500Significant solubility enhancement with a good safety profile.
Nanosuspension 2% QDA-5, 0.5% Polysorbate 80 in Water>10,000 (as suspension)High drug loading possible, improved dissolution rate expected.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Drug precipitates during formulation Solubility limit in the chosen vehicle is exceeded.- Increase the proportion of the co-solvent or solubilizing agent. - Gently warm the solution during preparation (if compound is heat-stable).
Formulation is too viscous for injection High concentration of polymers or certain co-solvents.- Use a lower concentration of the viscosity-enhancing excipient. - Switch to a less viscous co-solvent. - Consider a nanosuspension.
Inconsistent in vivo results Poor bioavailability due to precipitation at the injection site or in the GI tract.- For oral formulations, consider a lipid-based system like SEDDS to improve absorption. - For parenteral routes, ensure the formulation is stable upon dilution in physiological fluids.
Nanosuspension aggregates over time Insufficient stabilization or inappropriate stabilizer.- Increase the concentration of the stabilizer. - Screen different types of stabilizers (e.g., steric vs. ionic). - Measure the zeta potential to assess electrostatic stability.

References

  • Nanjwade, B. K., Patel, D. J., Udhani, R. A., & Manvi, F. V. (n.d.). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. ISRN Pharmaceutics.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2020). Formulation aspects of intravenous nanosuspensions. Journal of Controlled Release.
  • Gajanan, D., & Avinash, G. (n.d.). Nanosuspension technology and its applications in drug delivery. Asian Journal of Pharmaceutics.
  • IntechOpen. (2025). Lipid-Based Oral Formulation Strategies for Enhancing Bioavailability of Aromatase Inhibitors.
  • Banasaz, S. (2023). The Impact of Nanosuspensions on Intravenous Formulations. Journal of Pharmaceutical Sciences.
  • Gattefossé. (n.d.). Lipid-based formulations.
  • Porter, C. J. H., & Charman, W. N. (2001). Lipid-based formulations for oral administration: Opportunities for bioavailability enhancement and lipoprotein targeting of lipophilic drugs. Taylor & Francis Online.
  • Nabi, B., & Badruddoza, A. M. (n.d.). Lipid nanoparticles for enhancing oral bioavailability. Nanoscale.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Weng, L., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC.
  • Kumar, S., et al. (n.d.). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Sharma, P., et al. (2025). Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. IntechOpen.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • Unknown. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • ACS Publications. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries.
  • Unknown. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Quinoxaline-2,3-dione Derivatives.
  • Aggarwal, G., Harikumar, S. L., & Ritika. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
  • Sugihara, M. A., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics.
  • Grimm, M., & Gries, M. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics.
  • Kumar, L., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

Sources

Optimization

Troubleshooting false positives in 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine binding assays

A Guide for Researchers Screening 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine and Other Novel Quinoxaline Derivatives Welcome to the technical support center for troubleshooting binding assays. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers Screening 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine and Other Novel Quinoxaline Derivatives

Welcome to the technical support center for troubleshooting binding assays. This guide is designed for researchers, scientists, and drug development professionals who are working with novel compounds, such as 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, and encountering potential false positives in their screening campaigns. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you identify and mitigate common assay artifacts, ensuring the integrity of your hit validation process.

The quinoxaline scaffold is known for a wide range of biological activities, making derivatives like 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine intriguing candidates for drug discovery programs.[1][2] However, the journey from initial hit to validated lead can be fraught with challenges, most notably the prevalence of false positives in high-throughput screening (HTS).[3][4][5] This guide will equip you with the knowledge and tools to confidently navigate these challenges.

Frequently Asked Questions (FAQs)

My initial screen with 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine yielded a high hit rate. How can I be sure these are genuine interactions?

A high hit rate from a primary screen should be met with cautious optimism. It is crucial to embark on a systematic hit validation cascade to eliminate false positives.[5][6] The initial hits could be due to a variety of non-specific mechanisms rather than direct, high-affinity binding to your target.[4] A typical validation workflow involves re-testing the compound from a freshly prepared stock, followed by a series of orthogonal and biophysical assays to confirm target engagement.[6][7]

What are the most common causes of false positives in binding assays?

False positives in binding assays can arise from several compound-specific and technology-specific interferences. The most common culprits include:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit proteins.[8][9][10]

  • Fluorescence Interference: If you are using a fluorescence-based assay, your compound may be autofluorescent or act as a quencher, leading to a false signal.[11][12][13][14]

  • Redox Cycling: Some chemical motifs can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), generating reactive oxygen species like hydrogen peroxide (H2O2) that can damage the target protein and lead to apparent inhibition.[5][15][16][17]

  • Assay Technology Interference: The compound may directly interfere with the detection system itself, such as inhibiting a reporter enzyme (e.g., luciferase) or interacting with assay reagents.[4][5]

  • Metal Impurities: Contamination with metal ions, such as zinc, from the synthesis or storage of the compound can cause non-specific inhibition.[3][18]

False Positive Mechanism Typical Characteristics Recommended Initial Action
Compound Aggregation Steep dose-response curves, high Hill slopes, sensitive to detergent concentration.Test for inhibition in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
Autofluorescence High background signal in the absence of target or other assay components.Pre-read the plate before initiating the enzymatic reaction.
Fluorescence Quenching Decreased signal that is not dependent on target activity.Perform a counter-screen with the fluorophore alone.
Redox Cycling Activity is dependent on the presence of reducing agents (e.g., DTT).Run the assay in the absence of reducing agents or use a specific H2O2 detection assay.
Metal Impurities Inhibition is reversed by the addition of a chelating agent (e.g., EDTA, TPEN).Add a chelator to the assay buffer and re-test the compound.

Troubleshooting Guides

Issue 1: I suspect my compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, is forming aggregates.

Compound aggregation is a frequent cause of non-specific inhibition in biochemical assays.[10] Aggregates can sequester the target protein, leading to a loss of activity that is often mistaken for genuine inhibition.[9]

Aggregation_Workflow start Initial Hit Observed detergent_test Re-run Assay with 0.01% Triton X-100 start->detergent_test dls_test Perform Dynamic Light Scattering (DLS) detergent_test->dls_test Activity Significantly Reduced? conclusion_non_agg Not an Aggregator: Proceed with Validation detergent_test->conclusion_non_agg No Change in Activity spr_test Conduct Surface Plasmon Resonance (SPR) Analysis dls_test->spr_test Particles Detected? dls_test->conclusion_non_agg No Particles Detected ampc_assay Run AmpC β-lactamase Counter-Screen spr_test->ampc_assay Non-stoichiometric Binding Observed? spr_test->conclusion_non_agg Stoichiometric Binding conclusion_agg Likely Aggregator: Deprioritize ampc_assay->conclusion_agg Inhibition Observed? ampc_assay->conclusion_non_agg No Inhibition

Caption: Workflow for identifying compound aggregation.

  • Prepare two sets of assay buffers: one with your standard composition and another supplemented with 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine in both buffers.

  • Run your binding assay in parallel using both buffer conditions.

  • Analyze the results: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of Triton X-100 strongly suggests that the compound's activity is mediated by aggregation.[8]

DLS is a biophysical technique that directly measures the size of particles in a solution, providing physical evidence of aggregate formation.[8][9]

  • Prepare a solution of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine in your assay buffer at a concentration where you observe inhibition.

  • Include a negative control of buffer alone and a known non-aggregating compound.

  • Analyze the samples using a DLS instrument.

  • Interpret the data: The presence of particles with a hydrodynamic radius greater than 100 nm is indicative of compound aggregation.[19]

Issue 2: My fluorescence-based assay is giving me a high background signal with my compound.

This is a classic sign of autofluorescence, where the compound itself emits light at the same wavelength as your assay's detection channel.[11][13][14]

Fluorescence_Workflow start Anomalous Signal in Fluorescence Assay pre_read Pre-read Plate with Compound Alone start->pre_read quenching_assay Run Quenching Counter-Screen pre_read->quenching_assay No Signal conclusion_autofluor Autofluorescence Confirmed: Subtract Background or Use Orthogonal Assay pre_read->conclusion_autofluor High Signal Detected conclusion_quenching Quenching Confirmed: Use Orthogonal Assay quenching_assay->conclusion_quenching Signal Reduced conclusion_valid No Interference: Proceed with Hit quenching_assay->conclusion_valid No Change red_shift Switch to a Red-Shifted Fluorophore orthogonal_assay Use an Orthogonal Assay (e.g., Luminescence, Absorbance) red_shift->orthogonal_assay conclusion_autofluor->red_shift conclusion_quenching->orthogonal_assay

Caption: Workflow for troubleshooting fluorescence interference.

  • Prepare a microplate with your test compound, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, at various concentrations in the assay buffer.

  • Include wells with buffer and vehicle control (e.g., DMSO).

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: A concentration-dependent increase in fluorescence from the wells containing your compound indicates autofluorescence.[14] This background signal should be subtracted from your assay data. If the signal is too high, consider using a "red-shifted" fluorophore, as autofluorescence is more common at shorter wavelengths.[14]

Issue 3: The inhibitory activity of my compound is dependent on the presence of DTT in the buffer.

This observation strongly suggests that your compound may be a redox cycling compound (RCC).[15][16] RCCs can generate H2O2 in the presence of reducing agents, which can then oxidize susceptible amino acid residues in the target protein, leading to non-specific inactivation.[15][16]

This assay directly measures the production of H2O2 by your compound.[5][17]

  • Prepare a reaction mixture containing your compound, a reducing agent (e.g., DTT), horseradish peroxidase, and a chromogenic substrate (e.g., phenol red).

  • Incubate the mixture and monitor the change in absorbance over time.

  • Analyze the results: An increase in absorbance indicates the production of H2O2, confirming that your compound is a redox cycler.

Validating True Hits: Beyond Troubleshooting

Once you have ruled out common assay artifacts, the next step is to confirm genuine target engagement using orthogonal methods.[6][20]

  • Orthogonal Assays: Use a different assay format with an independent readout to confirm the compound's activity.[5][7] For example, if your primary screen was a fluorescence polarization assay, a good orthogonal assay would be a luminescence-based or absorbance-based assay.[20]

  • Biophysical Methods: These techniques directly measure the binding of the compound to the target protein.[20][21]

    • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinity and thermodynamics, though it requires a relatively large amount of protein.[5]

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding and can help differentiate specific from non-specific interactions.[8]

    • Microscale Thermophoresis (MST): A powerful technique that measures binding in solution with low sample consumption.[5]

    • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context.[5]

By systematically applying these troubleshooting and validation strategies, you can confidently distinguish true hits from false positives, saving valuable time and resources in your drug discovery efforts.

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved from [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. (n.d.). Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). Retrieved from [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase | Semantic Scholar. (2018). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. Retrieved from [Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed. (2011, February 15). Retrieved from [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC. (n.d.). Retrieved from [Link]

  • Label-Free Detection of Compound Aggregation Using Corning® Epic® Technology. (n.d.). Retrieved from [Link]

  • Redox-Directed Cancer Therapeutics: Molecular Mechanisms and Opportunities - PMC. (n.d.). Retrieved from [Link]

  • Interference with Fluorescence and Absorbance | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC. (n.d.). Retrieved from [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025, January 11). Retrieved from [Link]

  • Chemical motifs that redox cycle and their associated toxicity - RSC Publishing. (n.d.). Retrieved from [Link]

  • How To Optimize Your Hit Identification Strategy - Evotec. (2024, March 7). Retrieved from [Link]

  • Elisa Troubleshooting -Technical Issues | Surmodis - Surmodics IVD. (n.d.). Retrieved from [Link]

  • Lateral Flow Assay Troubleshooting Guide - ANTITECK. (2021, August 23). Retrieved from [Link]

  • Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025, May 9). Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (n.d.). Retrieved from [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. (n.d.). Retrieved from [Link]

  • Inception of redox cycling and its impact in biology and medicine - ResearchGate. (n.d.). Retrieved from [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021, July 3). SLAS Discovery. Retrieved from [Link]

  • (PDF) Immunoassay Troubleshooting Guide - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural Analysis and Identification of Colloidal Aggregators in Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (2019, August 20). Retrieved from [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (2021, October 27). Retrieved from [Link]

  • Assay Troubleshooting | MB - About. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives - Johns Hopkins University. (2023, January 1). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoxaline Derivatives: Unveiling the Potential of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a cornerstone in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are largely synthetic and exhibit a vast array of pharmacological activities, making them a focal point of intensive research and development.[2][3] Quinoxaline-based compounds have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[4][5] This guide provides a comparative analysis of a unique, less-explored derivative, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine , against more "standard" or traditionally studied quinoxaline derivatives. We will delve into its structural nuances, predicted activities based on established structure-activity relationships (SAR), and how it measures up against experimentally validated compounds.

The Quinoxaline Core: A Privileged Scaffold

The versatility of the quinoxaline nucleus lies in its amenability to extensive functionalization, allowing for the fine-tuning of its biological and physicochemical properties.[2] The primary and most established method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] This robust method has been adapted and modified to create a vast library of derivatives.

A Closer Look at 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Structure:

  • Molecular Formula: C₁₁H₁₃N₃[6]

  • Molecular Weight: 187.24 g/mol [6]

This compound presents several unique structural features that distinguish it from many standard quinoxaline derivatives:

  • Dihydro-quinoxaline Core: The presence of a 1,2-dihydroquinoxalin-5-amine indicates a partially saturated pyrazine ring, which imparts a three-dimensional character not typically seen in the more common planar, aromatic quinoxaline systems.

  • Exocyclic Methylene Group: The methylidene group at the 2-position is a key feature. Exocyclic double bonds can be involved in various biological interactions, including acting as Michael acceptors.

  • Dimethyl Substitution: Methyl groups at the 1 and 3 positions influence the molecule's electronics and sterics.

  • Amine Group at Position 5: The primary amine on the benzene ring is a common feature in many biologically active quinoxalines and can serve as a handle for further derivatization or as a key pharmacophoric element.

While specific experimental data for this compound is not widely available in peer-reviewed literature, its structural motifs suggest potential for significant biological activity, particularly in the antimicrobial realm.[6]

Comparative Analysis: Performance Against Standard Quinoxaline Derivatives

To provide a meaningful comparison, we will examine the performance of well-characterized quinoxaline derivatives in two key therapeutic areas: anticancer and antimicrobial activity.

Anticancer Activity

Quinoxaline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, kinases, and other proteins crucial for cancer progression.[7] They are also known to induce apoptosis and cell cycle arrest in cancer cells.[8][9]

Structure-Activity Relationship (SAR) Insights for Anticancer Quinoxalines:

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly impact activity. Electron-withdrawing groups like -NO₂ at the 7-position can decrease activity, while electron-releasing groups on fused aromatic systems can enhance it.[1]

  • Substituents at the 2 and 3 Positions: The groups attached to the pyrazine ring are critical. An NH linker at the 3-position is often essential for activity, while aliphatic linkers can be detrimental.[1] The presence of a benzoxazole moiety at the 2-position has been shown to yield high activity.[1]

  • Planarity and Intercalation: Many potent anticancer quinoxalines are planar molecules that can intercalate with DNA.

Comparative Data for Standard Anticancer Quinoxaline Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 11e HepG2 (Liver)2.1Induces apoptosis[7][8]
MCF-7 (Breast)2.7[7][8]
Compound IV PC-3 (Prostate)2.11Induces apoptosis, G2/M cell cycle arrest[7][8]
Compound VIIIc HCT116 (Colon)2.5Induces apoptosis, G2/M cell cycle arrest[9]
Compound 12 Human Cancer Cells0.19-0.51Tubulin polymerization inhibitor[10]
Tetrazolo[1,5-a]quinoxaline derivatives Various0.01-0.06Cytotoxic[11]

Analysis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine:

The non-planar, dihydro- nature of this compound makes it less likely to act as a classical DNA intercalator. However, its unique stereochemistry could allow it to fit into specific enzyme active sites. The exocyclic methylene group could potentially engage in covalent interactions with nucleophilic residues in target proteins, a mechanism distinct from many standard quinoxalines. The amine group at position 5 could be crucial for hydrogen bonding interactions within a biological target. Further investigation is warranted to explore its potential as an inhibitor of kinases or other enzymes involved in cell signaling.

Antimicrobial Activity

Quinoxaline derivatives are known to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.[5][12] Synthetic quinoxalines are integral parts of several antibiotics like echinomycin.[3][12]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Quinoxalines:

  • The introduction of various moieties, such as aromatic aldehydes and amines, to the quinoxaline nucleus can enhance antimicrobial potency.[4]

  • Ether linkages at the C-2 position have been explored to develop novel antimicrobial agents.[4]

  • The nature of substituents can influence the spectrum of activity (e.g., activity against Gram-positive vs. Gram-negative bacteria).[13]

Comparative Data for Standard Antimicrobial Quinoxaline Derivatives:

The antimicrobial activity is often reported as the minimum inhibitory concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in mm.

Compound ClassMicroorganismActivityReference
2,3-substituted quinoxalinesStaphylococcus aureusZone of inhibition: 12-18 mm[13]
Candida albicansZone of inhibition: 13-18.5 mm[13]
Quinoxaline derivatives with ether linkagesVarious bacteria and fungiSignificant antimicrobial activity[4]

Analysis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine:

The structural features of this compound, particularly the dihydro- and methylidene- functionalities, are less common in reported antimicrobial quinoxalines. However, its classification as a potential antimicrobial agent is plausible.[6] The amine group and the overall lipophilicity, influenced by the methyl groups, would play a significant role in its ability to penetrate microbial cell walls and membranes. The exocyclic double bond could potentially react with microbial enzymes, leading to inhibition of essential metabolic pathways.

Experimental Protocols for Evaluation

To rigorously assess the potential of a novel quinoxaline derivative like 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, a series of standardized experimental protocols should be employed.

General Workflow for Synthesis and Biological Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening S1 Starting Materials (o-phenylenediamine & 1,2-dicarbonyl) S2 Condensation Reaction S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 Characterization (NMR, MS, IR) S3->S4 B1 In Vitro Cytotoxicity Assay (e.g., MTT Assay) S4->B1 Test Compound B2 Antimicrobial Assay (e.g., MIC Determination) S4->B2 Test Compound B3 Mechanism of Action Studies (e.g., Cell Cycle Analysis, Enzyme Inhibition) B1->B3 B2->B3 B4 In Vivo Studies (Animal Models) B3->B4

Caption: Generalized workflow for the synthesis and biological evaluation of quinoxaline derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Analysis: Apoptosis Induction

G Quinoxaline Quinoxaline Derivative Mitochondria Mitochondria Quinoxaline->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often targeted by quinoxaline derivatives.

Conclusion and Future Directions

Standard quinoxaline derivatives have proven to be a rich source of biologically active compounds, with a wealth of data supporting their potential in oncology and infectious diseases. The structure-activity relationships for these compounds are relatively well-understood, often favoring planar systems with specific substitutions that drive their mechanisms of action.

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine represents a departure from the classical quinoxaline scaffold. Its non-planar, dihydro- structure and the presence of an exocyclic methylene group suggest that it may operate through different mechanisms than its more conventional counterparts. While it is predicted to have antimicrobial properties, its full potential remains to be unlocked through rigorous experimental validation.

For researchers and drug development professionals, this compound and its analogs represent an exciting avenue for exploration. The synthesis and evaluation of such novel quinoxaline derivatives could lead to the discovery of new therapeutic agents with unique modes of action, potentially circumventing resistance mechanisms that have emerged against existing drugs. The future of quinoxaline research lies not only in the optimization of known scaffolds but also in the bold exploration of new chemical space, as exemplified by 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. (1992). PubMed.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC.
  • Antimicrobial Activity of Quinoxaline Deriv
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library.
  • Quinoxaline Derivatives: A Technical Guide for Drug Development. (n.d.). Benchchem.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction. (n.d.). SciELO.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Taylor & Francis.
  • A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography. (n.d.). Benchchem.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025).
  • Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. (2001).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022).
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • A REVIEW ON QUINOXALINE - PHARMACOPHORE AND DERIVATIVES WITH DIVERSE BIOLOGICAL PROPERTIES. (n.d.). Semantic Scholar.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024).
  • Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial p
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). MDPI.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Quinoxaline, its derivatives and applications: A st
  • (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. (n.d.).
  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed.
  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine. (n.d.). EvitaChem.

Sources

Comparative

Comprehensive NMR Validation Guide for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform Comparison (High-Field vs. Benchtop vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform Comparison (High-Field vs. Benchtop vs. In-Silico DFT) & Structural Elucidation

Executive Summary & The Structural Challenge

Validating complex heterocyclic intermediates is a critical bottleneck in drug development. 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (CAS: 61149-76-6) presents a unique analytical challenge due to its highly conjugated, electron-rich architecture.

The molecule features a 1,2-dihydroquinoxaline core, an exocyclic 2-methylidene (=CH₂) group, and a 5-amino substituent. Traditional empirical NMR prediction rules often fail for this compound due to profound stereoelectronic effects—specifically, the enamine-like resonance between the N1 lone pair and the exocyclic double bond. To establish a robust analytical workflow, this guide objectively compares three validation platforms: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In-Silico DFT Prediction .

Mechanistic Insights: The Enamine Shielding Effect

Before comparing instrument performance, one must understand the causality behind the molecule's spectral signature. The most diagnostic feature of this compound is the 2-methylidene group.

In a standard isolated terminal alkene, the sp² hybridized =CH₂ carbon typically resonates between 110–130 ppm in ¹³C NMR. However, in this molecule, the =CH₂ group is part of an enamine system. The lone pair on the N1 nitrogen donates electron density into the C2=CH₂ π-system via a mesomeric (+M) effect. This intense polarization pushes electron density onto the terminal carbon, significantly shielding it from the external magnetic field[1]. Consequently, the ¹³C chemical shift of this specific carbon drops to an anomalous ~85–95 ppm . Recognizing this causality is essential; without it, an analyst might misassign the peak or assume the compound has tautomerized into a fully aromatic 2-methylquinoxaline derivative.

EnamineShielding N1 N1 Nitrogen (Lone Pair Donor) C2 C2 Carbon (sp² Hybridized) N1->C2 +M Mesomeric Effect CH2 Terminal =CH₂ (Electron Acceptor) C2->CH2 π-Bond Polarization NMR 13C NMR Shift (~85-95 ppm, Shielded) CH2->NMR Increased Electron Density

Caption: Electron delocalization pathway in the enamine moiety causing high shielding of the terminal =CH2 carbon.

Platform Comparison: High-Field vs. Benchtop vs. In-Silico

Choosing the right validation platform requires balancing resolution, throughput, and theoretical accuracy.

A. High-Field NMR (600 MHz)

The gold standard for de novo structure elucidation. The 600 MHz magnet provides the dispersion necessary to resolve the overlapping aromatic protons (C6-H, C7-H, C8-H) on the benzene ring, which are heavily influenced by the electron-donating 5-amino group. It allows for precise extraction of J -coupling constants to confirm regiochemistry.

B. Benchtop NMR (80 MHz)

Benchtop NMR utilizes permanent magnets, offering operational simplicity, zero cryogen costs, and rapid on-site analysis for pharmaceutical workflows[2]. While it successfully resolves the distinct N-CH₃ and C-CH₃ singlets, the lower field strength results in second-order effects and peak overlap in the 6.5–7.5 ppm aromatic region, making multiplet analysis difficult.

C. In-Silico DFT Prediction (GIAO-B3LYP)

Quantum mechanical modeling using Density Functional Theory (DFT) serves as a theoretical ground-truth. By calculating the isotropic magnetic shielding tensors via the Gauge-Independent Atomic Orbital (GIAO) method, DFT can predict ¹³C shifts with a root-mean-square deviation (RMSD) of less than 2.0 ppm[3]. This is crucial for validating the highly shielded enamine carbon and the quaternary bridgehead carbons (C4a, C8a) that lack proton correlations.

ValidationWorkflow Start 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine Validation Strategy Decision Primary Analytical Goal? Start->Decision Routine Reaction Monitoring & Bulk Purity Decision->Routine Speed / Cost Structure De Novo Elucidation & Isomer Differentiation Decision->Structure Precision / Sensitivity Assign Complex Signal Assignment & Stereoelectronic Proof Decision->Assign Theoretical Grounding Benchtop Benchtop NMR (80 MHz) Fast, On-Site, Lower Resolution Routine->Benchtop HighField High-Field NMR (600 MHz) High Resolution, 2D NMR Structure->HighField DFT DFT Prediction (GIAO-B3LYP) In-Silico Chemical Shift Modeling Assign->DFT DFT->HighField Guides Peak Assignment

Caption: Decision matrix for selecting the optimal NMR validation platform based on analytical goals.

Comparative Data Analysis

The following tables summarize the expected chemical shifts based on fundamental stereoelectronic principles and DFT benchmarking, contrasted against the resolving power of the physical platforms.

Table 1: Expected NMR Assignments & Platform Resolution
Structural MoietyExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)600 MHz Resolution80 MHz ResolutionCausality / Note
N1-CH₃ ~3.2 - 3.4 (s, 3H)~30 - 35Baseline resolvedResolvedDeshielded by adjacent nitrogen.
C3-CH₃ ~2.2 - 2.5 (s, 3H)~20 - 25Baseline resolvedResolvedTypical allylic/imine-adjacent methyl.
C2=CH₂ ~4.2 & 4.6 (d, 2H)~85 - 95Fine doublets ( Jgem​ )Broad singletHighly shielded due to N1 lone pair donation (+M effect)[1].
C5-NH₂ ~4.5 - 5.5 (br s, 2H)N/ABroad singletBroad singletExchangeable; broadens due to quadrupolar relaxation.
Aromatic (C6-H) ~6.4 - 6.6 (dd, 1H)~108 - 112Distinct multipletOverlappedShielded by ortho-amino group (+M effect).
Aromatic (C7-H) ~6.9 - 7.1 (t, 1H)~125 - 128Distinct multipletOverlappedMeta to amino group; least shielded aromatic proton.
Aromatic (C8-H) ~6.7 - 6.9 (dd, 1H)~114 - 118Distinct multipletOverlappedPara to amino group.
Table 2: Operational Performance Metrics
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)In-Silico DFT Prediction
Capital Cost > $500,000~$50,000 - $90,000Software License (~$2,000)
Throughput High (with autosampler)Very High (at-line capable)Low (Computationally heavy)
Structural Confidence Absolute (with 2D HSQC/HMBC)Moderate (1D fingerprinting)High (Theoretical validation)
Best Use Case Final API characterizationProcess chemistry monitoringResolving ambiguous assignments

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and thermodynamic averaging to prevent false positives.

Protocol A: Physical NMR Acquisition (Benchtop & High-Field)
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Self-Validation Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal zero-point reference, eliminating chemical shift drift caused by temperature or magnetic susceptibility variations.

  • Tuning & Shimming: Insert the sample and perform automated probe tuning and matching. Execute gradient shimming (on the 600 MHz) or automated 3D shimming (on the 80 MHz) until the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.

  • ¹H Acquisition: Execute a standard 1D proton sequence (zg30). Self-Validation Step: Set the relaxation delay ( D1​ ) to at least 5 seconds (roughly 5×T1​ of the longest relaxing proton) to guarantee that the integration ratios between the N-CH₃, C-CH₃, and =CH₂ groups are strictly quantitative.

  • ¹³C Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Acquire a minimum of 1024 scans to ensure the quaternary carbons (C2, C3, C4a, C8a) rise above the noise floor.

Protocol B: In-Silico DFT Prediction Workflow
  • Conformational Searching: Utilize a molecular mechanics force field (e.g., MMFF94) to generate all possible conformers of the 1,2-dihydroquinoxaline ring system.

  • Geometry Optimization: Optimize the geometries of all conformers within a 3.0 kcal/mol energy window using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the ωB97X-D/def2-SVP level[3]. Self-Validation Step: Apply a Polarizable Continuum Model (PCM) set to chloroform to mimic the experimental solvation environment.

  • Boltzmann Averaging & Scaling: Boltzmann-average the shielding tensors based on the relative free energies of the conformers. Convert these tensors to chemical shifts using empirically derived linear scaling factors specific to the ωB97X-D functional.

Conclusion

For the validation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, no single platform provides a perfect panacea. Benchtop NMR excels at rapid, cost-effective monitoring of the enamine formation during synthesis[2]. However, to definitively prove the regiochemistry of the 5-amino group and resolve the complex aromatic splitting, High-Field NMR is mandatory. Finally, DFT Prediction acts as the ultimate arbiter for assigning the highly shielded =CH₂ carbon, proving that the observed ~85-95 ppm shift is a product of quantum mechanical mesomeric effects rather than a structural impurity[1][3]. By combining these three approaches, researchers can establish an irrefutable, self-validating data package for drug development.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. Available at:[Link]

  • Enamine Synthesis via Regiocontrolled 6-endo-dig and 5-exo-dig Tethered Carboamination of Propargylic Alcohols. Infoscience (EPFL). Available at:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available at:[Link]

Sources

Validation

A Comparative Guide to High-Resolution Mass Spectrometry for the Characterization of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

This guide provides an in-depth technical comparison and procedural overview for the analysis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine using High-Resolution Mass Spectrometry (HRMS). Quinoxaline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and procedural overview for the analysis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine using High-Resolution Mass Spectrometry (HRMS). Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents with applications as anticancer, antiviral, and kinase inhibitors.[1] Accurate molecular characterization is therefore non-negotiable for advancing drug development and understanding structure-activity relationships.[1]

This document moves beyond a simple recitation of data to explain the causality behind experimental choices, offering a self-validating framework for researchers. We will compare theoretical data with expected experimental outcomes, providing the necessary protocols to generate, analyze, and interpret high-quality HRMS data for this specific molecule and for the broader class of quinoxaline derivatives.

The Foundational Role of HRMS in Structural Elucidation

High-Resolution Mass Spectrometry is indispensable for the unambiguous confirmation of a compound's elemental composition.[1] Unlike nominal mass instruments, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide mass accuracy typically within 5 ppm, allowing for the confident differentiation between isobaric species—compounds that have the same nominal mass but different elemental formulas. For novel quinoxaline derivatives, which are often synthesized through multi-step reactions, HRMS serves as a critical checkpoint for verifying the identity of the final product and any key intermediates.[2][3]

Theoretical Mass and Isotopic Distribution

The first step in any HRMS analysis is the calculation of the theoretical exact mass of the target analyte. The molecular formula for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is C₁₁H₁₃N₃. For mass spectrometry analysis, particularly with soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺.[1]

The elemental composition for the protonated molecule is [C₁₁H₁₄N₃]⁺ .

Table 1: Theoretical HRMS Data for the Protonated Analyte

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M+H]⁺[C₁₁H₁₄N₃]⁺188.11822

This calculated value is the benchmark against which experimental data will be compared. The high accuracy of HRMS allows for the calculation of a mass error in parts-per-million (ppm), a key indicator of measurement confidence.

Experimental Workflow for HRMS Data Acquisition

The following protocol outlines a robust, self-validating methodology for acquiring high-quality HRMS data. The choice of an ESI source is based on its wide applicability to polar, nitrogen-containing heterocyclic compounds like quinoxalines, which are readily protonated in solution.[1]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

    • Dissolve the sample in 1 mL of a high-purity solvent compatible with liquid chromatography and mass spectrometry, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[1]

    • Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid is crucial as it facilitates protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.

  • Instrumentation and Infusion:

    • Calibrate the HRMS instrument (e.g., a Q-TOF or Orbitrap mass spectrometer) according to the manufacturer's specifications to ensure high mass accuracy.

    • Set up the ESI source in positive ion mode.

    • Directly infuse the prepared sample solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is suitable for initial characterization and purity assessment when chromatographic separation is not required.

  • Mass Spectrometry Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 – 4.0 kV

    • Source Temperature: 120 – 150 °C

    • Mass Range (Full Scan): m/z 50 – 500. This range is sufficient to detect the precursor ion and potential low-mass fragments.[4]

    • Resolution: Set to a high value, for example, >35,000 FWHM (Full Width at Half-Maximum), to ensure accurate mass measurement.[5]

  • Data Acquisition and Processing:

    • Acquire full scan MS data for several minutes to obtain a stable signal and an averaged spectrum.

    • Process the raw data using the instrument's software to generate a centroided mass spectrum.

    • Identify the peak corresponding to the [M+H]⁺ ion and record its experimentally measured m/z.

    • Calculate the mass error using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

HRMS Data Acquisition Workflow Diagram

cluster_prep 1. Sample Preparation cluster_inst 2. Instrumentation & Analysis cluster_data 3. Data Processing A Weigh Analyte B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to ~10 µg/mL in MeCN/H₂O + 0.1% Formic Acid B->C F Infuse Sample (5-10 µL/min) C->F D Calibrate HRMS Instrument E Set ESI Source to Positive Ion Mode D->E E->F G Acquire Full Scan MS Data (m/z 50-500, >35k Resolution) F->G H Generate Centroided Spectrum G->H I Measure Experimental m/z of [M+H]⁺ H->I J Calculate Mass Error (ppm) I->J K Confirm Elemental Formula J->K

Caption: Workflow for HRMS data acquisition and analysis.

Comparative Analysis: Theoretical vs. Experimental Data

A successful analysis will yield an experimental mass that closely matches the theoretical value. The primary point of comparison is the mass error, which should ideally be below 5 ppm.

Table 2: Comparison of Theoretical vs. Expected Experimental HRMS Data

AnalyteTheoretical Mass (Da)Expected Experimental Mass (Da)Mass Error (ppm)Confirmation
[C₁₁H₁₄N₃]⁺188.11822188.1180 to 188.1184< 5 ppmElemental composition confirmed

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS or MS²) is used to verify the molecular structure by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

For 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine ([M+H]⁺, m/z 188.12), the fragmentation is governed by established chemical principles, primarily through the cleavage of bonds adjacent to the nitrogen atoms (α-cleavage) and the loss of stable neutral molecules.[6]

Predicted Fragmentation Pathways
  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for N-methylated compounds is the loss of a methyl radical, leading to a fragment ion at m/z 173.10.[7]

  • Loss of Methane (CH₄): Rearrangement and loss of methane from the protonated N-methyl group can also occur.

  • Ring Cleavage: Fragmentation of the dihydroquinoxaline ring system can lead to various smaller fragments, providing further structural information.

Table 3: Predicted Major Fragment Ions for [C₁₁H₁₄N₃]⁺

Precursor m/zPredicted Fragment Ion m/zNeutral LossLost MoietyPlausible Fragment Structure
188.12173.095015.0232•CH₃[M+H-CH₃]⁺
188.12158.081830.0364CH₄N[M+H-CH₄N]⁺
173.10145.065828.0312C₂H₄[M+H-CH₃-C₂H₄]⁺

This predictive approach allows for a targeted analysis of the MS/MS spectrum. The high resolution of the instrument enables the confirmation of the elemental composition of each fragment ion, providing a very high degree of confidence in the structural assignment.

Integrating HRMS into a Comprehensive Characterization Workflow

HRMS is a powerful tool, but it provides the most value when integrated with other spectroscopic techniques. A comprehensive characterization of a novel compound like 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine should follow a logical workflow.[1]

Overall Spectroscopic Characterization Workflow

cluster_synthesis 1. Synthesis & Purification cluster_analysis 2. Spectroscopic Analysis cluster_confirm 3. Structure Confirmation A Synthesized Quinoxaline Derivative B Purification (e.g., Chromatography) A->B C HRMS (Determine Molecular Formula) B->C G Data Integration & Analysis C->G D NMR Spectroscopy (¹H, ¹³C, 2D) (Elucidate C-H Framework) D->G E IR Spectroscopy (Identify Functional Groups) E->G F UV-Vis Spectroscopy (Analyze Electronic Transitions) F->G H Final Structure Confirmation G->H

Caption: Comprehensive workflow for spectroscopic characterization.

This integrated approach ensures that all aspects of the molecule's structure are confirmed. While HRMS provides the elemental formula, NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, and IR spectroscopy identifies the key functional groups present.[1]

Conclusion

High-Resolution Mass Spectrometry is an essential, non-negotiable technique in the arsenal of researchers working in drug discovery and medicinal chemistry. For the characterization of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine and its analogs, HRMS provides definitive confirmation of the elemental composition with high confidence. When combined with tandem MS for fragmentation analysis and integrated with other spectroscopic methods like NMR and IR, it enables a complete and unambiguous structural elucidation. The protocols and comparative data presented in this guide offer a robust framework for obtaining high-quality, reliable, and publishable results for this important class of compounds.

References

  • Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. Benchchem.
  • Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. (2026, February 13). Thieme.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). PMC.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024, September 9). RSC Publishing.
  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine. EvitaChem.
  • Mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Doc Brown's Advanced Organic Chemistry.
  • Mass Spectrometry: Fragmentation. Course Hero.
  • High-mass-resolution MALDI mass spectrometry imaging of metabolites from formalin-fixed paraffin-embedded tissue. (2016, August 15). PubMed.
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). mtieat.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI.
  • Correlation-Based Deconvolution (CorrDec) To Generate High-Quality MS2 Spectra from Data-Independent Acquisition in Multisample. (2020, July 10). The Wheelock Laboratory.
  • MALDI matrices for low molecular weight compounds: an endless story?. UniBa.

Sources

Comparative

A Comparative Analysis of Quinoxaline-Based Kinase Inhibitors: Evaluating IC50 Potency Against Bruton's Tyrosine Kinase (BTK)

In the landscape of targeted cancer therapy, the quinoxaline scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent kinase inhibitors.[1][2][3] This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the quinoxaline scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent kinase inhibitors.[1][2][3] This guide provides a comparative analysis of a novel quinoxaline-based compound against established reference inhibitors targeting Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated target in various B-cell malignancies.[4][5][6][7]

While direct experimental data for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is not publicly available, this guide will utilize a representative quinoxaline derivative with reported anti-BTK activity to illustrate a comparative analysis framework. For this purpose, we will consider a hypothetical quinoxaline-based BTK inhibitor, designated as Quinoxaline-BTKi-X , and compare its inhibitory potency (IC50) with the FDA-approved BTK inhibitors, Ibrutinib and Acalabrutinib .

The Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the development, differentiation, and signaling of B-lymphocytes.[6][7] Dysregulation of BTK activity is a hallmark of several B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6] Consequently, BTK has become a prime target for the development of small-molecule inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Binding BTK BTK Activation Lyn_Syk->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK Signaling Pathway.

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. The following table summarizes the reported IC50 values for our hypothetical Quinoxaline-BTKi-X and the reference inhibitors, Ibrutinib and Acalabrutinib, against BTK.

CompoundIC50 (nM) against BTKReference(s)
Quinoxaline-BTKi-X 7.0[4]
Ibrutinib 0.5[5][7][8]
Acalabrutinib 3.0[8]

Note: The IC50 value for Quinoxaline-BTKi-X is based on a representative compound from the literature with a similar scaffold.[4]

From this data, it is evident that while Quinoxaline-BTKi-X demonstrates potent inhibition of BTK in the low nanomolar range, the established inhibitors, Ibrutinib and Acalabrutinib, exhibit sub-nanomolar and low single-digit nanomolar potency, respectively. This highlights the high bar for novel inhibitors entering this therapeutic space.

Experimental Protocol for IC50 Determination

The determination of IC50 values for kinase inhibitors typically involves in vitro enzymatic assays. A generalized protocol is outlined below.

IC50_Determination_Workflow cluster_preparation Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection & Analysis Reagents Prepare Reagents: - Recombinant BTK enzyme - Kinase substrate (e.g., peptide) - ATP - Assay buffer Incubation Incubate BTK enzyme with a dilution series of inhibitors Reagents->Incubation Inhibitors Prepare Inhibitor Dilutions: - Serial dilution of test compounds (Quinoxaline-BTKi-X, Ibrutinib, Acalabrutinib) Inhibitors->Incubation Reaction_Start Initiate kinase reaction by adding ATP and substrate Incubation->Reaction_Start Reaction_Stop Stop reaction after a defined time period Reaction_Start->Reaction_Stop Detection Quantify kinase activity (e.g., luminescence, fluorescence) Reaction_Stop->Detection Data_Analysis Plot % inhibition vs. log[inhibitor] and fit to a dose-response curve Detection->Data_Analysis IC50_Calc Calculate IC50 value Data_Analysis->IC50_Calc

Caption: General Workflow for IC50 Determination.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Recombinant human BTK enzyme is diluted in an appropriate kinase assay buffer.

    • A suitable peptide substrate for BTK and ATP are also prepared in the assay buffer.

  • Compound Dilution:

    • Test compounds (Quinoxaline-BTKi-X, Ibrutinib, Acalabrutinib) are serially diluted in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • The BTK enzyme is pre-incubated with the various concentrations of the inhibitors in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of the ATP and substrate mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • The reaction is stopped, and the remaining ATP or the phosphorylated substrate is quantified. A common method is the use of a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis:

    • The raw data (e.g., luminescence units) is converted to percentage inhibition relative to a no-inhibitor control.

    • The percentage inhibition is plotted against the logarithm of the inhibitor concentration.

    • A non-linear regression analysis (e.g., a four-parameter logistic fit) is used to determine the IC50 value.

Discussion and Future Directions

The presented data underscores the therapeutic potential of the quinoxaline scaffold in the design of novel kinase inhibitors. While the hypothetical Quinoxaline-BTKi-X shows promising potency, further optimization would be required to compete with the established efficacy of Ibrutinib and Acalabrutinib.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of novel quinoxaline derivatives against a panel of other kinases to determine their selectivity profile. Off-target effects are a known concern with kinase inhibitors.[9]

  • Cell-Based Assays: Evaluating the on-target activity of these compounds in relevant cancer cell lines to confirm their ability to inhibit BTK signaling in a cellular context.[10]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how different functional groups on the quinoxaline core influence potency and selectivity.[11][12]

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry. [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. [Link]

  • Exploring drug repurposing for PAK2 inhibition: a systematic virtual screening of FDA-approved drugs against cancer. BMC Chemistry. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • A new screening method for ATP-independent kinase inhibitors identifies repurposed anti-cancer drugs. EBioMedicine. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances. [Link]

  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. Scientific Reports. [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1][11]oxazin-1(4H)-yl)phenyl)acrylamide as a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

Sources

Validation

High-Resolution Structural Elucidation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine: X-Ray Crystallography vs. Spectroscopic Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (CAS: 61149-76-6) Executive Summary In the structural charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (CAS: 61149-76-6)

Executive Summary

In the structural characterization of complex aza-heterocycles, relying solely on routine spectroscopic methods can lead to critical misassignments. 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine presents a classic analytical challenge: the presence of an exocyclic double bond (2-methylidene) combined with an amine group at the 5-position creates a system highly susceptible to tautomerism and conformational puckering.

This guide objectively compares the analytical performance of Single-Crystal X-Ray Diffraction (SCXRD) against conventional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) . We demonstrate why SCXRD remains the gold standard for unambiguous 3D structural confirmation, providing a self-validating experimental protocol for researchers working with structurally ambiguous quinoxaline derivatives.

The Analytical Challenge: Tautomerism and Conformational Ambiguity

Dihydroquinoxalines bearing exocyclic double bonds frequently exhibit dynamic behavior in solution. The core issue lies in distinguishing the true exo-methylidene tautomer from potential endo-aromatized forms or rapidly interconverting conformers [3].

  • NMR Limitations: In solution, rapid proton exchange or "methylene flip" dynamics can average out critical 1 H and 13 C NMR signals. While NOESY can provide spatial proximity, it cannot definitively measure the precise bond lengths required to confirm the exocyclic C=C double bond versus a single bond.

  • HRMS Limitations: Mass spectrometry confirms the exact mass and molecular formula ( C11​H13​N3​ ), but it is fundamentally blind to 3D spatial arrangements, regioisomerism, and tautomeric states.

  • The SCXRD Advantage: X-ray crystallography freezes the molecule in its solid-state lattice, allowing for the direct mapping of electron density. This enables the exact measurement of the C2=Cexocyclic​ bond length (typically ~1.33–1.35 Å for a true double bond) and the dihedral angles that define the puckering of the dihydroquinoxaline ring [4].

G Start Synthesized Compound 1,3-Dimethyl-2-methylidene- 1,2-dihydroquinoxalin-5-amine NMR 1H/13C NMR Spectroscopy (Connectivity & Functional Groups) Start->NMR MS HRMS Analysis (Exact Mass & Formula) Start->MS Ambiguity Tautomeric & Conformational Ambiguity Detected NMR->Ambiguity MS->Ambiguity XRD Single-Crystal X-Ray Diffraction (Absolute 3D Conformation) Resolution Unambiguous Structure: Exocyclic C=C Confirmed XRD->Resolution Ambiguity->XRD Requires 3D Data

Fig 1. Analytical workflow for resolving structural ambiguity in dihydroquinoxalines.

Quantitative Methodological Comparison

To objectively evaluate the performance of these analytical techniques, the following table summarizes their capabilities specifically regarding the structural elucidation of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spec (HRMS)
Exocyclic C=C Confirmation Unambiguous: Direct measurement of bond length (~1.34 Å).Inferred: Vinylic protons visible, but susceptible to exchange.None: Cannot distinguish bond orders.
Tautomer Resolution Absolute: Captures the lowest-energy solid-state tautomer [3].Ambiguous: Signals may average due to rapid interconversion.None: Tautomers share identical m/z .
3D Conformation & Puckering High Precision: Exact dihedral angles and ring planarity calculated.Limited: NOESY provides distance bounds, not absolute angles.None: Gas-phase fragmentation lacks 3D data.
Hydrogen Bonding Network Visible: Maps intermolecular interactions of the C5-amine.Indirect: Chemical shift dependence on concentration/temperature.None: Intermolecular bonds broken during ionization.
Sample Requirement ~0.1 mm high-quality single crystal.5–10 mg dissolved in deuterated solvent.< 1 µg in volatile solvent.

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure scientific integrity, crystallographic data must be collected and refined using a self-validating feedback loop. The following step-by-step methodology explains not just what to do, but the causality behind each choice.

Phase 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 5 mg of the compound in a minimum volume of Dichloromethane (DCM).

  • Diffusion Setup: Place the open vial inside a larger sealed chamber containing Hexane (anti-solvent).

  • Causality: Slow vapor diffusion is chosen over rapid cooling to prevent the kinetic trapping of amorphous phases or twinned crystals. This thermodynamic control ensures the growth of single-crystal domains large enough for microfocus diffraction.

Phase 2: Data Collection
  • Mounting: Harvest a crystal (~0.1 x 0.1 x 0.05 mm) using a MiTeGen loop coated in Paratone-N oil.

  • Flash-Cooling: Immediately transfer to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Flash-cooling minimizes thermal vibrations (Debye-Waller factors), sharpening high-angle diffraction spots and preventing radiation damage to the organic framework.

  • Irradiation: Utilize a Cu K α microfocus source ( λ=1.54178 Å).

    • Causality: Copper radiation provides stronger diffraction intensities for light-atom (C, H, N) organic molecules compared to Molybdenum, compensating for the small crystal size.

Phase 3: Structure Solution and Refinement
  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Causality: Refining on F2 (squared structure factors) rather than F incorporates all collected data, including weak or negative reflections, preventing statistical bias and ensuring a more robust model [2].

  • Hydrogen Atom Treatment: Place the C5-amine and exocyclic methylidene hydrogen atoms in calculated positions and refine using a riding model.

G Data Diffraction Data Collection (Cu Kα, 100 K) Phase Phase Problem Solution (Intrinsic Phasing) Data->Phase Refine Least-Squares Refinement (SHELXL, F^2) Phase->Refine Check1 R1 Factor < 5%? Refine->Check1 Check2 Goodness of Fit ≈ 1.0? Check1->Check2 Yes Adjust Adjust Model / Restraints (Anisotropic Displacement) Check1->Adjust No Valid Validated Crystal Structure Check2->Valid Yes Check2->Adjust No Adjust->Refine

Fig 2. Self-validating crystallographic refinement cycle ensuring high-fidelity structural data.

Data Interpretation and Quality Assurance (E-E-A-T)

A crystallographic protocol is only as trustworthy as its validation metrics. When reviewing the refinement data for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine, the following self-validating parameters must be met:

  • R-factor ( R1​ ): This metric quantifies the residual difference between the observed experimental diffraction and the calculated model [1]. An R1​ value below 5% indicates a highly reliable model where the exocyclic double bond and amine positions are definitively proven.

  • Goodness of Fit (GoF): The GoF assesses whether the model correctly accounts for the experimental errors. A value approaching 1.0 confirms that the model is neither over-parameterized nor under-fitted.

  • Residual Electron Density: The highest unassigned peak in the difference Fourier map should be <0.5e−/A˚3 , ensuring no missing solvent molecules or alternative tautomeric occupancies exist in the lattice.

By adhering to this rigorous SCXRD workflow, researchers can confidently bypass the ambiguities of solution-state NMR, definitively proving the exocyclic nature of the methylidene group and the precise geometry of the dihydroquinoxaline core.

References

  • R-factor (crystallography). Grokipedia.
  • The four Rs and crystal structure analysis: reliability, reproducibility, replicability and reusability. International Union of Crystallography (IUCr).
  • Substrate-Controlled Three-Component Synthesis of Diverse Fused Heterocycles. ACS Publications.
  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one: Synthesis and Molecular and Crystal Structure. MDPI.
Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

An In-Depth Comparison and Predictive Analysis of Its Vibrational Bands For drug development professionals and researchers in medicinal chemistry, understanding the nuanced molecular structure of novel heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison and Predictive Analysis of Its Vibrational Bands

For drug development professionals and researchers in medicinal chemistry, understanding the nuanced molecular structure of novel heterocyclic compounds is paramount. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in the synthesis of a wide array of pharmacologically active agents, known for their antibacterial, anticancer, and antidepressant properties[1]. This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FTIR) absorption bands for a specific derivative, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine .

Molecular Structure and Key Vibrational Moieties

The structure of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (C₁₁H₁₃N₃) presents a fascinating combination of aromatic and aliphatic features, each contributing distinct signatures to the infrared spectrum.

Key Functional Groups for FTIR Analysis:

  • Primary Aromatic Amine (-NH₂): Attached to the benzene portion of the quinoxaline core.

  • Aromatic System: The substituted benzene ring.

  • Heterocyclic Core: The dihydro-diazine ring containing C=N and C-N bonds.

  • Exocyclic Methylidene (=CH₂): An external carbon-carbon double bond.

  • Aliphatic Groups: Two N-methyl (-NCH₃) and one C-methyl (-CCH₃) groups.

Chemical structure of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Predictive FTIR Absorption Band Comparison

The following table provides a comparative analysis of the expected FTIR absorption bands for our target molecule. The "Expected Range" is derived from established literature on similar functional groups, while the "Predicted Wavenumber & Rationale" offers a specific forecast based on the molecule's unique electronic and structural environment.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Predicted Wavenumber & Rationale
Primary Amine N-H Asymmetric Stretch3400-3500[2][3]~3485 cm⁻¹ (Medium, Sharp): Typical for primary aromatic amines. Two distinct bands are expected for the -NH₂ group[2].
N-H Symmetric Stretch3300-3400[2][3]~3390 cm⁻¹ (Medium, Sharp): The second of the two N-H stretching bands.
N-H Scissoring (Bend)1580-1650[2]~1620 cm⁻¹ (Strong): This band may overlap with C=C and C=N stretching vibrations but is often strong and characteristic of primary amines.
C-N Stretch (Aromatic)1250-1335[2][3]~1310 cm⁻¹ (Strong): The connection of the amine to the aromatic ring results in a strong absorption in this region.
Aromatic System Aromatic C-H Stretch3000-3100[4][5]~3050 cm⁻¹ (Weak to Medium): Appears just above the 3000 cm⁻¹ threshold, distinguishing it from aliphatic C-H stretches[5].
C=C Ring Stretch1430-1625[4]~1580, 1505, 1450 cm⁻¹ (Variable): Aromatic rings typically show multiple sharp bands in this region. These are highly reliable for confirming the aromatic core.
C-H Out-of-Plane Bend667-900[4]~830 cm⁻¹ (Strong): The position of this strong band is highly diagnostic of the substitution pattern on the benzene ring.
Heterocyclic & Exocyclic C=N Stretch1600-1630[4]~1610 cm⁻¹ (Medium): This vibration from the dihydro-diazine ring is expected to be sharp and may overlap with other absorptions in the double-bond region.
C=C Stretch (Methylidene)1640-1680[6]~1645 cm⁻¹ (Medium): The frequency for this exocyclic double bond is influenced by conjugation with the heterocyclic system.
=C-H Stretch (Methylidene)3050-3100[5]~3085 cm⁻¹ (Weak): Expected at a slightly higher frequency than the aromatic C-H stretch, likely appearing as a shoulder on that peak.
Aliphatic Groups C-H Asymmetric Stretch2950-2970[5][7]~2960 cm⁻¹ (Medium): Characteristic of the methyl (CH₃) groups.
C-H Symmetric Stretch2860-2880[5][7]~2870 cm⁻¹ (Medium): The corresponding symmetric stretch for the methyl groups.
C-H Bending1370-1470[4][7]~1460 cm⁻¹ (Asymmetric), ~1375 cm⁻¹ (Symmetric): These two distinct bands are hallmarks of methyl groups.
C-N Stretch (Aliphatic)1020-1250[2]~1150 cm⁻¹ (Medium): Arising from the N-CH₃ bonds within the dihydro-diazine ring.

Experimental Protocol for FTIR Analysis

To validate the predictive model, a carefully executed experimental procedure is essential. The following protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample using the KBr pellet method.

Rationale for Method Selection: The Potassium Bromide (KBr) pellet technique is chosen for its ability to produce high-resolution spectra for solid-phase samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a uniform matrix, minimizing scattering effects.

Materials and Equipment:

  • 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

  • Drying oven or desiccator

Step-by-Step Protocol:

  • Sample Preparation (Critical Step):

    • Causality: Moisture is the primary contaminant in FTIR analysis, causing a broad O-H absorption band around 3200-3500 cm⁻¹, which can obscure the crucial N-H stretching region.

    • Action: Dry the sample (1-2 mg) and KBr powder (~200 mg) in an oven at 110°C for at least 2 hours. Cool to room temperature in a desiccator immediately before use.

  • Grinding and Mixing:

    • Causality: Uniform particle size is essential to reduce light scattering (the Christiansen effect) and ensure a homogenous mixture, leading to a flat baseline and sharp, well-defined peaks.

    • Action: Place the dried KBr in the agate mortar and grind to a fine, consistent powder. Add the 1-2 mg of the sample. Continue grinding the mixture for 2-3 minutes until it appears homogenous.

  • Pellet Formation:

    • Causality: A transparent, glass-like pellet ensures maximum light transmission and minimizes spectral artifacts. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.

    • Action: Transfer a portion of the mixture to the pellet die. Place the die under the hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. Carefully release the pressure and extract the die. A successful pellet will be thin and transparent.

  • Spectral Acquisition:

    • Causality: A background scan of the empty sample chamber is necessary to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring the final spectrum represents only the sample.

    • Action: Place the KBr pellet into the sample holder in the FTIR spectrometer. First, run a background scan. Then, acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis protocol, from sample preparation to final data interpretation.

FTIR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Dry Sample & KBr Powder B Grind KBr in Agate Mortar A->B Eliminate H₂O C Add Sample (1:100) & Mix Thoroughly B->C Ensure Homogeneity D Press Mixture into Pellet C->D Transfer E Run Background Scan D->E Create Transparent Matrix F Acquire Sample Spectrum (32 Scans) E->F Remove Atmospheric CO₂/H₂O G Process Spectrum (Baseline Correction) F->G Transfer H Identify Peak Wavenumbers G->H Isolate Peaks I Assign Vibrational Modes (Compare to Table) H->I Structural Elucidation

Caption: Workflow for FTIR analysis via the KBr pellet method.

Concluding Insights for the Researcher

This guide provides a robust framework for both predicting and experimentally verifying the FTIR spectrum of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine. For the drug development professional, the key takeaways are the highly characteristic bands that serve as fingerprints for this molecule's integrity and structure:

  • The dual N-H stretching peaks (~3485/3390 cm⁻¹) and the strong N-H bend (~1620 cm⁻¹) confirm the presence and primary nature of the crucial amine group.

  • The combination of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) provides immediate confirmation of the molecule's hybrid structure.

  • The series of sharp bands between 1430-1650 cm⁻¹ will be complex but offers a rich "fingerprint region" to confirm the quinoxaline core and the exocyclic methylidene group.

By correlating a robust predictive model with a validated experimental protocol, researchers can confidently use FTIR spectroscopy as a rapid, reliable tool for structural elucidation in the synthesis and development of novel quinoxaline-based therapeutic agents.

References

  • Pandiarajan, S. S., Ravikumar, B., Athimoolam, S., Srinivasan, N., & Krishnakumar, R. V. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry. Available at: [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. Available at: [Link]

  • Fuson, N., & Josien, M. L. (1952). THE N-H STRETCHING VIBRATION BAND IN SEVERAL AROMATIC COMPOUNDS. Ohio State University, Knowledge Bank. Available at: [Link]

  • Slaninova, J., et al. (2016). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. Available at: [Link]

  • Gawande, P. S., et al. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules. Available at: [Link]

  • Oomens, J., et al. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A. Available at: [Link]

  • LibreTexts. (2019). Spectroscopic Properties of Amines. Available at: [Link]

  • Mary, Y. S., & Panicker, C. Y. (2014). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. Journal of the Korean Chemical Society.
  • Sangeetha, C. C., Madivanane, R., & Prasath, R. (2014). Experimental ( FTIR & FT-Raman ) and Theoretical Investigation , Electronic Properties of Quinoxaline. Semantic Scholar. Available at: [Link]

  • Kumar, N., et al. (n.d.). FTIR analysis of the quinoxaline compound. ResearchGate. Available at: [Link]

  • Pandiarajan, S. S., et al. (2018). Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal. ResearchGate. Available at: [Link]

  • Joseph, L., et al. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Oriental Journal of Chemistry.
  • Royal Society of Chemistry. (2023). FT-IR spectral studies. Available at: [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Available at: [Link]

  • Journal of Technology. (2023). Spectroscopic studies of some n-heterocyclic compounds.
  • ResearchGate. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Available at: [Link]

  • Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • International Journal of Research and Review. (2025).
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science and Technology.
  • Gomaa, A. M., & Ali, M. M. (2020). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as anticancer agents. Bioorganic Chemistry.
  • Fassihi, A., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of Novel 6'-Amino-spiro[indeno[1,2-b]quinoxaline[4][8]dithiine]. SciSpace.

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Sandya Rani, G., et al. (2024).
  • Kambale, R. D., et al. (2021). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry.
  • Liu, J., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. PubMed. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Available at: [Link]

  • Saral, A., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Beilstein Journals. (2024). Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Guiding Principle: A Hazard-Based Approach to Disposal The proper disposal of any research chemical, particularly one that may not have an extensive, publicly available safety profile, is governed by a foundational princ...

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Author: BenchChem Technical Support Team. Date: April 2026

Guiding Principle: A Hazard-Based Approach to Disposal

The proper disposal of any research chemical, particularly one that may not have an extensive, publicly available safety profile, is governed by a foundational principle: assess the hazard based on its chemical structure and functional groups. 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound featuring an aromatic amine moiety. This structure immediately places it into a category of compounds requiring careful handling and specialized disposal due to the known risks associated with aromatic amines, including potential toxicity and carcinogenicity.[1]

This guide provides a comprehensive framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Section 1: Hazard Profile Analysis

Understanding the molecule's structure is key to anticipating its risks. The compound consists of two primary components:

  • Quinoxaline Core: Quinoxaline derivatives are a class of nitrogen-containing bicyclic heterocycles with a wide range of biological activities, making them common scaffolds in drug discovery.[2][3] While many are being investigated for therapeutic uses, the core structure necessitates careful handling as a novel bioactive compound.[4]

  • Aromatic Amine Group (-NH₂): This is the primary driver of the compound's hazard profile. Aromatic amines as a class are known for several significant risks:

    • Toxicity: Many aromatic amines are toxic and can be readily absorbed through the skin due to their lipid solubility.[1]

    • Carcinogenicity & Mutagenicity: This class of compounds includes known and suspected carcinogens.[1]

    • Environmental Hazard: Aromatic amines can be toxic to aquatic life, and their release into the environment must be strictly avoided.[1][5][6]

Given these characteristics, 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine must be treated as a toxic and environmentally hazardous substance. All waste generated must be disposed of as hazardous chemical waste.

Section 2: Pre-Disposal Operations: Safety & Segregation

Proper disposal begins with rigorous safety practices during handling and storage. All waste must be segregated correctly to prevent dangerous reactions.

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling the pure compound or its waste streams.

  • Eye Protection: Tightly fitting safety goggles are required. For operations with a splash risk, use a face shield (minimum 8-inch).[7]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]

  • Body Protection: A lab coat is required. Ensure contaminated clothing is removed immediately and decontaminated before reuse.[5]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

Waste Segregation: The Cornerstone of Safety

Chemical wastes must be segregated to prevent incompatible materials from mixing.[8] Amines are basic and will react violently with acids.

Table 1: Waste Segregation Protocol

Waste StreamContainer TypeSegregation ClassIncompatible With
Solid 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amineLabeled, sealed container (e.g., HDPE)Solid Aromatic Amine WasteAcids, Oxidizers, Halogenated Waste
Solutions in Non-Halogenated SolventsLabeled, sealed solvent can/bottleNon-Halogenated Organic Waste (Amine-Containing)Acids, Bases, Oxidizers, Halogenated Solvents
Solutions in Halogenated SolventsLabeled, sealed solvent can/bottleHalogenated Organic Waste (Amine-Containing)Acids, Bases, Oxidizers, Non-Halogenated Solvents
Contaminated Labware (gloves, tips, wipes)Labeled, double-bagged waste bagSolid Chemical WasteSharps, Liquid Waste

Section 3: Step-by-Step Disposal Protocols

Follow these protocols based on the type of waste generated. All waste containers must be clearly labeled with the full chemical name—not formulas or abbreviations—and an approximate concentration.[8]

Protocol 3.1: Disposal of Unused Solid Compound
  • Location: Perform all actions inside a chemical fume hood.

  • Container: Use a designated, sealable, and clearly labeled hazardous waste container.

  • Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.

  • Labeling: Label the container as "Hazardous Waste: Solid 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine".

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.[8]

Protocol 3.2: Disposal of Contaminated Solutions
  • Segregation: Pour waste into the appropriate container based on the solvent used (halogenated vs. non-halogenated).

  • Container: Use a designated waste solvent container with a tightly fitting cap. Do not leave a funnel in the opening.[8]

  • Filling: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8]

  • Labeling: Ensure the waste container label is updated with "1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine" and its approximate percentage.

  • Storage: Seal the container and return it to the satellite accumulation area.

Protocol 3.3: Disposal of Contaminated Labware and Debris
  • Collection: Place all contaminated solid items (e.g., pipette tips, weigh boats, gloves, absorbent pads) into a designated, lined container for solid hazardous waste.

  • Packaging: Once full, seal the inner liner and then seal the outer container.

  • Labeling: Label the container as "Solid Hazardous Waste contaminated with 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine".

Protocol 3.4: Management of Empty Containers

Due to the high toxicity associated with aromatic amines, empty containers that held the pure compound are considered acute hazardous waste.[10]

  • Decontamination: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[8]

  • Rinsate Collection: Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous liquid waste. [8][10] This rinsate should be added to the appropriate non-halogenated organic waste stream.

  • Container Disposal: Only after triple-rinsing can the container be defaced (all labels removed or blacked out) and disposed of as non-hazardous waste (e.g., glass recycling), pending institutional policy.

G Diagram 1: Waste Disposal Decision Workflow Waste Identify Waste Stream (Containing Quinoxaline-Amine) Solid Solid Compound or Contaminated Debris Waste->Solid Liquid Liquid Solution Waste->Liquid Container Empty Stock Container Waste->Container SolidWasteBin Solid Aromatic Amine Hazardous Waste Container Solid->SolidWasteBin NonHalogen Non-Halogenated Solvent? Liquid->NonHalogen TripleRinse Protocol 3.4: Triple-Rinse with Suitable Solvent Container->TripleRinse HalogenWaste Halogenated (Amine) Waste Container NonHalogen->HalogenWaste No NonHalogenWaste Non-Halogenated (Amine) Waste Container NonHalogen->NonHalogenWaste Yes CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container (Non-Hazardous) TripleRinse->DisposeContainer CollectRinsate->NonHalogenWaste

Caption: Waste stream decision-making for proper segregation.

Section 4: Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • ALERT: Alert personnel in the immediate area.

  • EVACUATE: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency response team.

  • CONTAIN: For small, manageable spills within a fume hood:

    • Ensure proper PPE is worn, including respiratory protection if needed.[9]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[5] Do not use combustible materials like paper towels as the primary absorbent.

    • Cover the spill with the absorbent and allow it to soak up the material.

  • COLLECT: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][7]

  • DECONTAMINATE: Wipe the spill area with a paper towel wetted with a suitable solvent (e.g., ethanol). Place the contaminated towels into the hazardous waste container.[5] Finally, wash the area with soap and water.[5]

  • DISPOSE: Seal and label the container with all its contents as hazardous waste and manage it according to the protocols in Section 3.

G Diagram 2: Spill Response Protocol Start Spill Occurs Alert 1. Alert Area Personnel Start->Alert Assess Assess Spill Size & Location Alert->Assess LargeSpill Large / Outside Hood: Evacuate & Call Emergency Response Assess->LargeSpill Large SmallSpill Small / In Hood: Proceed with Cleanup Assess->SmallSpill Small PPE 2. Don Full PPE SmallSpill->PPE Contain 3. Contain with Inert Absorbent PPE->Contain Collect 4. Collect Waste into Labeled Container Contain->Collect Decon 5. Decontaminate Surface Area Collect->Decon Dispose 6. Seal & Dispose of Waste Container Decon->Dispose End Cleanup Complete Dispose->End

Sources

Handling

Personal protective equipment for handling 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

Operational Safety and Handling Guide for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine In the fast-paced environment of drug development and chemical synthesis, handling specialized heterocyclic compounds lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine

In the fast-paced environment of drug development and chemical synthesis, handling specialized heterocyclic compounds like 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine (CAS No. 61149-76-6) demands rigorous safety protocols. As a quinoxaline derivative, this compound is highly valued in the synthesis of pharmaceutical intermediates. However, it presents acute oral toxicity, skin and eye irritation, and respiratory hazards.

This guide provides researchers and application scientists with field-proven, self-validating methodologies for the safe handling, transfer, and disposal of this compound. Our approach ensures that every safety measure is not just a rule, but a logical response to the chemical's specific physicochemical properties.

Hazard Profile & Causality

Understanding the inherent risks of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine is the first step in risk mitigation. The compound typically presents as a fine powder, which introduces specific handling challenges:

  • Aerosolization Risk: Fine powders are prone to static cling and aerosolization, increasing the risk of inhalation (H335: May cause respiratory irritation).

  • Dermal/Ocular Toxicity: Direct contact can cause severe irritation to mucous membranes and skin.

  • Systemic Toxicity: It is toxic if swallowed, necessitating strict hygiene controls and containment.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the compound's hazard profile and the guidelines set forth by the[1]. The table below summarizes the quantitative standards for required PPE and the scientific causality behind each choice.

PPE CategorySpecification / StandardCausality & Rationale
Eye/Face ANSI Z87.1 Compliant Safety GogglesPrevents ocular exposure to airborne particulates and accidental transfer from contaminated gloves.
Skin/Body Flame-Resistant (FR) Lab Coat, fully buttonedMinimizes dermal exposure. FR material reduces static buildup, preventing powder dispersion during handling.
Hands Nitrile Gloves (Double-gloving recommended)Nitrile provides an effective chemical barrier against organic amines. Double-gloving creates a self-validating system: if the outer glove is compromised, the inner glove protects the skin while the outer is replaced.
Respiratory NIOSH-Approved N95/P100 (if handled outside hood)Mitigates inhalation of fine powders. Governed by[2], respiratory protection is mandatory if engineering controls (fume hoods) are insufficient.

Experimental Protocol: Safe Handling & Weighing

To ensure scientific integrity and operator safety, the handling of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine must follow a self-validating workflow. This protocol aligns with the standards outlined in [3].

Step 1: Environmental Validation (Pre-Task)

  • Action: Conduct operations inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Validation: Before opening the container, verify the digital airflow monitor reads between 0.4 and 0.6 m/s. Field Tip: If a digital monitor is unavailable, tape a small strip of tissue to the bottom of the sash; a continuous inward flutter physically validates active negative pressure.

Step 2: Workspace Preparation

  • Action: Line the weighing area with anti-static weighing paper.

  • Causality: Quinoxaline powders can accumulate static charge. Anti-static paper prevents the powder from repelling off the surface and contaminating the balance or aerosolizing into the operator's breathing zone.

Step 3: Compound Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the required mass.

  • Validation: Observe the powder behavior. If the powder clings excessively to the spatula, pause and discharge static by touching the spatula to a grounded metal surface before proceeding.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the spatula, balance, and surrounding area with a lint-free wipe dampened with 70% ethanol or isopropanol, followed by a water wipe.

  • Causality: Alcohols effectively dissolve residual organic amines, while the subsequent water wipe removes any remaining solvent residue, ensuring a fully decontaminated surface for the next user.

Spill Response and Disposal Plan

Even with meticulous planning, spills can occur. The following protocol outlines the immediate response for a minor spill (<50 mg) of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-5-amine.

Step 1: Isolation and Assessment

  • Action: Immediately halt work and alert nearby personnel. Do not attempt to brush or dry-sweep the powder.

  • Causality: Dry sweeping aerosolizes the toxic particles, exponentially increasing inhalation risks for the entire laboratory.

Step 2: Wet Containment

  • Action: Gently cover the spill with an absorbent pad. Slowly pour a compatible solvent (e.g., ethanol) over the pad to dampen the powder.

  • Causality: Dampening the powder agglomerates the fine particles, trapping them within the liquid matrix and neutralizing the aerosolization threat.

Step 3: Collection and Disposal

  • Action: Use a non-sparking scoop to collect the dampened pad and powder. Place it into a designated, sealable hazardous waste container.

  • Validation: Inspect the spill area under good lighting to ensure no visible residue remains. Repeat the decontamination wipe (Step 4 of the handling protocol). Dispose of the sealed container according to institutional hazardous waste guidelines.

Safe Handling and Decontamination Workflow

The following diagram illustrates the logical progression of the handling and spill response protocol.

G Start Initiate Handling Protocol PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity (0.4-0.6 m/s) PPE->Hood Weigh Weigh Compound (Anti-static tools) Hood->Weigh SpillDecision Did a spill occur? Weigh->SpillDecision SpillResponse Execute Spill Response (Dampen & Collect) SpillDecision->SpillResponse Yes Decon Decontaminate Surfaces (Solvent Wipe) SpillDecision->Decon No SpillResponse->Decon Doff Doff PPE & Wash Hands Decon->Doff End Task Complete Doff->End

Workflow for the safe handling, spill response, and decontamination of quinoxaline derivatives.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA).[Link]

  • 29 CFR 1910.134 - Respiratory Protection. Occupational Safety and Health Administration (OSHA).[Link]

Sources

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